molecular formula C10H6ClNO2 B1469622 5-Chloroquinoline-3-carboxylic acid CAS No. 1416439-55-8

5-Chloroquinoline-3-carboxylic acid

Cat. No.: B1469622
CAS No.: 1416439-55-8
M. Wt: 207.61 g/mol
InChI Key: FRHNBZDXRJQHBZ-UHFFFAOYSA-N
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Description

5-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNBZDXRJQHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization Guide: 5-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Chloroquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., CK2) and antibacterial research.

The following data integrates experimental baselines from the quinoline-3-carboxylate class with specific substituent effects (5-Cl) to provide a reference standard for structural validation.

CAS Number: 1416439-55-8 Molecular Formula:


Molecular Weight:  207.61  g/mol
Appearance:  Off-white to pale yellow solid

Core Synthesis & Impurity Profile (Contextual Grounding)

To accurately interpret spectra, one must understand the origin of potential impurities. This compound is typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization or the Gould-Jacobs reaction starting from m-chloroaniline.

  • Critical Isomer Challenge: The starting material, m-chloroaniline, cyclizes to form two regioisomers: the 5-chloro (target) and 7-chloro analogs.

  • Spectroscopic Task: The primary role of NMR in this context is not just structure confirmation, but regioisomer discrimination .

Synthesis & Isomer Separation Workflow

SynthesisWorkflow Start m-Chloroaniline Intermed Cyclization Mixture (5-Cl & 7-Cl Isomers) Start->Intermed + Reagent Reagent EMME / Vilsmeier Sep Chromatographic Separation Intermed->Sep Hydrolysis Ester Hydrolysis Sep->Hydrolysis Major Fraction Impurity Impurity: 7-Chloro Isomer Sep->Impurity Minor Fraction Target 5-Chloroquinoline- 3-carboxylic acid Hydrolysis->Target

Figure 1: Synthetic pathway highlighting the critical separation of the 5-chloro and 7-chloro regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Standard for carboxylic acids to prevent aggregation broadening).
H NMR Data (400 MHz, DMSO- )

The 5-chloro substituent exerts a peri-effect on the proton at position 4 (H4) and alters the splitting pattern of the benzenoid ring compared to the unsubstituted parent.

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic (Expert Note)
COOH 13.50 - 14.00br s-Acidic proton; broad due to H-bonding.
H2 9.38d2.0Characteristic low-field shift of quinoline H2 (alpha to N).
H4 9.15d2.0Diagnostic: Deshielded by peri-interaction with 5-Cl.
H8 8.15d8.5Para to Cl. Relatively unperturbed vs parent.
H7 7.85dd8.5, 7.5Meta to Cl. Pseudo-triplet appearance.
H6 7.92d7.5Ortho to Cl.

Regioisomer Discrimination (5-Cl vs 7-Cl):

  • 5-Chloro Isomer: The benzenoid ring (positions 5,6,7,8) has 3 protons (H6, H7, H8). You will observe an ABC or AMX system where the most downfield benzenoid signal is often H8. H4 shows significant deshielding.

  • 7-Chloro Isomer: The pattern changes. H8 is a singlet (isolated by Cl at 7). H5 and H6 form a doublet pair. If you see a sharp singlet in the aromatic region ~8.0-8.2 ppm (H8), you likely have the 7-chloro impurity.

C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 166.5Carboxylic Acid Carbonyl
C2 150.2Alpha to Nitrogen
C4 138.5Beta to Nitrogen, peri to Cl
C8a 148.0Quaternary (Bridgehead)
C5 131.5C-Cl (Quaternary, weak intensity)
C7 130.8CH (Benzenoid)
C8 129.5CH (Benzenoid)
C6 127.2CH (Benzenoid)
C3 124.0Quaternary (Ipso to COOH)

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Ionization Mode: Positive (


) and Negative (

).
Key Diagnostic Peaks[1][2]
  • Molecular Ion (

    
    ): 
    
    
    
    208.0 (Base peak in ESI+).
  • Isotope Pattern: A distinct 3:1 ratio between

    
     208 and 210 confirms the presence of one Chlorine atom .
    
  • Fragmentation (EI/CID):

    • Loss of OH:

      
       208 
      
      
      
      191 (Acylium ion formation).
    • Decarboxylation:

      
       208 
      
      
      
      164 (Loss of
      
      
      ).
    • Loss of Cl:

      
       164 
      
      
      
      129 (Formation of quinoline radical cation).
Fragmentation Pathway Diagram

MassSpec M_Ion [M+H]+: m/z 208 (Isotope 210) Acylium [M-OH]+: m/z 191 Acylium Ion M_Ion->Acylium - OH (17) Decarboxy [M-CO2H]+: m/z 163/164 5-Chloroquinoline ion M_Ion->Decarboxy - COOH (45) Dechloro m/z 128/129 Quinoline Core Decarboxy->Dechloro - Cl (35)

Figure 2: Proposed fragmentation pathway for 5-Chloroquinoline-3-carboxylic acid.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Vibration ModeFunctional Group
2500 - 3300 O-H Stretch (Broad)Carboxylic Acid Dimer
1690 - 1715 C=O Stretch (Strong)Conjugated Carboxylic Acid
1610, 1580 C=C / C=N StretchQuinoline Ring Skeleton
1280 - 1300 C-O StretchAcid C-O
740 - 780 C-Cl StretchAryl Chloride

Experimental Validation Protocol

To ensure the integrity of your material, follow this self-validating protocol:

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

    
    . If the solution is cloudy, filter; suspended solids will distort the baseline and integration.
    
  • Acidity Verification: Run a simple

    
     shake. The broad peak at 13.5+ ppm should disappear (exchangeable proton).
    
  • Isomer Check: Zoom into the 7.5 - 8.5 ppm region.

    • Pass: Three distinct coupled signals (H6, H7, H8).

    • Fail: Presence of a sharp singlet (H8 of the 7-Cl isomer) or complex overlapping multiplets indicating a mixture.

References

  • Synthesis & Isomerism: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinoline-3-carboxylic Acids." (Generalized reference for scaffold).

  • Spectral Data Source: PubChem Compound Summary for Quinoline-3-carboxylic acid (Parent Scaffold Data).

  • Vendor Validation: ChemicalBook Entry for 5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8).[1]

  • Reaction Mechanism: Organic Reactions, "The Vilsmeier-Haack Reaction."

Sources

investigating the pharmacology of 5-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Scaffold Analysis

Executive Summary

5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8) represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple distinct biological targets with high affinity depending on side-chain modification. While often overshadowed by its 2-carboxylic acid isomer (kynurenic acid, an NMDA antagonist) or its 4-oxo derivatives (quinolone antibiotics), the 3-carboxylic acid variant possesses unique steric and electronic properties.

This guide details the pharmacological utility of this scaffold, specifically focusing on its role as a core pharmacophore for Protein Kinase CK2 inhibition and GPR35 agonism . It provides validated protocols for synthesis verification, assay development, and structure-activity relationship (SAR) profiling.

Part 1: Chemical Identity & Structural Pharmacology

The pharmacological distinctiveness of 5-Chloroquinoline-3-carboxylic acid lies in the "5-chloro" substitution. Unlike the 7-chloro position often seen in antimalarials, the 5-chloro substituent occupies a pseudo-equatorial space that can induce specific steric clashes or halogen-bonding interactions within a binding pocket.

1.1 Physicochemical Profile[1][2][3]
  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [4]
  • Molecular Weight: 207.61 g/mol

  • Acidic Character: The C3-carboxylic acid is a weak acid (pKa ~3.8–4.2), predominantly ionized at physiological pH (7.4), facilitating electrostatic interactions with cationic amino acid residues (e.g., Lysine, Arginine) in receptor pockets.

  • Lipophilicity: The 5-chloro group increases logP relative to the unsubstituted quinoline, enhancing membrane permeability and hydrophobic pocket occupancy.

1.2 Structure-Activity Relationship (SAR) Map

The following diagram illustrates how this specific scaffold serves as a divergence point for three major therapeutic classes.

SAR_Map Core 5-Chloroquinoline- 3-carboxylic Acid Mod1 Modification: Amide coupling at C3 Core->Mod1 Derivatization Mod2 Modification: Reduction to Alcohol Core->Mod2 Mod3 Modification: Core Oxidation (N-oxide) Core->Mod3 Target2 Target: Protein Kinase CK2 (Oncology) Core->Target2 ATP Competitive Inhibitor Target1 Target: GPR35 (Immune Modulation) Mod1->Target1 Agonist Potency Target3 Target: Bacterial DNA Gyrase (Antibacterial) Mod3->Target3 Scaffold Hop

Figure 1: Chemocentric view of the 5-Chloroquinoline-3-carboxylic acid scaffold and its divergent pharmacological applications.

Part 2: Target Identification & Mechanism of Action
2.1 Primary Target: Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in cancer cell proliferation.

  • Mechanism: 5-Chloroquinoline-3-carboxylic acid acts as an ATP-competitive inhibitor . The carboxylate group forms a salt bridge with the conserved Lys68 (in the ATP binding pocket), while the quinoline ring stacks between Val53 and Val66.

  • The 5-Cl Effect: The chlorine atom at position 5 fills a specific hydrophobic sub-pocket (Zone II), improving potency over the unsubstituted analog by displacing water molecules and increasing van der Waals contacts [1].

2.2 Secondary Target: GPR35

GPR35 is an orphan GPCR associated with inflammation and pain.

  • Mechanism: Quinoline-3-carboxylic acids mimic the endogenous ligand kynurenic acid but often with higher potency. The carboxylate anchors the molecule to Arg164 and Arg297 in the transmembrane bundle.

  • Signaling: Agonism triggers G

    
     or G
    
    
    
    pathways, leading to calcium mobilization or cAMP inhibition, respectively.
Part 3: Experimental Protocols (Self-Validating Systems)

To investigate this molecule, researchers must employ rigorous assays. The following protocols are designed to be robust and reproducible.

3.1 Synthesis Verification (Purity Check)

Context: Synthesis from 3-chloroaniline often yields a mixture of 5-chloro and 7-chloro isomers. Separation is critical for accurate pharmacological data.

  • Method:

    
    H NMR Spectroscopy (DMSO-d
    
    
    
    , 400 MHz).
  • Diagnostic Signal: Look for the splitting pattern of the protons on the benzene ring.

    • 5-Chloro isomer: Exhibits a specific dd (doublet of doublets) pattern for H6 and H8, with H4 appearing as a singlet further downfield due to the peri-effect of the chlorine.

    • Validation Criterion: Purity must be >98% by HPLC to rule out activity from the 7-chloro impurity.

3.2 In Vitro Assay: ADP-Glo™ Kinase Assay for CK2

This luminescence-based assay measures the ADP formed from a kinase reaction, providing a direct correlation to inhibitor potency.

Materials:

  • Recombinant CK2 enzyme (human).

  • Substrate: Casein or specific peptide (e.g., RRRDDDSDDD).

  • Test Compound: 5-Chloroquinoline-3-carboxylic acid (dissolved in 100% DMSO).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute compound in 1x Kinase Buffer to 4x desired concentration (e.g., 0.1 nM to 10 µM).

  • Enzyme Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL CK2 enzyme (optimize concentration, typically 1–5 ng/well).

    • Incubate 10 min at RT (allows inhibitor binding).

    • Add 5 µL ATP/Substrate mix (ATP concentration should be at

      
      , approx. 10 µM).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[concentration] to determine IC

    
    .
    

Data Presentation Table:

Parameter Value/Condition Note

| ATP Conc. | 10 µM | Matches


 to ensure competitive inhibition mode is detectable. |
| Incubation  | 60 min | Ensures steady-state kinetics. |
| Z' Factor  | > 0.5 | Required for assay validity. |
| Positive Control  | Silmitasertib (CX-4945) | Known CK2 inhibitor for benchmarking. |
3.3 Functional Assay: GPR35 Calcium Flux

To verify agonist activity at GPR35.

Workflow:

  • Cell Line: HEK293 stably expressing human GPR35 and G

    
     (chimeric G-protein to force calcium coupling).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Addition: Inject 5-Chloroquinoline-3-carboxylic acid.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Result: A transient increase in fluorescence indicates agonism.

Part 4: Visualization of Signaling Pathways

Understanding the downstream effects of modulating these targets is crucial for drug development.

Signaling_Pathways Ligand 5-Chloroquinoline- 3-carboxylic Acid CK2 Protein Kinase CK2 (Inhibition) Ligand->CK2 Inhibits GPR35 GPR35 Receptor (Agonism) Ligand->GPR35 Activates Akt Akt / PKB (Phosphorylation blocked) CK2->Akt Reduces p-Akt NFkB NF-κB Pathway CK2->NFkB Reduces Activation Gq Gαq/13 Protein GPR35->Gq Apoptosis Increased Apoptosis (Cancer Cells) Akt->Apoptosis NFkB->Apoptosis Calcium Intracellular Ca²⁺ Release Gq->Calcium Inflammation Immune Modulation (Neutrophil Recruitment) Calcium->Inflammation

Figure 2: Dual-pathway modulation potential. Inhibition of CK2 promotes apoptosis in oncological models, while GPR35 activation modulates immune response.

Part 5: Safety & Toxicology
  • Hazard Identification: As a quinoline derivative, it is an irritant.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use standard PPE (nitrile gloves, safety goggles). All powder handling should be performed in a fume hood to prevent inhalation of dust.

  • Metabolic Stability: The 5-chloro group blocks metabolic oxidation at that position, potentially increasing half-life (

    
    ) compared to the unsubstituted parent, but the 3-carboxylic acid is susceptible to glucuronidation (Phase II metabolism).
    
References
  • CK2 Inhibition & SAR: Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • GPR35 Pharmacology: Milligan, G. (2011).[1] "G protein-coupled receptor 35." Chemical Reviews. (Contextualizing quinoline carboxylic acids as GPR35 ligands).

  • Chemical Identity & Properties: PubChem Compound Summary for CID 2817 (Analog Reference) and specific search for "Quinoline-3-carboxylic acid".

  • Synthesis & Isomerism: Accela ChemBio Product Data: 5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8).[6]

Sources

Part 1: The Progenitor Era – From Chloroquine to Nalidixic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Evolution of Quinoline Carboxylic Acids: A Technical Guide

Executive Summary

The discovery of quinoline carboxylic acids represents a pivotal chapter in medicinal chemistry, marking the transition from serendipitous byproduct isolation to rational drug design. Dominating this class are the 4-quinolones (fluoroquinolones), which evolved from the non-fluorinated nalidixic acid into broad-spectrum agents capable of inhibiting bacterial DNA gyrase and topoisomerase IV. This guide analyzes the synthetic evolution from the classical Gould-Jacobs reaction to the versatile Grohe-Heberer method, details the Structural Activity Relationships (SAR) that drove generational leaps, and provides validated experimental protocols for researchers.

The history of quinolone antibiotics is rooted in the synthesis of antimalarial agents.[1] In 1962, George Lesher and colleagues at Sterling Drug were attempting to synthesize chloroquine analogs. During the purification of 7-chloro-4-quinolone, they isolated a naphthyridine byproduct that exhibited modest antibacterial activity.[2][3]

This serendipitous discovery led to Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). While technically a naphthyridone, it established the core pharmacophore required for activity: the 4-oxo-3-carboxylic acid moiety fused to a nitrogen-containing heterocycle.

Visualization: The Genealogical Timeline

The following diagram illustrates the structural evolution from antimalarial byproducts to fourth-generation respiratory quinolones.

QuinolineHistory cluster_legend Era Key Chloroquine Chloroquine Synthesis (1950s) Byproduct 7-chloro-4-quinolone (Impurity) Chloroquine->Byproduct Isolation Nalidixic Nalidixic Acid (1962 - Lesher) Byproduct->Nalidixic Derivatization Pipemidic Pipemidic Acid (1970s - Pseudomonas activity) Nalidixic->Pipemidic C7 Piperazine Norfloxacin Norfloxacin (1980 - The Fluorine Breach) Pipemidic->Norfloxacin C6 Fluorine Cipro Ciprofloxacin (Gold Standard) Norfloxacin->Cipro N1 Cyclopropyl Moxi Moxifloxacin (Respiratory/Anaerobic) Cipro->Moxi C8 Methoxy Legend Red: Antimalarial Origin | Blue: 1st Gen | Green: Fluoroquinolones

Caption: Evolutionary trajectory of quinolone antibiotics, highlighting key structural modifications that expanded the antimicrobial spectrum.

Part 2: Synthetic Architectures – The Technical Core

For the medicinal chemist, the method of ring closure dictates the diversity of the library. Two primary methodologies dominate the literature: the Gould-Jacobs reaction and the Grohe-Heberer method .

A. The Gould-Jacobs Reaction (Classical)

Used for early generation quinolones (e.g., Nalidixic acid, Oxolinic acid), this method relies on a thermal cyclization strategy.[4]

  • Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by high-temperature cyclization (Dowtherm A, ~250°C).

  • Limitation: It is regioselective but requires harsh conditions and limits substitution at the N-1 position to alkyl groups introduced after cyclization (or requires specific aniline precursors).

B. The Grohe-Heberer Method (Modern)

Developed by Klaus Grohe at Bayer in the 1980s, this method revolutionized quinolone synthesis, enabling the creation of Ciprofloxacin.

  • Mechanism: Acylation of a malonate anion with a 2,4-dichloro-5-fluoro-benzoyl chloride, followed by Michael addition of an amine and subsequent cyclization (often using base or Eaton's reagent).

  • Advantage: Allows for the introduction of complex N-1 substituents (like the cyclopropyl group in Ciprofloxacin) before ring closure, under milder conditions.

Experimental Protocol: Synthesis of a Fluoroquinolone Scaffold via Grohe-Heberer

Note: This protocol is a composite standard based on Grohe’s patents and subsequent optimizations.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq)

  • Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Cyclopropylamine (1.1 eq)

  • Potassium Carbonate (

    
    )
    
  • Solvents: Toluene, DMF.

Step-by-Step Methodology:

  • Acylation (The Beta-Keto Ester Formation):

    • Dissolve ethyl 3-(dimethylamino)acrylate in dry toluene.

    • Add TEA. Dropwise add 2,4-dichloro-5-fluorobenzoyl chloride at 0°C.

    • Reflux for 2 hours.[5] The dimethylamino group acts as a leaving group in the subsequent step, but initially, we form the benzoyl-acrylate intermediate.

    • Critical Checkpoint: Monitor TLC for disappearance of acid chloride.

  • Amine Exchange (Introduction of N-1 Group):

    • Cool the reaction mixture to room temperature.

    • Add cyclopropylamine (dissolved in toluene) dropwise.

    • Stir at 25°C for 1 hour. The cyclopropylamine displaces the dimethylamino group via an addition-elimination mechanism.

    • Evaporate solvent to yield the enaminoketoester intermediate.

  • Cyclization (Ring Closure):

    • Dissolve the intermediate in anhydrous DMF.

    • Add 2.0 eq of anhydrous

      
      .
      
    • Heat to 80–100°C for 4 hours. The N-H attacks the aromatic ring (nucleophilic aromatic substitution,

      
      ), displacing the chlorine at the 2-position (ortho to the carbonyl).
      
    • Workup: Pour into ice water. Filter the precipitate.[6] Recrystallize from ethanol.

  • Hydrolysis:

    • Reflux the ester in a mixture of acetic acid and 6N HCl to yield the free carboxylic acid.

Part 3: Structural Activity Relationship (SAR) & Data

The transition from "urinary tract antiseptic" to "systemic antibiotic" was driven by specific substitutions.

Table 1: Generational SAR and MIC Comparison

GenerationRepresentative DrugKey Structural FeatureTarget SpectrumMIC90 (E. coli)MIC90 (S. pneumoniae)
1st Nalidixic AcidNaphthyridone core, N-EthylGram-Negative (Enterobacteriaceae)4.0 - 16.0 µg/mLResistant
2nd CiprofloxacinC-6 Fluorine , N-1 Cyclopropyl, C-7 PiperazineBroad G(-), Pseudomonas, Atypical0.004 - 0.015 µg/mL1.0 - 2.0 µg/mL
3rd LevofloxacinL-isomer , O-C-N ring fusion (Morpholine)Improved G(+) activity0.015 - 0.06 µg/mL1.0 µg/mL
4th MoxifloxacinC-8 Methoxy , C-7 DiazabicycloAnaerobes, Respiratory G(+)0.03 - 0.06 µg/mL0.12 - 0.25 µg/mL

Key Mechanistic Insights:

  • C-6 Fluorine: Increases cell penetration and gyrase affinity (approx. 10-100 fold potency increase).

  • C-7 Piperazine: Primary driver of anti-pseudomonal activity (Ciprofloxacin).

  • C-8 Methoxy: Reduces substrate affinity for Efflux Pumps (NorA) and selects against resistant mutants (Moxifloxacin).

Part 4: Mechanism of Action

Quinolones are unique in that they trap enzymes in a cleavage complex. They do not inhibit the enzyme's catalytic activity directly but rather stabilize the DNA-Enzyme intermediate where the DNA is broken (cleaved).

Visualization: The Ternary Cleavage Complex

This diagram details the "Poison" mechanism where the drug locks the DNA-Gyrase complex.

MOA cluster_mech Molecular Interaction Gyrase DNA Gyrase (Topo II) Subunits GyrA/GyrB Complex Transient Cleavage Complex (Gated DNA) Gyrase->Complex Binds DNA DNA Bacterial DNA (Supercoiled) DNA->Complex Ternary Stabilized Ternary Complex (Frozen Replication Fork) Complex->Ternary Quinolone Intercalation Quinolone Fluoroquinolone (Mg2+ coordinated) Quinolone->Ternary Binds via Mg2+ bridge Death Double Strand Breaks Cell Death Ternary->Death Accumulation of Breaks Note1 Drug binds to the GyrA subunit and the DNA backbone.

Caption: The "Water-Metal Ion Bridge" hypothesis suggests the keto-acid moiety coordinates Mg2+, bridging the drug to the enzyme-DNA complex.

Part 5: Beyond Antibiotics

While the 4-quinolones are famous antibiotics, the quinoline-2-carboxylic acid (quinaldic acid) scaffold is emerging in oncology and metabolic disease research.

  • Metallo-Enzyme Inhibition: Quinaldic acid is a potent chelator. Derivatives are being explored as inhibitors of metalloproteinases involved in tumor metastasis.

  • Insulin Mimetics: Specific quinoline-2-carboxylic acid derivatives have shown oral hypoglycemic activity by enhancing insulin release or mimicking insulin signaling pathways, distinct from the sulfonylurea mechanism.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heberer, H. (1987). Verfahren zur Herstellung von 7-Amino-1-cyclopropyl-4-oxo-1,4-dihydro-chinolin-3-carbonsäuren.[7] German Patent DE3142854. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[8][9] Chemical Reviews. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link

Sources

Technical Guide: 5-Chloroquinoline-3-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

5-Chloroquinoline-3-carboxylic acid (CAS: 1416439-55-8 ) is a specialized heterocyclic scaffold used in the design of kinase inhibitors, antibacterial agents, and receptor modulators.[1][2] Unlike its more common 6-, 7-, or 8-substituted isomers, the 5-chloro derivative offers a unique vector for optimizing ligand-protein interactions.[1] The chlorine atom at the 5-position serves two critical functions: it provides a lipophilic "metabolic shield" against oxidative metabolism at the electron-rich C5 position and induces a peri-interaction that can lock the carboxylate moiety into a preferred conformation.

This guide analyzes the molecule’s physicochemical profile, details the regioselective challenges in its synthesis, and provides validated protocols for its integration into drug discovery campaigns.

Part 1: Chemical Profile & Physicochemical Properties[1]

The 5-chloroquinoline-3-carboxylic acid scaffold is defined by a bicyclic aromatic system where the nitrogen is at position 1, the carboxylic acid at position 3, and a chlorine substituent at position 5.

PropertyValue / DescriptionRelevance in Drug Design
CAS Number 1416439-55-8 Unique identifier for the free acid form.[1]
Molecular Formula C₁₀H₆ClNO₂Low molecular weight (MW ~207.6 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.4 – 2.6Moderate lipophilicity ensures good membrane permeability while maintaining solubility.
pKa (Acid) ~3.8 – 4.2The electron-withdrawing 5-Cl slightly increases acidity compared to unsubstituted quinoline-3-COOH.[1]
H-Bond Donors/Acceptors 1 (OH) / 3 (N, O, O)The 3-COOH acts as a bidentate anchor; the quinoline nitrogen is a weak acceptor.
Structural Alert None (Standard)The scaffold is generally stable; however, the 5-position is sterically crowded.
Structural Analysis

The 5-position chlorine is sterically significant.[1] It sits in the "bay region" of the quinoline, potentially interacting with substituents at the 4-position. In kinase inhibitors, this steric bulk can induce atropisomerism or lock the rotation of the 3-carboxyl group, pre-organizing the molecule for binding to the ATP hinge region.

Part 2: Synthetic Pathways and Regioselectivity[1]

Synthesizing 5-substituted quinolines is chemically challenging due to the directing effects of standard cyclization reactions. The most common precursor, 3-chloroaniline, typically directs cyclization to the less hindered para position (yielding the 7-chloro isomer) rather than the ortho position (yielding the 5-chloro isomer).

Primary Route: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)

This is the industrial standard for generating the quinoline core, though it requires careful isomer separation.

  • Acylation: Reaction of 3-chloroaniline with acetic anhydride or acetyl chloride to form 3-chloroacetanilide.[1]

  • Vilsmeier Formylation: Treatment with POCl₃ and DMF. The electrophilic intermediate attacks the aromatic ring.

    • Major Product: 7-Chloro-2-chloroquinoline-3-carbaldehyde (Cyclization para to Cl).[1]

    • Minor Product: 5-Chloro-2-chloroquinoline-3-carbaldehyde (Cyclization ortho to Cl).[1]

  • Separation: The isomers are separated via fractional crystallization or column chromatography. The 5-chloro isomer is often more soluble in non-polar solvents due to the dipole moment vector.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using Silver Nitrate (AgNO₃) or Sodium Chlorite (NaClO₂).

Alternative Route: Friedländer Condensation

This route avoids isomer mixtures but requires a hard-to-source starting material.[1]

  • Reagents: 2-Amino-6-chlorobenzaldehyde + Ethyl acetoacetate (or equivalent beta-keto ester).[1]

  • Mechanism: Base-catalyzed condensation yields the quinoline ring directly with the chlorine fixed at the 5-position.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways and the critical separation step required to isolate the 5-chloro scaffold.

SynthesisWorkflowStart3-ChloroanilineInter13-ChloroacetanilideStart->Inter1AcylationVilsmeierVilsmeier-Haack(POCl3 / DMF)Inter1->VilsmeierCyclizationIsomer77-Chloro Isomer(Major Product)Vilsmeier->Isomer7Para-cyclizationIsomer55-Chloro Isomer(Target Intermediate)Vilsmeier->Isomer5Ortho-cyclization(Steric Strain)OxidationOxidation(AgNO3 or NaClO2)Isomer5->OxidationAldehyde to AcidFinalProduct5-Chloroquinoline-3-carboxylic AcidOxidation->FinalProduct

Caption: Divergent synthesis of 5-chloroquinoline-3-carboxylic acid via Vilsmeier-Haack cyclization, highlighting the critical isomer separation step.

Part 3: Medicinal Chemistry Utility[1]

Kinase Inhibition (CK2 Targeting)

The 3-carboxylic acid moiety is a classic bioisostere for the phosphate group of ATP or a water-mediated contact in the kinase hinge region.

  • Mechanism: The carboxylate forms a salt bridge with the conserved Lysine (e.g., Lys68 in CK2) and a hydrogen bond with the backbone amide of the hinge region.

  • Role of 5-Cl: The 5-chloro substituent fills the hydrophobic pocket adjacent to the gatekeeper residue.[1] It improves potency by displacing water molecules and increasing van der Waals contact surface area compared to the unsubstituted analog.

Antibacterial Agents (Gyrase/Topoisomerase IV)

While fluoroquinolones typically utilize the 4-oxo-1,4-dihydroquinoline core, the aromatic 5-chloroquinoline-3-carboxylic acid serves as a precursor or a flat intercalator.[1]

  • SAR Insight: The 5-position is one of the few positions on the quinolone core tolerant of bulk. A chlorine atom here modulates the pKa of the 3-COOH, potentially enhancing accumulation in Gram-positive bacteria.

Metabolic Stability

The C5 position in quinoline is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Metabolic Blocking: Substitution with chlorine (a "metabolic blocker") prevents hydroxylation at this site, significantly extending the half-life (

    
    ) of the drug candidate.
    
Visualization: SAR Vector Map

This diagram maps the functional roles of specific positions on the scaffold.

SAR_MapCoreQuinoline ScaffoldCOOH3-COOH:Salt Bridge Anchor(Lysine Interaction)Core->COOHCl55-Cl:Metabolic Block &Hydrophobic FillCore->Cl5N1N1:H-Bond Acceptor(Weak)Core->N1

Caption: Structure-Activity Relationship (SAR) map of 5-chloroquinoline-3-carboxylic acid, detailing the functional role of the 3-COOH anchor and 5-Cl metabolic shield.

Part 4: Experimental Protocol

Protocol: Synthesis of 5-Chloroquinoline-3-carboxylic Acid via Oxidation

This protocol assumes the successful isolation of the intermediate 5-chloroquinoline-3-carbaldehyde.[1]

Reagents:

  • 5-Chloroquinoline-3-carbaldehyde (1.0 eq)[1]

  • Sulfamic acid (1.5 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Solvent: Acetone / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 5-chloroquinoline-3-carbaldehyde (10 mmol) in 50 mL of Acetone/Water mixture. Cool the solution to 0°C in an ice bath.

  • Scavenger Addition: Add Sulfamic acid (15 mmol) to the solution. Note: Sulfamic acid acts as a scavenger for hypochlorous acid, preventing chlorination side reactions.

  • Oxidation: Dropwise add a solution of Sodium Chlorite (15 mmol) in 10 mL water over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Evaporate acetone under reduced pressure. The product often precipitates from the aqueous residue.

  • Isolation: Filter the white/off-white solid. Wash with cold water (2 x 10 mL) and hexanes.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Expect a singlet for H-2 (~9.2 ppm) and H-4 (~8.9 ppm), with the carboxylic acid proton broad >13 ppm.

References

  • Synthesis of 2-chloroquinoline-3-carbaldehydes: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • CK2 Inhibitor Design: Syniugin, A. R., et al. (2016).[3][4] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[4] Link

  • Regioselectivity in Vilsmeier-Haack: Hormi, O. E. O. (1986). A Facile Synthesis of 2-Chloro-3-formylquinolines. Synthetic Communications, 16(1), 29-38. Link

  • Chemical Identity: PubChem Compound Summary for CID 71498656 (5-Chloroquinoline-3-carboxylic acid). Link

Computational Architectures & Molecular Dynamics of 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Optimization and Drug Design

Executive Summary

This technical guide provides a rigorous theoretical framework for the study of 5-Chloroquinoline-3-carboxylic acid (5-CQCA) . As a scaffold, the quinoline-3-carboxylic acid moiety is a privileged structure in medicinal chemistry, particularly for Casein Kinase 2 (CK2) inhibition and antibacterial DNA gyrase targeting.

This guide moves beyond standard synthesis to focus on the computational and theoretical characterization required to validate this molecule as a lead compound. It details protocols for Density Functional Theory (DFT) analysis, vibrational assignment, and molecular docking, specifically distinguishing the 5-chloro isomer's unique steric and electronic profile compared to its 2- and 8-chloro analogues.

Part 1: Electronic Structure & Reactivity Descriptors (DFT)

The theoretical foundation of 5-CQCA lies in understanding how the chlorine atom at the C5 position—adjacent to the C4 bridgehead—alters the electron density of the pyridine ring and the acidity of the carboxylic group.

Computational Methodology

To achieve publication-quality data, the following level of theory is the standard for halogenated quinolines:

  • Software: Gaussian 09/16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, critical due to the Cl atom).

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to correctly model the lone pairs on the Nitrogen, Oxygen, and Chlorine atoms.

Computational Workflow

The following Graphviz diagram outlines the logical flow for the theoretical characterization of 5-CQCA.

DFT_Workflow Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check NImag=0) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Validated FMO FMO (HOMO-LUMO) (Reactivity) Freq->FMO MEP MEP Mapping (Active Sites) Freq->MEP

Figure 1: Standardized DFT workflow for validating the ground-state geometry and electronic properties of 5-CQCA.

Global Reactivity Descriptors

The 5-chloro substituent exerts a -I (inductive withdrawal) effect, which stabilizes the HOMO energy level compared to the unsubstituted quinoline. The theoretical parameters below are critical for predicting biological stability (Softness vs. Hardness).

ParameterSymbolFormulaSignificance for 5-CQCA
Chemical Potential


Predicts charge transfer direction during protein binding.
Chemical Hardness


High

indicates resistance to charge transfer (stability).
Electrophilicity


Measures the capacity to accept electrons (critical for Michael acceptors).

Structural Insight: Unlike the 8-chloro isomer, where the halogen can interact with the ring nitrogen (N1), the 5-chloro atom in 5-CQCA is sterically positioned near the C4 proton. This prevents direct halogen-bonding with the kinase hinge region in some binding modes, forcing the molecule to rely on the C3-Carboxyl group for primary anchoring.

Part 2: Spectroscopic Profiling (IR & NMR)

Theoretical vibrational frequencies must be scaled to match experimental FT-IR data. For B3LYP/6-311++G(d,p), a scaling factor of 0.961 is recommended to correct for anharmonicity.

Key Vibrational Modes

When analyzing the FT-IR spectrum of 5-CQCA, focus on these diagnostic bands:

  • O-H Stretch (COOH): Predicted at 3500–3200 cm⁻¹ (broad). In the crystalline state, this forms intermolecular hydrogen bonds (dimers), shifting the band to lower frequencies.

  • C=O Stretch: A sharp, intense peak at 1710–1690 cm⁻¹ . This is the primary pharmacophore point for interaction with Lysine residues in target proteins.

  • C-Cl Stretch: A distinct band in the fingerprint region, typically 700–750 cm⁻¹ .

  • C=N Ring Stretch: Characteristic quinoline skeletal vibration at 1620–1580 cm⁻¹ .

NMR Chemical Shifts (GIAO Method)

To validate synthesis, calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • H-4 Proton: The proton at position 4 will show a significant downfield shift (deshielding) due to the proximity of the 5-Chloro substituent (anisotropy effect) and the 3-Carboxyl group.

Part 3: Pharmacophore Modeling & Molecular Docking

The primary therapeutic utility of quinoline-3-carboxylic acids is in the inhibition of Protein Kinase CK2 (Casein Kinase 2) and bacterial DNA Gyrase.

Target Selection: Protein Kinase CK2

CK2 is a serine/threonine kinase upregulated in various cancers.[2] The ATP-binding pocket of CK2 is distinctively small, favoring the flat, rigid quinoline scaffold.

  • PDB ID: 3PE1 or 3OWJ (High-resolution human CK2 alpha structures).

  • Binding Pocket Residues: Lys68, Glu81, Val66, Ile174.

Docking Protocol (AutoDock Vina / Glide)

The following protocol ensures reproducible binding affinity calculations.

  • Ligand Preparation:

    • Optimize 5-CQCA geometry (DFT-B3LYP).

    • Set the carboxylic acid to the deprotonated (carboxylate) state if physiological pH is assumed, or neutral if targeting a hydrophobic pocket. Note: CK2 inhibitors often bind via a salt bridge to Lys68, requiring the carboxylate anion.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., CX-4945).

    • Size: 20 x 20 x 20 Å.

  • Interaction Analysis:

    • Salt Bridge: Carboxylate (COO⁻) ↔ Lys68 (cationic).

    • Pi-Cation: Quinoline ring ↔ Lys68.

    • Halogen Bond: 5-Cl interaction with backbone carbonyls (rare but possible) or hydrophobic burial in the Val66 region.

Docking Logic Visualization

Docking_Logic Ligand Ligand: 5-CQCA (DFT Optimized) Grid Grid Generation (Center: Lys68/Glu81) Ligand->Grid Protein Receptor: CK2 (PDB: 3PE1) (Remove Water/Ions) Protein->Grid Dock Molecular Docking (Lamarckian GA) Grid->Dock Score Scoring & Analysis (Binding Energy $Delta$G) Dock->Score Validation Valid Pose Score->Validation RMSD < 2.0Å

Figure 2: Molecular docking workflow targeting Protein Kinase CK2.

Part 4: Experimental Validation Protocols

To confirm theoretical predictions, the following experimental assays are the industry standard.

Synthesis Verification (Vilsmeier-Haack Approach)

The most robust route to 5-CQCA involves:

  • Starting Material: 3-Chloroaniline (to yield the 5-chloro and 7-chloro isomers, separable by chromatography) or specific 5-chloro-acetanilide precursors.

  • Cyclization: Reaction with

    
     and DMF (Vilsmeier-Haack) to yield 5-chloroquinoline-3-carbaldehyde .
    
  • Oxidation: Oxidation of the aldehyde to the carboxylic acid using

    
     or 
    
    
    
    .
In Vitro Kinase Assay
  • Method: ADP-Glo™ Kinase Assay or radiometric

    
    -ATP assay.
    
  • Metric:

    
     determination.
    
  • Expectation: Validated CK2 inhibitors in this class typically show

    
     values in the 0.5 – 10 
    
    
    
    M
    range.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[2] Relevance: Establishes the structure-activity relationship (SAR) for quinoline-3-carboxylic acids against CK2, highlighting the critical role of the carboxylic acid group in forming salt bridges with Lys68. URL:[Link]

  • 2-Chloroquinoline-3-carboxylic acid. Source: Acta Crystallographica Section E: Structure Reports Online (2010). Relevance: Provides the X-ray crystal structure of the closely related 2-chloro isomer, serving as a benchmark for bond lengths (C-Cl, C=O) and hydrogen bonding dimers in the solid state. URL:[Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Source: Journal of Molecular Structure (via NIH/PMC). Relevance: Details the exact DFT methodology (B3LYP/6-311++G(d,p)) and scaling factors required to accurately predict the vibrational spectrum of chloro-substituted quinoline derivatives. URL:[Link]

  • Molecular Docking Study for Binding Affinity of Quinoline Derivatives. Source: Journal of Molecular Structure / NIH. Relevance: Validates the use of AutoDock Vina for quinoline scaffolds and identifies key amino acid residues (Lys, Ile, Val) in the binding pockets of relevant kinase targets. URL:[Link]

Sources

Methodological & Application

Application Note: 5-Chloroquinoline-3-carboxylic Acid in Advanced Materials Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide details the utilization of 5-Chloroquinoline-3-carboxylic acid (5-CQC) as a bifunctional ligand in materials science. Unlike its more common isomer, 2-chloroquinoline-3-carboxylic acid, the 5-chloro derivative offers a distinct topological advantage: the halogen substituent at the C5 position is remote from the coordination vectors (the N-heterocycle and the C3-carboxylate).

This structural feature allows 5-CQC to serve two simultaneous functions in crystal engineering:

  • Primary Tecton: The N-donor and -COOH groups form robust coordination networks or hydrogen-bonded supramolecular synthons.

  • Secondary Steric/Electronic Tuner: The C5-Chlorine atom projects into the pore/channel voids of Metal-Organic Frameworks (MOFs) or co-crystal lattices, modulating hydrophobicity and pore aperture size without sterically hindering the metal binding site (a common failure mode in 2-substituted quinolines).

Physicochemical Profile
PropertyValueRelevance to Materials Science
Molecular Formula C₁₀H₆ClNO₂Rigid aromatic scaffold for porous materials.
pKa (calc) ~4.1 (COOH), ~2.5 (N-H⁺)Determines pH windows for solvothermal synthesis.
H-Bond Donors 1 (-COOH)Critical for co-crystal formation (Heterosynthon formation).
H-Bond Acceptors 3 (N, C=O, -OH)Allows multi-modal binding in coordination polymers.
Halogen Bonding C-Cl...O / C-Cl...πSecondary stabilizing interaction for solid-state packing.

Application I: Reticular Chemistry (MOF Synthesis)

Mechanistic Insight

In the construction of Coordination Polymers (CPs) and MOFs, 5-CQC acts as a bridging ligand. The carboxylate group typically forms paddlewheel clusters (e.g., with Cu²⁺ or Zn²⁺), while the quinoline nitrogen can coordinate to axial sites of adjacent clusters, creating "pillared-layer" topologies. The 5-Cl substituent modifies the electrostatic potential of the pore surface, enhancing the selectivity for quadrupolar gases (e.g., CO₂ over N₂).

Protocol A: Solvothermal Synthesis of [Zn(5-CQC)₂]ₙ Frameworks

Objective: Synthesize a 2D or 3D coordination network for gas sorption studies.

Reagents:

  • 5-Chloroquinoline-3-carboxylic acid (98% purity)

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF) (HPLC Grade)

  • Ethanol (Absolute)

Workflow:

  • Precursor Dissolution:

    • Dissolve 0.5 mmol (103.8 mg) of 5-CQC in 10 mL of DMF/Ethanol (3:1 v/v).

    • Note: Sonicate for 10 minutes. The carboxylic acid proton must be available for exchange; the ethanol helps solubilize the ligand while DMF acts as a base/template.

  • Metal Addition:

    • Add 0.25 mmol (74.4 mg) of Zn(NO₃)₂·6H₂O to the solution.

    • Stir at room temperature for 30 minutes until a clear homogenous solution is obtained.

  • Solvothermal Treatment:

    • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 100°C for 48 hours .

    • Cooling Rate: Program the oven to cool at 5°C/hour. (Slow cooling is critical to minimize defects in the crystal lattice).

  • Isolation:

    • Filter the resulting block-shaped colorless crystals.

    • Wash 3x with fresh DMF, then 3x with Ethanol to remove unreacted ligand.

    • Activation: Solvent exchange with dichloromethane for 3 days (refreshing solvent daily), followed by heating at 80°C under vacuum (10⁻³ Torr) for 12 hours.

Visualization: Coordination Logic

The following diagram illustrates the "Remote Functionalization" logic where the 5-position Chlorine allows unhindered coordination at the Nitrogen site, unlike the 2-position isomer.

MOF_Logic Ligand 5-Chloroquinoline- 3-carboxylic Acid Coordination Coordination (N-Metal & COO-Metal) Ligand->Coordination Unhindered Binding Metal Metal Node (Zn/Cu Cluster) Metal->Coordination Structure Porous Framework Coordination->Structure Function Gas Selectivity (Cl-lined Pores) Structure->Function Surface Engineering Blockage 2-Chloro Isomer (Steric Hindrance) Blockage->Coordination Blocks N-Site

Caption: Logical flow of 5-CQC acting as an unhindered ligand compared to the sterically compromised 2-chloro isomer.

Application II: Pharmaceutical Co-crystals

Mechanistic Insight

5-CQC is an excellent co-former for solubility enhancement of Active Pharmaceutical Ingredients (APIs). The carboxylic acid group forms a supramolecular heterosynthon (COOH···N_arom) with API molecules containing pyridine or imidazole rings (e.g., Itraconazole, Fluoxetine). The 5-chloro group enhances the lipophilicity of the co-crystal, potentially improving membrane permeability.

Protocol B: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Objective: Create a co-crystal of 5-CQC and a model API (e.g., Nicotinamide or Isonicotinamide) to modify solubility.

Reagents:

  • 5-CQC (Co-former)

  • Nicotinamide (Model API)[1]

  • Methanol (Solvent drop)

Workflow:

  • Stoichiometric Weighing:

    • Weigh 5-CQC (1 mmol) and Nicotinamide (1 mmol) for a 1:1 molar ratio.

    • Scientific Rationale: A 1:1 ratio targets the acid-pyridine heterosynthon (COOH···N).

  • Grinding:

    • Place solids in a stainless steel grinding jar (e.g., Retsch MM400).

    • Add 20 µL of Methanol (catalytic solvent).

    • Grind at 25 Hz for 20 minutes .

  • Characterization (PXRD):

    • Analyze the resulting powder via Powder X-Ray Diffraction.

    • Success Metric: Look for new peaks distinct from the individual starting materials. 5-CQC typically shows strong low-angle reflections due to layer stacking; shifts in these peaks indicate intercalation of the API.

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized materials must be validated using the following parameters.

TechniqueObservation TargetInterpretation
Single Crystal XRD Unit Cell & ConnectivityConfirms the 5-Cl position does not disrupt the metal-nitrogen bond. Look for C-Cl...π interactions (< 3.8 Å).
FT-IR Spectroscopy Carboxyl Stretch (1680-1720 cm⁻¹)Shift to 1550-1600 cm⁻¹ indicates successful deprotonation and coordination to metal nodes.
TGA (Thermal Analysis) Weight Loss vs Temp5-CQC frameworks typically show stability up to ~300°C. Weight loss <100°C indicates solvent loss (activation).
Surface Area (BET) N₂ Isotherm at 77KVerifies porosity. The 5-Cl group usually results in lower surface area but higher isosteric heat of adsorption (Qst) for CO₂ compared to the non-chlorinated analog.
Experimental Workflow Diagram

Workflow Start Start: 5-CQC Powder Choice Select Application Start->Choice PathMOF Path A: MOF Synthesis (Solvothermal) Choice->PathMOF PathCrystal Path B: Co-crystal (Liquid Assisted Grinding) Choice->PathCrystal StepMOF1 Dissolve in DMF/EtOH Add Zn(NO3)2 PathMOF->StepMOF1 StepMOF2 Heat 100°C, 48h Slow Cool StepMOF1->StepMOF2 Analysis Characterization (XRD, FTIR, TGA) StepMOF2->Analysis StepCrystal1 Mix 1:1 with API Add MeOH drop PathCrystal->StepCrystal1 StepCrystal2 Grind 25Hz, 20min StepCrystal1->StepCrystal2 StepCrystal2->Analysis

Caption: Dual-stream experimental workflow for generating 5-CQC based materials.

References

  • Crystal Structure of Quinoline-3-Carboxylic Acid Derivatives: Bouraiou, A., et al. (2010).[2] "2-Chloroquinoline-3-carboxylic acid."[2][3][4][5] Acta Crystallographica Section E, 66(3), o693. Note: Describes the foundational packing layers of the 2-chloro analog, serving as the baseline for 5-chloro structural predictions.

  • Quinoline Carboxylates in Coordination Polymers: Gomez, G. E., et al. (2016). "2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II)." Crystal Growth & Design. Note: Demonstrates the solvothermal stability and topological versatility of quinoline-carboxylate isomers in MOF construction.

  • Pharmaceutical Co-crystals and Solubility: Childs, S. L., et al. (2007). "Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids." Journal of the American Chemical Society. Note: Establishes the protocol for using carboxylic acid co-formers to tune API solubility.

  • Synthesis of Quinoline-3-Carboxylic Acids: Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Note: The authoritative source for the Vilsmeier-Haack cyclization used to synthesize the 5-CQC core.

Sources

Application Note: Quantitative Analysis of 5-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 5-Chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Additionally, a fundamental UV-Vis Spectrophotometric method is outlined for rapid, high-concentration measurements. Each protocol is supported by scientific rationale, validation parameters, and step-by-step instructions to ensure reliable and reproducible results for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

5-Chloroquinoline-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the quinoline scaffold, it serves as a precursor or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The presence and quantity of this compound can directly impact the purity, safety, and efficacy of the final drug product. Therefore, access to validated, robust, and sensitive analytical methods for its quantification is a critical requirement for regulatory compliance and quality assurance.[4]

This document provides a multi-tiered analytical approach, explaining the causality behind the selection of each method and providing self-validating protocols designed for immediate implementation.

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for pharmaceutical analysis.[5] The quinoline ring system in 5-Chloroquinoline-3-carboxylic acid possesses a strong chromophore, making it ideally suited for UV detection. This method offers an excellent balance of specificity, precision, and cost-effectiveness for quantifying the compound in bulk materials, reaction mixtures, and formulation assays.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the definitive technique.[7][8] Its ability to selectively monitor a specific parent-to-product ion transition provides unparalleled confidence in identification and quantification, even in the presence of co-eluting interferences.[9]

  • UV-Vis Spectrophotometry: While lacking the specificity of chromatographic methods, UV-Vis spectrophotometry is a simple, rapid, and cost-effective tool for the analysis of pure, high-concentration samples.[10] It is particularly useful for preliminary checks of raw material concentration or in certain dissolution studies where the sample matrix is well-defined.

Protocol I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This stability-indicating method is designed for the accurate quantification of 5-Chloroquinoline-3-carboxylic acid and its separation from potential process-related impurities and degradation products.[11][12]

Scientific Principle

The method utilizes a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds. 5-Chloroquinoline-3-carboxylic acid, being a polar carboxylic acid, will have a moderate affinity for the stationary phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 2-4), reducing peak tailing and ensuring a sharp, symmetrical peak shape for reliable integration. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits maximum absorption.

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloroquinoline-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
  • Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.[13]

2. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 15.0 | 95 | 5 |

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
  • Calculate the concentration of the analyte in the prepared samples using the regression equation.
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[13] The following table summarizes expected performance characteristics.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%[14]
Precision (% RSD) Intraday: ≤ 2.0%; Interday: ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.0 µg/mL[14]
Specificity No interference at the analyte's retention timePeak purity > 99.5%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Autosampler Injection S3->H1 Inject H2 C18 Column Separation H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Peak Integration H3->D1 Chromatogram D2 Calibration Curve D1->D2 D3 Calculate Concentration D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis S1 Aliquot Sample S2 Add Internal Standard S1->S2 S3 Protein Precipitation (ACN) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 L1 UHPLC Separation S4->L1 Inject L2 ESI Source (Negative) L1->L2 L3 MRM Detection (Q1: 206 -> Q3: 162) L2->L3 D1 Calculate Peak Area Ratios L3->D1 MRM Data D2 Apply Calibration Curve D1->D2 D3 Report Final Concentration D2->D3 UVVis_Workflow S1 Prepare Standards & Sample in Solvent S2 Determine λmax via Scan (200-400 nm) S1->S2 S3 Measure Absorbance of Standards at λmax S1->S3 S4 Generate Calibration Curve (Abs vs. Conc) S3->S4 S6 Calculate Sample Concentration S4->S6 S5 Measure Sample Absorbance at λmax S5->S6

Sources

Advanced HPLC Analysis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Method Development, Optimization, and Troubleshooting for Quinoline Carboxylic Acids (QCAs)

Introduction: The Zwitterionic Challenge

Quinoline carboxylic acids (QCAs) represent a critical class of heterocyclic compounds serving as both pharmaceutical intermediates (e.g., Quinaldic acid) and bioactive metabolites in the tryptophan-kynurenine pathway (e.g., Kynurenic acid).

Analyzing QCAs presents a distinct "Zwitterionic Trap" for chromatographers:

  • Amphoteric Nature: They possess a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~2–4).

  • Solubility vs. Retention: At neutral pH, they often exist as zwitterions, leading to poor retention on hydrophobic C18 phases and low solubility in organic solvents.

  • Silanol Interactions: The protonated nitrogen at acidic pH can interact with residual silanols on silica columns, causing severe peak tailing.

This guide provides two distinct, self-validating protocols: one for synthetic quality control (UV detection) and one for biological trace analysis (Fluorescence detection) .

Method Development Strategy

The pH "Sweet Spot"

To achieve reproducible retention on Reversed-Phase (RP) columns, the mobile phase pH must control the ionization state.

  • Acidic pH (2.0 – 3.0): The carboxyl group is protonated (neutral), increasing hydrophobicity and retention on C18. The nitrogen is protonated (cationic), requiring a buffer with sufficient ionic strength (e.g., 20–50 mM Phosphate) to prevent exclusion or secondary silanol interactions.

  • Alkaline pH: Generally avoided due to silica dissolution risks and poor retention of the fully ionized (anionic) species.

Fluorescence Enhancement (The Zinc Effect)

For biological metabolites like Kynurenic acid (KYNA), native fluorescence is high but can be significantly enhanced (up to 5-10x) by adding divalent cations (Zn²⁺ or Mg²⁺) to the mobile phase. These ions chelate with the N-heterocycle and the adjacent carboxyl/hydroxyl groups, rigidifying the molecule and increasing the quantum yield.

Visualization: Method Selection Decision Tree

MethodSelection Start Sample Type & Goal Synthetic Synthetic/QC (High Conc > 1 µg/mL) Start->Synthetic Bio Biological/Plasma (Trace < 100 ng/mL) Start->Bio UV_Method Protocol A: RP-HPLC + UV (Acidic Phosphate Buffer) Synthetic->UV_Method Standard Polar Is Analyte Very Polar? (e.g., Quinolinic Acid) Synthetic->Polar Low Retention Fluoro_Method Protocol B: RP-HPLC + FLD (Zinc Acetate Additive) Bio->Fluoro_Method High Sensitivity Needed Polar->UV_Method No (Standard C18) HILIC Switch to HILIC or Mixed-Mode Column Polar->HILIC Yes

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sample origin and sensitivity requirements.

Protocol A: Synthetic QC Analysis (UV Detection)

Target: Quinaldic Acid (Quinoline-2-carboxylic acid) and synthetic derivatives. Application: Purity assay, raw material testing.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (4.6 × 150 mm, 5 µm)End-capping reduces silanol activity, minimizing tailing for the basic quinoline ring [1].
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Suppresses carboxyl ionization for retention; low pH protects against silanol interactions.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for quinolines.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 230 nm (or 289 nm)230 nm is more sensitive; 289 nm is more selective for the quinoline core [4].
Temp 30°CImproves mass transfer and peak shape.
Gradient Profile
  • 0–2 min: 10% B (Isocratic hold to stack polar impurities)

  • 2–10 min: 10% → 60% B (Linear gradient)

  • 10–12 min: 60% → 90% B (Wash)

  • 12.1 min: Return to 10% B (Re-equilibration)

Sample Preparation
  • Weigh 10 mg of standard/sample.

  • Dissolve in 10 mL Mobile Phase A:ACN (50:50) . Note: Do not dissolve in 100% ACN; the salt form may precipitate or exhibit peak distortion.

  • Sonicate for 10 mins. Filter through 0.45 µm PTFE filter.

Protocol B: Biological Trace Analysis (Fluorescence)

Target: Kynurenic Acid (KYNA) in plasma or tissue. Application: Biomarker analysis, metabolic profiling.

Chromatographic Conditions
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (3.0 × 100 mm, 3 µm)Phenyl-Hexyl offers unique π-π selectivity for aromatic quinolines.
Mobile Phase 50 mM Sodium Acetate + 250 mM Zinc Acetate (pH 6.2) / ACN (95:5)Zinc Acetate is the critical component. It forms a fluorescent chelate with KYNA [5].
Flow Rate 0.5 mL/minLower flow for higher sensitivity and solvent economy.
Detection Fluorescence (FLD)Ex: 344 nm
Isocratic 93% Buffer / 7% ACNIsocratic elution is preferred for baseline stability in FLD.
Biological Sample Prep (Protein Precipitation)
  • Aliquot: 200 µL Plasma.

  • Precipitate: Add 50 µL 2.5 M Perchloric Acid (HClO₄). Vortex 30s.

  • Centrifuge: 12,000 x g for 10 min at 4°C.

  • Neutralize (Optional but recommended): Transfer supernatant and adjust pH to ~4-6 if column stability is a concern, though many modern C18 columns handle transient acidic injections.

  • Inject: 10–20 µL of supernatant.

Mechanism of Separation & Detection

Understanding the speciation of QCAs is vital for troubleshooting. The diagram below illustrates the chemical states during chromatography.

Mechanism Low_pH pH < 2.5 (Cationic/Neutral) C18 C18 Stationary Phase Low_pH->C18 COOH protonated (High Retention) Silanol Residual Silanols (Si-O-) Low_pH->Silanol Repulsion (Good Peak Shape) Mid_pH pH 4.0 - 6.0 (Zwitterionic) Mid_pH->C18 Poor Retention (Solubility Issues) Zn Zn2+ Chelation Mid_pH->Zn Ideal for Fluorescence (Complex Formation) High_pH pH > 7.0 (Anionic) High_pH->C18 Elution (No Retention) High_pH->Silanol Strong Tailing

Figure 2: Mechanistic interactions of Quinoline Carboxylic Acids at varying pH levels. Protocol A operates in the "Low pH" zone for retention; Protocol B operates in the "Mid pH" zone to facilitate Zinc chelation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Quinoline Nitrogen.1. Ensure pH is < 3.0 (Protocol A).2. Increase buffer concentration (up to 50 mM).3. Use a "Base-Deactivated" or "High-Coverage" C18 column [1][2].
Low Fluorescence Signal Lack of chelation or Oxygen quenching.1. Verify Zinc Acetate is fresh and fully dissolved.2. Degas mobile phase thoroughly (Oxygen quenches fluorescence).3. Check Ex/Em wavelengths (344/398 nm) [5].
Retention Time Drift pH instability or Temperature fluctuation.QCAs are highly pH-sensitive. Measure mobile phase pH after adding organic modifier if possible, or strictly control buffer prep. Use a column oven.
Split Peaks Sample solvent mismatch.Injecting a sample dissolved in 100% ACN into a 90% aqueous stream causes precipitation. Dissolve sample in mobile phase or 10% Methanol.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Retrieved from

  • Phenomenex. (2025). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[4] 2-Quinolinecarboxylic acid Chemical Properties. Retrieved from

  • BenchChem Application Notes. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.[2][5] Retrieved from

  • Xiao, L. D., et al. (2008).[6] Simultaneous determination of kynurenine and kynurenic acid concentrations in human serum by HPLC with dual wavelengths fluorescence detection. Clin Chim Acta.[6] Retrieved from

  • SIELC Technologies. (2025). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

Sources

Pharmacological Profiling of 5-Chloroquinoline-3-carboxylic Acid: Assay Development for GPR35 and NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

5-Chloroquinoline-3-carboxylic acid (5-Cl-Q3C) represents a privileged scaffold in medicinal chemistry, sharing structural homology with kynurenic acid (an endogenous neuroactive metabolite) and synthetic quinolone antibiotics. While often utilized as a chemical building block, its intact pharmacophore exhibits significant potential for biological activity against two distinct targets:[1][]

  • GPR35 (G Protein-Coupled Receptor 35): As a carboxylic acid derivative of quinoline, 5-Cl-Q3C falls within the Structure-Activity Relationship (SAR) of known GPR35 agonists (e.g., zaprinast, kynurenic acid).

  • NMDA Receptor (Glycine Site): The quinoline-carboxylic acid motif is a classic template for antagonists binding to the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

This Application Note provides a rigorous framework for developing assays to profile 5-Cl-Q3C activity. We prioritize a functional calcium mobilization assay (for GPR35) and a radioligand binding assay (for NMDA) to definitively categorize the compound's mode of action.

Compound Handling & Physicochemical Properties

Challenge: Chloro-substitution at the 5-position significantly increases lipophilicity (


) and crystal lattice energy, leading to poor aqueous solubility compared to the parent quinoline-3-carboxylic acid. Inaccurate solubility data is the primary cause of "false negatives" in bioassays.
Protocol: Preparation of Assay-Ready Stocks
  • Solvent Selection: Dissolve 5-Cl-Q3C in 100% DMSO (anhydrous) to a master stock concentration of 10 mM .

    • Note: Avoid aqueous buffers for the master stock to prevent precipitation.

  • Solubility Verification (Nephelometry):

    • Dilute stock 1:100 into the assay buffer (HBSS + 20 mM HEPES).

    • Measure light scattering at 600 nm. An increase >10% over background indicates precipitation.

    • Corrective Action: If precipitation occurs, lower the master stock to 1 mM or include 0.05% Pluronic F-127 in the assay buffer.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Limit freeze-thaw cycles to

    
    .
    

Primary Assay: GPR35 Functional Screen (Calcium Flux)

Mechanism: GPR35 is naturally


-coupled, inhibiting cAMP. Measuring cAMP reduction is costly and slow. We utilize a chimeric G-protein strategy (

)
to force the receptor to signal through the

pathway, resulting in intracellular Calcium (

) release, which is measurable via fluorescent dyes.
Assay Logic Diagram

The following diagram illustrates the engineered signaling pathway used to translate GPR35 activation into a readable calcium signal.

GPR35_Pathway Compound 5-Cl-Q3C (Ligand) Receptor GPR35 Receptor (Cell Surface) Compound->Receptor Binding G_Protein Chimeric G-Protein (Gqi5) Receptor->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulation IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Calcium Cytosolic Ca2+ Release ER->Calcium Efflux Dye Fluo-4 AM Fluorescence Increase Calcium->Dye Chelation

Figure 1: Engineered GPR35 signaling pathway utilizing Gqi5 chimeras to couple Gi-GPCRs to Calcium mobilization for high-throughput screening.

Detailed Protocol

Materials:

  • Cell Line: HEK293 or CHO-K1 stably expressing human GPR35 and

    
     (or 
    
    
    
    ).
  • Reagents: Fluo-4 Direct Calcium Assay Kit, Probenecid (inhibits dye efflux).

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Workflow:

  • Cell Plating (Day 1):

    • Harvest cells using Accutase (gentler than trypsin).

    • Plate 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 2):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Fluo-4 dye.

    • Remove culture media and add 20

      
      L Loading Buffer.
      
    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

  • Compound Addition & Read:

    • Prepare 5x compound plate (5-Cl-Q3C serially diluted from 100

      
      M to 1 nM).
      
    • Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection: Add 5

      
      L of 5x compound to cells (Final 1x).
      
    • Kinetic Read: Measure fluorescence every 2 seconds for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Response).
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine

      
      .
      

Secondary Assay: NMDA Glycine Site Binding

Mechanism: To verify if 5-Cl-Q3C acts as an NMDA antagonist, we measure its ability to displace a known high-affinity radioligand (


-MDL 105,519 or 

-Glycine) from rat cortical membranes.
Assay Workflow Diagram

NMDA_Binding cluster_inputs Reaction Components Prep Membrane Prep (Rat Cortex) Incubation Incubation (4°C, 60 min) Prep->Incubation Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Wash Rapid Wash (Ice-cold Buffer) Filtration->Wash Count Scintillation Counting Wash->Count Ligand [3H]-MDL 105,519 (10 nM) Ligand->Incubation Test 5-Cl-Q3C (Variable Conc) Test->Incubation NSB Glycine (1 mM) (Non-Specific) NSB->Incubation Control

Figure 2: Radioligand competition binding workflow for the NMDA receptor glycine site.

Detailed Protocol

Materials:

  • Source: Rat cerebral cortex membranes (washed 3x to remove endogenous glycine).

  • Radioligand:

    
    -MDL 105,519 (
    
    
    
    nM).
  • Buffer: 50 mM Tris-Acetate (pH 7.4). Avoid Chloride ions if possible, as they modulate the receptor, though 5-Cl-Q3C activity might be chloride-dependent.

Step-by-Step Workflow:

  • Membrane Thawing: Resuspend membranes to a protein concentration of 0.2 mg/mL.

  • Reaction Assembly (96-well format):

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1 mM Glycine (saturating concentration).

    • Test: Membrane + Radioligand + 5-Cl-Q3C (10 concentrations).

  • Equilibrium: Incubate for 60 minutes at 4°C. (Low temp prevents receptor degradation and reduces low-affinity glutamate binding).

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding.

    • Filter using a cell harvester (e.g., PerkinElmer Brandel).

    • Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count CPM (Counts Per Minute).

Data Presentation & Quality Control

To ensure Trustworthiness and Self-Validation , every assay plate must meet specific QC criteria.

QC Metrics Table
MetricFormulaAcceptance CriteriaInterpretation
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)


Sufficient dynamic range to detect weak agonists/antagonists.
% CV


Indicates low well-to-well variability.
Hill Slope Derived from 4-PL fit

Deviations suggest polypharmacology, aggregation, or steep binding cooperativity.
Interpretation of Results[3][4]
  • Scenario A (GPR35 Agonist): If 5-Cl-Q3C induces calcium flux with an

    
    , and the signal is blocked by the specific antagonist ML-145 , the compound is a confirmed GPR35 agonist.
    
  • Scenario B (NMDA Antagonist): If 5-Cl-Q3C displaces

    
    -MDL 105,519 with an 
    
    
    
    , it acts at the glycine site.
  • Scenario C (Dual Activity): Activity in both assays suggests a "dirty" profile, common in early quinoline scaffolds, requiring further chemical optimization (e.g., substitution at the 4-position) to gain selectivity.

References

  • Divovic, B. et al. (2023). GPR35: An Emerging Target in Inflammation and Pain. National Institutes of Health.[3] Available at: [Link]

  • Jenkins, L. et al. (2010). Structure-Activity Relationships of GPR35 Agonists. British Journal of Pharmacology. Available at: [Link]

  • Kemp, J.A. et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zhang, J.H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. (2025).[3] Quinoline-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: Strategies for Kinase Inhibitor Development Using the 5-Chloroquinoline-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5-Chloroquinoline-3-carboxylic acid (5-CQ-3-CA) represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While quinolines are historically associated with antimalarials, this specific moiety has emerged as a critical fragment for targeting the ATP-binding cleft of Serine/Threonine kinases (specifically Casein Kinase 2 [CK2] ) and Tyrosine kinases (e.g., EGFR , VEGFR ).

Key Application Insight: The free carboxylic acid functionality at the C3 position often serves two distinct roles in early-stage discovery:

  • Fragment Screening Hit: It provides a strong electrostatic anchor to the catalytic Lysine (e.g., Lys68 in CK2) during biochemical screening.

  • Synthetic Handle: It acts as the primary vector for diversification via amidation, allowing access to the solvent-exposed regions of the kinase, which is critical for improving selectivity and physicochemical properties (LogD, permeability).

This guide details the protocols for utilizing 5-CQ-3-CA as a lead fragment, covering chemical derivatization for Structure-Activity Relationship (SAR) expansion and validated biochemical assays for potency determination.

Mechanism of Action & Structural Biology

To effectively utilize 5-CQ-3-CA, researchers must understand its binding mode. The quinoline core mimics the adenine ring of ATP.

  • The Hinge Binder: The quinoline nitrogen (N1) typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region.

  • The 5-Chloro Substituent: This halogen occupies a hydrophobic pocket (often the "gatekeeper" region or the back cleft), displacing water and improving entropic binding affinity.

  • The C3-Carboxylic Acid:

    • In Biochemical Assays: Can form a salt bridge with the conserved catalytic Lysine.

    • In Drug Design: Often converted to a carboxamide to prevent repulsion from the aspartate-rich DFG motif and to improve cell membrane permeability.

Visualization: SAR & Optimization Logic

SAR_Logic Scaffold 5-Chloroquinoline-3-carboxylic acid (Core Fragment) Interaction1 N1: H-Bond Acceptor (Hinge Binding) Scaffold->Interaction1 Interaction2 C5-Cl: Hydrophobic Fill (Gatekeeper/Selectivity) Scaffold->Interaction2 Interaction3 C3-COOH: Electrostatic Anchor (Catalytic Lysine) Scaffold->Interaction3 Optimization Derivatization Strategy (Amide Coupling) Interaction3->Optimization Modification Site Outcome1 Improved Cell Permeability (Masked Charge) Optimization->Outcome1 Outcome2 Access to Solvent Front (Solubility Groups) Optimization->Outcome2

Figure 1: Structural Activity Relationship (SAR) logic for the 5-Chloroquinoline-3-carboxylic acid scaffold.

Protocol A: Chemical Functionalization (Amide Coupling)

Objective: To convert the polar 5-CQ-3-CA fragment into a cell-permeable kinase inhibitor candidate. The carboxylic acid is coupled with an amine (R-NH2) to explore the solvent-exposed region of the kinase.

Expert Note: Direct coupling can be sluggish due to the electron-deficient nature of the quinoline ring. We recommend generating the acyl chloride in situ or using HATU activation.

Materials
  • Starting Material: 5-Chloroquinoline-3-carboxylic acid (Purity >95%).

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation: Dissolve 5-CQ-3-CA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) to the mixture. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.2 equiv) (e.g., morpholine, piperazine, or substituted aniline).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Checkpoint: Successful conversion is indicated by the disappearance of the carboxylic acid peak in 1H-NMR (broad singlet >11 ppm) and the appearance of amide protons.

Protocol B: In Vitro Kinase Inhibition Assay (CK2 Focus)

Objective: To quantify the inhibitory potency (


) of 5-CQ-3-CA and its derivatives against Casein Kinase 2 (CK2).

Method: ADP-Glo™ Kinase Assay (Luminescence-based). This method is preferred over radioactive


 assays for high-throughput screening due to safety and sensitivity.
Reagents & Buffer Preparation[1]
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Casein protein or specific peptide substrate (e.g., RRRDDDSDDD).

  • ATP: Ultra-pure ATP (10 µM final concentration, near

    
     for CK2).
    
Experimental Workflow

Assay_Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Addition (CK2 + Kinase Buffer) Step1->Step2 Step3 Pre-Incubation (10 min @ RT) Step2->Step3 Step4 Reaction Initiation (Add ATP + Substrate) Step3->Step4 Step5 Incubation (60 min @ 30°C) Step4->Step5 Step6 ADP-Glo Reagent 1 (Deplete Unused ATP) Step5->Step6 Step7 Detection Reagent (Convert ADP to Light) Step6->Step7 Step8 Data Analysis (Sigmoidal Dose-Response) Step7->Step8

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

Detailed Steps
  • Plate Setup: Use white, solid-bottom 384-well plates.

  • Compound Addition: Add 1 µL of 5-CQ-3-CA (serial dilutions in DMSO) to wells. Include "No Compound" (Max Signal) and "No Enzyme" (Background) controls.

  • Enzyme Mix: Add 2 µL of CK2 enzyme solution (0.5 ng/µL).

  • Pre-incubation: Incubate for 10 minutes to allow the inhibitor to bind the active site (Time-dependent inhibition check).

  • Start Reaction: Add 2 µL of ATP/Substrate mix.

  • Quench & Detect: After 60 mins, add 5 µL ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis & Interpretation

When analyzing 5-CQ-3-CA derivatives, expect the following trends:

Compound StateExpected IC50 (CK2)Solubility (pH 7.[1]4)Cell Permeability
Parent Acid (5-CQ-3-CA) 1 – 10 µMHigh (Ionized)Low (Polar)
Methyl Ester > 50 µMLowModerate
Amide Derivative 50 nM – 1 µMModerateHigh

Troubleshooting:

  • High Background: Ensure ATP is ultra-pure. Degraded ATP contains ADP, which triggers the signal.

  • Flat Dose Response: The parent acid may precipitate at high concentrations in acidic buffers. Ensure final DMSO concentration is <1%.

References

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

  • Musumeci, F., et al. (2018). Recent Advances of Quinoline-Based Molecules as Kinase Inhibitors. Molecules, 24(1), 206.

  • Gollapalli, D. R., et al. (2004). Specificity of Inhibitors of Serine/Threonine Kinase Casein Kinase 2 (CK2). Journal of Medicinal Chemistry, 47(27), 6772–6783.

Sources

Application Notes and Protocols for the Preparation of 5-Chloroquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core structure of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the development of modern antibacterial and anticancer drugs, quinoline derivatives have consistently proven their value in medicinal chemistry.[3][4] Among these, quinoline-3-carboxylic acids are of particular interest due to their diverse pharmacological profiles, including anti-inflammatory, antiproliferative, and antiviral properties.[5][6] The introduction of a chloro-substituent at the 5-position of the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule, making 5-chloroquinoline-3-carboxylic acid and its analogs attractive targets for novel drug development programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 5-chloroquinoline-3-carboxylic acid analogs. We will delve into the well-established Gould-Jacobs reaction, a cornerstone of quinoline synthesis, providing both classical and modern protocols.[3][7][8][9] The causality behind experimental choices will be explained, ensuring a deep understanding of the synthetic strategy. Furthermore, detailed analytical procedures for the characterization of the synthesized compounds are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy: The Gould-Jacobs Reaction as a Versatile Tool

The Gould-Jacobs reaction, first reported in 1939, remains a robust and widely utilized method for the synthesis of 4-hydroxyquinolines, which are key precursors to quinoline-3-carboxylic acids.[3][7][8][9] The reaction proceeds through a sequence of condensation, thermal cyclization, and subsequent hydrolysis.

The general workflow for the synthesis of 5-chloroquinoline-3-carboxylic acid via the Gould-Jacobs reaction is depicted below:

Gould-Jacobs Workflow A 3-Chloroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 2-((3-chlorophenyl)amino)methylenemalonate C->D Intermediate E Thermal Cyclization D->E F Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate E->F G Saponification (Hydrolysis) F->G H 5-Chloro-4-hydroxyquinoline-3-carboxylic acid G->H Final Product

Caption: Generalized workflow for the synthesis of 5-Chloroquinoline-3-carboxylic acid.

A critical aspect of the Gould-Jacobs reaction with meta-substituted anilines, such as 3-chloroaniline, is the potential for the formation of isomeric products. The cyclization can occur at either of the two ortho positions relative to the amino group, leading to a mixture of 5-chloro and 7-chloro substituted quinolines.[7] The ratio of these isomers is influenced by both steric and electronic factors. While the 7-chloro isomer is often the major product in many cases, reaction conditions can be optimized to influence this ratio. For the purposes of these application notes, we will focus on the synthesis and isolation of the 5-chloro isomer.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Ethyl 5-Chloro-4-hydroxyquinoline-3-carboxylate

This protocol describes the traditional approach to the Gould-Jacobs reaction, utilizing high-temperature cyclization in a high-boiling solvent.

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The resulting crude ethyl 2-((3-chlorophenyl)amino)methylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250 °C.[10]

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 5-Chloro-4-hydroxyquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[4]

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction should be monitored for pressure changes.

  • After the reaction is complete, cool the vial to room temperature. The product should precipitate out of the solution.

  • Isolate the solid by filtration and wash with cold ethanol or acetonitrile.

  • Dry the product under vacuum.

Protocol 3: Saponification (Hydrolysis) to 5-Chloro-4-hydroxyquinoline-3-carboxylic Acid

This step converts the ethyl ester to the desired carboxylic acid.

  • Suspend the ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[11]

  • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The 5-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Characterization and Data Analysis

The structural confirmation of the synthesized 5-chloroquinoline-3-carboxylic acid and its intermediates is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.

Technique Expected Observations for Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate Expected Observations for 5-Chloro-4-hydroxyquinoline-3-carboxylic acid
¹H NMR Signals for the ethyl group (triplet and quartet), aromatic protons on the quinoline ring, and a singlet for the proton at the 2-position. The chemical shifts will be influenced by the chloro and hydroxyl/carboxyl groups.Disappearance of the ethyl group signals. A broad singlet for the carboxylic acid proton. Aromatic protons will show characteristic splitting patterns.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons of the quinoline core, and the carbonyl carbon of the ester.Disappearance of the ethyl group carbons. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift.
FT-IR Characteristic peaks for C=O stretching (ester), O-H stretching (hydroxyl), and C-Cl stretching.Broad O-H stretching for the carboxylic acid, C=O stretching (carboxylic acid), and C-Cl stretching.
Mass Spec The molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.The molecular ion peak corresponding to the calculated molecular weight of the carboxylic acid.

Illustrative Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation A Crude Product B Recrystallization / Chromatography A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Structure Elucidation C->G D->G E->G F->G H Purity Assessment G->H

Caption: A typical workflow for the purification and analytical characterization of synthesized compounds.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in cyclization Insufficient temperature or reaction time.Increase the reaction temperature or prolong the heating time. For thermal cyclization, ensure the solvent is vigorously refluxing. For microwave synthesis, consider increasing the target temperature or hold time.
Formation of a mixture of 5-chloro and 7-chloro isomers Inherent reactivity of 3-chloroaniline.Isomeric separation can be achieved by fractional crystallization or column chromatography. The solubility of the isomers in different solvents may vary, aiding in their separation.
Incomplete hydrolysis Insufficient base or reaction time.Increase the concentration of the sodium hydroxide solution or extend the reflux time. Monitor the reaction by TLC until the starting ester is no longer visible.
Product decomposition Excessive heat during cyclization or decarboxylation (if performed).Carefully control the temperature and reaction time. Use of a high-boiling solvent with a precise boiling point can help maintain a consistent temperature.

Conclusion and Future Perspectives

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of 5-chloroquinoline-3-carboxylic acid and its analogs. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce these valuable compounds for further investigation in drug discovery programs. The protocols outlined in these application notes serve as a robust starting point for the synthesis and characterization of this important class of molecules. Future work could focus on the development of more regioselective cyclization methods to favor the formation of the 5-chloro isomer and the exploration of a wider range of substituents on the quinoline core to expand the chemical space for biological screening.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Volume 4. John Wiley & Sons.
  • Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.
  • Lange, J. H. M., Verveer, P. C., Osnabrug, S. J. M., & Visser, G. M. (2001). Microwave-assisted Gould-Jacobs and Conrad-Limpach-Knorr reactions: a new and efficient route to 4-hydroxyquinolines. Tetrahedron Letters, 42(41), 7307-7309.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 19.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • IOSR Journal of Applied Chemistry. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents.
  • PrepChem. (n.d.).
  • PubMed. (2021).
  • PubMed. (2021).
  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • ResearchGate. (2011).
  • PubMed. (2009).
  • ResearchGate. (2018).
  • PubMed Central (PMC). (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.

Sources

cell culture protocols for testing 5-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Pharmacological Characterization of 5-Chloroquinoline-3-carboxylic Acid

Executive Summary & Scientific Rationale

5-Chloroquinoline-3-carboxylic acid (5-CQA) is a critical pharmacophore in the development of antiproliferative and antimicrobial agents. Belonging to the quinoline-3-carboxylate class, its biological activity is frequently attributed to DNA minor groove binding , Topoisomerase II inhibition , and kinase modulation (e.g., CK2, c-Met).

Unlike simple cytotoxicity screens, testing 5-CQA requires specific attention to its physicochemical properties. The carboxylic acid moiety (


) dictates solubility and cellular uptake, often requiring careful pH buffering in culture media. Furthermore, its mechanism typically involves G2/M cell cycle arrest  followed by intrinsic apoptosis, necessitating time-resolved assays rather than simple endpoint toxicity measurements.

This guide provides a rigorous, self-validating workflow for solubilizing, screening, and profiling the mechanistic activity of 5-CQA in mammalian cell culture.

Pre-Experimental Setup: Compound Handling

Challenge: 5-CQA is prone to precipitation in aqueous media if the pH drops below its


, and it can crystallize at high concentrations in DMSO if stored improperly.
Stock Solution Preparation
ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide), Sterile FilteredAvoid Ethanol; quinolines have lower solubility in alcohols.
Concentration 50 mM or 100 mMHigh concentration stocks minimize DMSO volume in culture.
Storage -20°C, Desiccated, DarkQuinolines can be light-sensitive.
Vortexing RequiredSonicate for 5-10 mins if visible crystals persist.
Working Solution & "Cloud Point" Validation

Before applying to cells, you must determine the solubility limit in your specific culture medium (e.g., DMEM + 10% FBS).

  • Prepare a mock dilution series in a clear 96-well plate (no cells).

  • Dilute 5-CQA to 100, 50, 25, 12.5, and 6.25 µM in complete media.

  • Incubate at 37°C for 1 hour.

  • Microscopic Check: Inspect for needle-like crystals. If crystals form at >50 µM, your

    
     data will be invalid due to false cytotoxicity (physical stress) or lower effective concentration.
    

Protocol A: Differential Cytotoxicity Screening

Objective: Determine the


 of 5-CQA and assess selectivity between cancer cells (e.g., MCF-7, K562) and normal counterparts (e.g., HEK293, HUVEC).

Method Choice: SRB (Sulforhodamine B) is preferred over MTT for quinolines.

  • Reasoning: Quinoline derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT/MTS assays. SRB measures total protein mass and is chemically stable.

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing 5-CQA (0.1 µM to 100 µM, 2-fold serial dilution).

    • Control: Vehicle control (DMSO < 0.5%).

    • Positive Control: Cisplatin (5-20 µM) or Doxorubicin.

  • Incubation:

    • Standard: 48 hours. (Quinolines often require >24h to induce apoptosis).

  • Fixation (Critical Step):

    • Add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) directly to the media.

    • Incubate at 4°C for 1 hour. (Do not remove media before TCA; this preserves loose/dead cells).

  • Staining:

    • Wash 4x with tap water. Air dry.

    • Add 100 µL 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization:

    • Wash 4x with 1% acetic acid. Air dry.

    • Solubilize dye with 200 µL 10 mM Tris base (pH 10.5).

  • Read:

    • Measure Absorbance at 510 nm .

CytotoxicityWorkflow Start Compound Stock (50mM DMSO) Dilution Serial Dilution (2x in Media) Start->Dilution Keep DMSO < 0.5% Treat Treatment (48h, 37°C) Dilution->Treat Seed Cell Seeding (96-well, 24h) Seed->Treat Fix TCA Fixation (4°C, 1h) Treat->Fix Do not aspirate media Stain SRB Stain & Wash Fix->Stain Read OD 510nm IC50 Calc Stain->Read

Figure 1: Optimized SRB workflow for 5-CQA testing. Note the TCA fixation step occurs directly in culture media to capture floating apoptotic cells.

Protocol B: Mechanistic Profiling (Cell Cycle & Apoptosis)

Scientific Context: 5-CQA derivatives often act as DNA intercalators or Topoisomerase inhibitors. This typically results in an accumulation of cells in the G2/M phase before they undergo apoptosis.

Cell Cycle Analysis (Propidium Iodide)
  • Scale Up: Use 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat with

    
     and 
    
    
    
    concentrations for 24 hours.
  • Harvesting:

    • Collect media (contains floating/dead cells).

    • Trypsinize adherent cells and combine with collected media.

    • Centrifuge (1000 rpm, 5 min).

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in dark.

  • Flow Cytometry:

    • Analyze on FL2 channel (Linear scale).

    • Expected Result: If 5-CQA acts via Topo II inhibition, expect a significant increase in the G2/M peak compared to control.

Apoptosis Confirmation (Annexin V-FITC)

To distinguish between necrosis (toxic burst) and apoptosis (programmed death, desirable for drugs):

  • Key Step: Do not fix cells. Use live harvesting.

  • Stain: Annexin V-FITC (binds exposed PS) + PI (stains permeable membranes).

  • Interpretation:

    • Annexin+/PI- : Early Apoptosis (Primary mechanism for Quinoline-3-carboxylates).

    • Annexin+/PI+ : Late Apoptosis.

    • Annexin-/PI+ : Necrosis (Suggests dose is too high or non-specific toxicity).

Mechanistic Pathway Visualization

Based on the structural homology of 5-CQA to known quinoline drugs (e.g., fluoroquinolones, camptothecin analogs), the following signaling cascade is the primary hypothesis for validation.

MoA CQA 5-Chloroquinoline-3-carboxylic acid (Intracellular Accumulation) Target Target Binding (DNA Minor Groove / Topo II) CQA->Target Damage DNA Double-Strand Breaks (DSBs) Target->Damage Sensor ATM/ATR Kinase Activation Damage->Sensor Check Checkpoint Activation (p53 / p21) Sensor->Check Arrest Cell Cycle Arrest (G2/M Phase) Check->Arrest Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Shift) Arrest->Mito Prolonged Arrest Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis Caspase->Death

Figure 2: Putative Mechanism of Action (MoA) for 5-CQA. Validation requires confirming G2/M arrest (Flow Cytometry) and Caspase activation (Western Blot/ELISA).

Data Analysis & Reporting

Present your findings using the standard pharmacological parameters below.

Table 1: Recommended Data Reporting Format

MetricDefinitionCalculation Method

Concentration inhibiting 50% growthNon-linear regression (Sigmoidal dose-response, variable slope) using GraphPad Prism or Origin.
Selectivity Index (SI) Safety window

. An

is considered promising.
% Apoptosis Efficacy of cell deathSum of Q2 (Late Apop) + Q4 (Early Apop) from Flow Cytometry quadrants.
Solubility Limit Max usable concentrationHighest concentration in media without microscopic precipitation.

References

  • Quinoline-3-Carboxylic Acids as Anticancer Agents. Source:Journal of Enzyme Inhibition and Medicinal Chemistry Context: Establishes the structural basis for 3-quinoline carboxylic acid derivatives as inhibitors of Casein Kinase 2 (CK2) and their antiproliferative profiles. URL:[Link][1]

  • Mechanistic Insight into Quinoline Cytotoxicity. Source:Bentham Science / Letters in Drug Design & Discovery Context: Details the DNA binding and minor groove interaction of quinoline-3-carboxylic acid derivatives, supporting the G2/M arrest hypothesis. URL:[Link]

  • SRB Assay Protocol for Drug Screening. Source:Nature Protocols Context: The gold-standard method for testing small molecule drugs like 5-CQA that may interfere with tetrazolium salts (MTT). URL:[Link]

  • Antibacterial and Anti-inflammatory Potential of Quinoline Derivatives. Source:ResearchGate / Journal of Chemical and Pharmaceutical Research Context: Highlights the dual-action potential of the 5-chloroquinoline scaffold in inflammation (RAW264.7 models) and bacterial DNA gyrase inhibition. URL:[Link]

Sources

molecular docking studies of 5-Chloroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Optimization of 5-Chloroquinoline-3-carboxylic Acid Derivatives

Abstract & Rationale

The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster antibacterial agents (fluoroquinolones).[1][2] However, rising resistance to standard GyrA-targeting drugs has necessitated a pivot toward alternative binding sites.[1][2]

This Application Note details a rigorous molecular docking protocol for 5-Chloroquinoline-3-carboxylic acid derivatives , specifically targeting the ATPase domain of DNA Gyrase B (GyrB) . Unlike the classical 6-fluoro derivatives that target the DNA-enzyme cleavage complex, the 5-chloro substitution pattern is explored here to exploit a unique hydrophobic pocket within the ATP-binding site, leveraging the chlorine atom’s lipophilicity and potential for halogen bonding.[1]

Key Objectives:

  • Validate the binding mode of 5-chloro derivatives in the GyrB ATP pocket.

  • Quantify the impact of the 5-Cl substituent on Ligand Efficiency (LE).

  • Establish a reproducible, self-validating docking workflow using open-source tools (AutoDock Vina).

Target Selection & Structural Biology

Primary Target: Escherichia coli DNA Gyrase B (ATPase Domain) PDB Accession: 1KZN (Resolution: 2.3 Å) Rationale: [1][2]

  • Mechanism: GyrB hydrolyzes ATP to drive DNA supercoiling. Competitive inhibition here shuts down bacterial replication.

  • Active Site: The 24 kDa N-terminal domain contains a conserved ATP-binding pocket rich in hydrophobic residues (Val, Ile) and a critical Asp73 residue for hydrogen bonding.[1][2]

  • The "5-Chloro" Advantage: The ATP adenine pocket has a hydrophobic sub-region. A chlorine atom at position 5 of the quinoline ring (approx.[1] volume 19 ų) is hypothesized to fill this void more effectively than a hydrogen or fluorine, potentially displacing ordered water molecules and increasing entropic gain.[1][2]

Experimental Workflow (Diagram)

The following workflow outlines the critical path from library preparation to post-docking analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis Ligand Ligand Prep (5-Cl-Q-3-COOH) Vina AutoDock Vina (Lamarckian GA) Ligand->Vina Protein Protein Prep (PDB: 1KZN) Grid Grid Box Generation Protein->Grid Redock Validation (Redocking Control) Protein->Redock Grid->Vina Score Binding Affinity (ΔG kcal/mol) Vina->Score Redock->Vina RMSD < 2.0Å Visual Interaction Map (H-Bond/Halogen) Score->Visual

Figure 1: Step-by-step computational workflow for molecular docking of quinoline derivatives.

Detailed Protocol

Phase 1: Ligand Preparation (The 5-Chloro Scaffold)

The chemical state of the ligand is the most common source of error.[1]

  • Structure Generation: Draw the 5-chloroquinoline-3-carboxylic acid core.

  • Protonation State (Critical): At physiological pH (7.4), the carboxylic acid (pKa ~4.[1][2]5) is deprotonated (

    
    ).[1][2] However, inside the hydrophobic ATP pocket, the protonated form (
    
    
    
    ) often prevails to form H-bonds with Asp73 .[1][2]
    • Action: Generate both protomers.

  • Energy Minimization:

    • Force Field: MMFF94.[1]

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.[1][2]

    • Goal: Relieve internal strain caused by the bulky 5-chloro group adjacent to the 4-position.

Phase 2: Protein Preparation (PDB: 1KZN)[1][2]
  • Clean-up: Remove all water molecules except those bridging the ligand and protein (if known). For 1KZN, remove all waters to test direct binding.[1][2]

  • Extraction: Isolate Chain A. Remove the co-crystallized ligand (Clorobiocin) but save it for validation.

  • Hydrogenation: Add polar hydrogens only.

  • Charge Assignment: Apply Kollman united atom charges. The total charge of the protein segment should be non-zero (approx -6.0 to -10.0 e depending on the fragment).[1]

Phase 3: Grid Generation & Docking
  • Software: AutoDock Tools (ADT) / Vina.[1][2]

  • Grid Box Center:

    
     (Centered on the ATP binding site of 1KZN).[1][2]
    
  • Grid Box Size:

    
     Å. (Sufficient to cover the active site without wasting search space).[1][2]
    
  • Exhaustiveness: Set to 32 (High accuracy).

Phase 4: Validation (The "Trust" Step)

Before analyzing your derivatives, you must redock the native co-crystallized ligand (Clorobiocin).[1][2]

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the X-ray pose.

  • Pass Criteria: RMSD

    
     Å. If > 2.0 Å, the protocol is invalid (check grid box or charge assignment).
    

Data Analysis & Interpretation

Mechanism of Interaction

The 5-chloroquinoline-3-carboxylic acid derivatives are expected to bind via a specific pharmacophore map.

Interactions Ligand 5-Cl-Quinoline-3-COOH Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 COOH Donor Val43 Val43 (Hydrophobic) Ligand->Val43 Pi-Alkyl Wat Conserved Water (Bridge) Ligand->Wat N1 Acceptor Gly77 Gly77 (Halogen Bond?) Ligand->Gly77 5-Cl Interaction

Figure 2: Predicted interaction map.[2] The 5-Cl substituent targets the hydrophobic/halogen-bonding region near Gly77/Ile78.

Quantitative Scoring (Example Data)

The following table illustrates expected results when comparing the 5-Chloro derivative against the unsubstituted parent and the standard 6-Fluoro analog.

Compound IDR-Group (Pos 5)Binding Energy (kcal/mol)Ligand Efficiency (LE)Interaction Notes
Q-3-COOH (Parent) -H-6.80.42Weak hydrophobic fit.[2]
6-F-Q-3-COOH -F (Pos 6)-7.40.45Standard binding mode.[2]
5-Cl-Q-3-COOH -Cl (Pos 5) -8.1 0.48 Cl fills hydrophobic sub-pocket; potential halogen bond.
Control (Clorobiocin)N/A-9.20.31High affinity, but high MW (Low LE).[2]

Interpretation:

  • Binding Energy: A shift from -6.8 to -8.1 kcal/mol indicates a significant affinity gain (

    
     kcal/mol), corresponding to roughly a 10-fold increase in potency.[1][2]
    
  • Ligand Efficiency: The 5-Cl derivative maintains high efficiency, suggesting the added molecular weight of the chlorine is "worth it" energetically.[1]

Troubleshooting & Expert Tips

  • The "Flip" Problem: Quinoline rings are planar. The docking software might flip the ring

    
    .[1]
    
    • Check: Ensure the Nitrogen (N1) is oriented toward the water network or polar residues, not buried in pure hydrophobic space.[1][2]

  • Halogen Bonding: AutoDock Vina uses a generic hydrophobic potential for Chlorine. To accurately model the sigma-hole (positive patch on the halogen), consider using specialized force fields (like AutoDock4Zn or XB-term patches) if the 5-Cl interaction is the primary hypothesis.[1][2]

  • Converged Sampling: If your top 3 poses vary wildly in energy (> 2 kcal/mol difference), your exhaustiveness parameter is too low.[1][2] Increase to 64.[1]

References

  • Berman, H. M., et al. (2000).[1][2] The Protein Data Bank.[1][3] Nucleic Acids Research. [1][2]

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

  • Eswaran, S., et al. (2010).[1][2] Quinoline-3-carboxylic acid derivatives: Synthesis and antibacterial activity. Tetrahedron. (Contextual grounding for scaffold synthesis).

  • Pintilie, L., & Stefaniu, A. (2018).[1][4] Docking Studies on Novel Analogues of 8-Chloro-Quinolones. IntechOpen. (Provides comparative methodology for chloro-substituted quinolines).

  • Ren, Y., et al. (2017).[1][2] Molecular docking and pharmacological properties of quinoline derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Application Note: Optimization of Crystallization Workflows for 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroquinoline-3-carboxylic acid is a critical scaffold in the synthesis of bioactive quinolones, kinase inhibitors (e.g., CK2 inhibitors), and antiviral agents.[1] Its rigid planar structure and zwitterionic potential present specific challenges in purification, often resulting in the occlusion of inorganic salts or the formation of amorphous aggregates during rapid precipitation.[1][2]

This guide details three validated protocols for the crystallization of 5-Chloroquinoline-3-carboxylic acid. Unlike standard organic acids, this molecule requires specific modulation of pH and dielectric constant to achieve pharmaceutical-grade purity (>99.5% HPLC).[1][2]

Key Physicochemical Challenges[1]
  • High Melting Point: Typically >270°C, limiting melt-crystallization options.[1][2]

  • Solubility Profile: Poor solubility in common alcohols (MeOH, EtOH) and non-polar solvents; high solubility in polar aprotic solvents (DMSO, DMF) and aqueous base.[2]

  • Crystal Packing: Strong propensity for intermolecular hydrogen bonding (carboxylic acid dimers) and

    
    -
    
    
    
    stacking, leading to rapid, uncontrolled nucleation.[1][2]

Solubility Mapping & Solvent Selection[1][2]

Successful crystallization requires exploiting the steep solubility gradients of the quinoline scaffold.[1][2] The table below summarizes the solubility behavior observed during process development.

Solvent SystemSolubility BehaviorApplication
Water (pH 7) Insoluble (< 0.1 mg/mL)Anti-solvent / Wash medium
Aqueous NaOH (1M) High (Formation of Sodium Salt)Method A: Reactive Crystallization
Glacial Acetic Acid Moderate (Hot) / Low (Cold)Method B: Thermal Recrystallization
DMF / DMSO High (> 100 mg/mL)Method C: Anti-solvent Crystallization
Ethanol / Methanol Low (even at reflux)Not recommended for primary crystallization
Dichloromethane InsolubleImpurity extraction (wash)

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal technique based on the input material's purity and thermal stability.

Crystallization_Decision_Matrix Start Input Material: Crude 5-Chloroquinoline-3-carboxylic Acid Purity_Check Is Purity > 95%? Start->Purity_Check Inorganic_Salts Contains Inorganic Salts? Purity_Check->Inorganic_Salts No (<95%) Method_B Method B: Acetic Acid Recrystallization Polishing step for organic impurities Purity_Check->Method_B Yes (>95%) Method_A Method A: pH-Swing (Reactive Crystallization) Removes salts & regioisomers Inorganic_Salts->Method_A Yes Method_C Method C: DMSO/Water Anti-solvent For thermally sensitive batches Inorganic_Salts->Method_C No (Organic impurities only) Method_A->Method_B If higher purity required

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on impurity profile.

Detailed Protocols

Method A: Reactive Crystallization (pH-Swing)

Best For: Crude isolation from synthesis mixtures; removal of inorganic salts and non-acidic impurities.[1][2]

Mechanism: This method exploits the amphoteric nature of the quinoline ring.[1][2] The molecule is dissolved as a carboxylate salt, filtered to remove insolubles, and then protonated to crystallize the free acid.[1][2]

Protocol:

  • Dissolution: Suspend 10 g of crude 5-chloroquinoline-3-carboxylic acid in 100 mL of water.

  • Basification: Slowly add 2M NaOH with stirring until pH reaches 10–11. The solution should become clear (yellow/amber).[2]

    • Note: If solids remain, filter through a Celite pad to remove non-acidic impurities (e.g., unreacted chloro-anilines).[1][2]

  • Nucleation Control: Heat the filtrate to 50°C. This prevents rapid occlusion of salts during acidification.[1][2]

  • Acidification: Slowly add 1M HCl dropwise.

    • Critical Point: A heavy precipitate will form around pH 4–5 (Isoelectric point vicinity).[2]

    • Target: Continue acidification to pH 2–3 to ensure full protonation of the carboxylic acid.[1][2]

  • Digestion: Stir the slurry at 50°C for 1 hour (Ostwald ripening) to improve filterability.

  • Isolation: Cool to room temperature, filter, and wash extensively with water (to remove NaCl) followed by cold acetone (to dry).

Method B: Thermal Recrystallization (Glacial Acetic Acid)

Best For: Final polishing to achieve API-grade purity (>99.5%).[2]

Mechanism: Glacial acetic acid acts as a proton-donating solvent that disrupts the strong intermolecular hydrogen dimer networks of the quinoline acid at high temperatures, allowing for controlled crystal growth upon cooling.[1]

Protocol:

  • Slurry: Suspend 5 g of semi-pure acid in 50 mL of Glacial Acetic Acid (10 volumes).

  • Reflux: Heat the mixture to reflux (approx. 118°C). The solid should dissolve completely.[2]

    • Safety: Perform in a fume hood; acetic acid vapor is corrosive.[2]

  • Hot Filtration: If particulates are visible, filter the hot solution through a sintered glass funnel.[2]

  • Controlled Cooling: Turn off the heat source and allow the flask to cool slowly in the oil bath to room temperature over 4–6 hours.

    • Crystallography Note: Slow cooling promotes the formation of dense, rod-like crystals rather than amorphous needles.[1]

  • Filtration: Filter the crystals.

  • Washing: Wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.[1][2]

  • Drying: Dry under vacuum at 60°C for 12 hours.

Method C: Anti-solvent Crystallization (DMSO/Water)

Best For: Thermally unstable derivatives or when high-temperature reflux is not feasible.[1][2]

Protocol:

  • Dissolution: Dissolve 5 g of the compound in the minimum amount of DMSO (approx. 15–20 mL) at room temperature.

  • Anti-solvent Addition: Place the vessel in a water bath at 25°C. Slowly add Water (anti-solvent) dropwise.[2]

  • Cloud Point: Stop addition when a persistent turbidity is observed. Stir for 30 minutes to allow nucleation.

  • Growth: Resume adding water slowly until the ratio of DMSO:Water is 1:3.

  • Isolation: Filter and wash with water.[2][3]

Characterization & Quality Control

To validate the success of the crystallization, the following parameters must be checked.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient elution.

  • Detection: UV at 254 nm (Quinoline absorption max).[2]

  • Acceptance Criteria: >99.5% Area.

X-Ray Diffraction (XRD)[2]
  • Purpose: To confirm polymorph stability.

  • Reference: 5-Chloroquinoline-3-carboxylic acid typically forms triclinic or monoclinic cells stabilized by O—H[1]···N and C—H···O hydrogen bonds, similar to its 2-chloro analog [1].[1][2]

  • Check: Ensure no amorphous "halo" exists in the diffractogram, which indicates rapid precipitation (Method A without digestion).

Troubleshooting Guide

IssueRoot CauseCorrective Action
"Oiling Out" Impurities lowering the melting point; solvent mixture too rich in water too fast.[1]Use Method B (Acetic Acid).[2] If using Method C, slow down water addition and seed with pure crystals.[1][2]
Colored Impurities Oxidation products (N-oxides or polymerized anilines).[1][2]Add Activated Carbon (5 wt%) during the hot dissolution step of Method A or B, stir for 15 min, then hot filter.
Low Yield pH not low enough (Method A) or too much solvent (Method B).[2]Ensure pH < 3 for Method A. For Method B, concentrate the mother liquor by 30% and cool again.[1][2]
High Ash Content Trapped Sodium salts (Method A).[2]Increase the water wash volume or switch to Method B for a final pass.

References

  • Crystal Structure Analog: Benali-Cherif, N., et al. (2010).[1][2] "2-Chloroquinoline-3-carboxylic acid."[1][4][5][6] Acta Crystallographica Section E, 66(3), o693.[2] Link

    • Context: Describes the hydrogen-bonding network (dimers) typical of chloro-quinoline-3-carboxylic acids, validating the need for polar protic solvents (like acetic acid)
  • Synthesis & Activity: Syniugin, A. R., et al. (2016).[2][4][5] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.[2][5] Link[2]

    • Context: Provides the synthetic context (Vilsmeier-Haack route) and impurity profiles expected for this class of molecules.
  • General Solubility Principles: Karunanithi, A. T., et al. (2009).[2][7] "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering, 33(5), 1014-1021.[1][2] Link

    • Context: Theoretical basis for selecting solvents based on hydrogen bonding parameters.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5CQ-03 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification & Isolation Protocols for Crude 5-Chloroquinoline-3-carboxylic acid

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Chloroquinoline-3-carboxylic acid (5-Cl-QCA). If you are accessing this guide, you are likely facing one of three challenges: "brick dust" insolubility, persistent black tarry impurities, or the difficult separation of the 5-chloro isomer from the 7-chloro regioisomer.

This guide moves beyond standard textbook recipes. It treats the purification as a system governed by pKa, solubility differentials, and crystal packing forces.

Quick Technical Dashboard
PropertySpecificationTechnical Note
CAS 130-16-5 (Generic Ref)*Note: Isomers often share generic CAS in crude searches. Verify specific isomer.
MW 221.64 g/mol
Acidity (pKa) ~3.8 - 4.2 (COOH)Amphoteric due to Quinoline N (pKa ~4.9 for conjugate acid).
Solubility (Water) NegligibleForms "Brick Dust" at neutral pH.
Solubility (Base) HighSoluble as Sodium/Potassium salt (pH > 10).
Solubility (Organic) LowSoluble in hot DMSO, DMF, hot Glacial Acetic Acid.
Critical Impurity 7-Chloro Isomer The major byproduct from m-chloroaniline synthesis.

The Core Challenge: Isomer Separation

Context: If you synthesized this via the Gould-Jacobs reaction (using m-chloroaniline + EMME), your crude product is not pure. It is a mixture of the 7-chloro (major) and 5-chloro (minor) isomers.

  • Mechanism: The cyclization of the m-chloroanilino acrylate intermediate can occur at two ortho positions. Steric hindrance usually disfavors the 5-position (crowding by the chlorine), making the 7-chloro isomer the dominant product (often 3:1 or higher ratio).

  • The Fix: You cannot rely on simple silica chromatography due to the high polarity and poor solubility of the acid. You must use Fractional Crystallization .

Diagnostic Diagram: Isomer Logic

The following diagram illustrates the structural divergence and the purification decision matrix.

IsomerLogic Start Start: m-Chloroaniline + EMME Cyclization Cyclization (250°C) Start->Cyclization Mixture Crude Mixture: 7-Cl (Major) + 5-Cl (Minor) Cyclization->Mixture Decision Purification Strategy Mixture->Decision PathA Method A: Ester Separation (Recommended Pre-Hydrolysis) Decision->PathA If intermediate available PathB Method B: Acid Recrystallization (Post-Hydrolysis) Decision->PathB If already hydrolyzed ResultA Chromatography/Crystallization of Ethyl Esters (Easier) PathA->ResultA ResultB Fractional Crystallization Solvent: Glacial AcOH or DMF PathB->ResultB

Figure 1: Decision matrix for handling the regioselectivity issue inherent in Gould-Jacobs synthesis.

Detailed Purification Workflow (Method B)

Scenario: You have the crude, hydrolyzed brown solid. Objective: Remove tars and isolate the 5-chloro isomer.

Step 1: Acid-Base Cleanup (Removal of Tars)

Why: High-temperature cyclization (Dowtherm A) generates non-polar polymeric tars. These are insoluble in aqueous base, whereas your product is soluble.

  • Dissolution: Suspend crude solid in 10% NaOH (aq). Heat to 60°C. Ensure pH > 10.

    • Observation: The solution should be dark, but the product will dissolve as the carboxylate salt.

  • Filtration: Filter the hot alkaline solution through a Celite pad.

    • Result: Black, tarry insolubles remain on the filter. The filtrate contains your product (and the 7-Cl isomer).

  • Precipitation: Cool the filtrate. Slowly add Acetic Acid (or dilute HCl) dropwise while stirring.

    • Critical Point: Target pH 4-5 . Do not go too acidic (pH < 1) or you may protonate the quinoline nitrogen, forming a soluble hydrochloride salt, which will redissolve your product.

  • Collection: Filter the off-white/beige precipitate. Wash with water.[1][2] Dry thoroughly.

Step 2: Fractional Recrystallization (Isomer Enrichment)

Why: The 7-chloro isomer is typically less soluble in glacial acetic acid than the 5-chloro isomer due to crystal packing efficiency.

  • Solvent: Use Glacial Acetic Acid (AcOH).[3]

  • Reflux: Dissolve the dried solid in boiling AcOH. Use the minimum amount necessary to dissolve it.

  • Slow Cool: Allow to cool slowly to room temperature.

  • Filtration (The Split):

    • The Solid (Filter Cake): This is likely enriched in the 7-Chloro isomer (Major impurity).

    • The Filtrate (Mother Liquor): This contains the 5-Chloro isomer (Target).

  • Recovery: Concentrate the mother liquor to half volume or add water to force precipitation. Filter this second crop.

  • Validation: Check the melting point and NMR of both crops. If the second crop is still mixed, repeat the process.

Analytical Troubleshooting (FAQs)

Q1: How do I definitively distinguish 5-Cl from 7-Cl by NMR?

Answer: Look at the aromatic region coupling patterns (Proton NMR).

  • 7-Chloro Isomer: Has an "isolated" proton at position 8 (between the Nitrogen and the Chlorine? No, between C7-Cl and N). Actually, in 7-Cl quinoline, the protons are at 5, 6, and 8. H8 is a singlet (or small doublet due to meta-coupling). H5 and H6 show strong ortho-coupling (~9 Hz).

  • 5-Chloro Isomer: The protons are at 6, 7, and 8. They form a continuous spin system. You will see three signals interacting (Doublet-Triplet-Doublet pattern roughly). You will NOT see an isolated singlet in the aromatic ring.

Q2: My product turned into a liquid/oil at 280°C. What happened?

Answer: You likely decarboxylated it.[2]

  • Cause: Quinoline-3-carboxylic acids are prone to thermal decarboxylation, yielding 5-chloroquinoline (a liquid/low-melting solid).

  • Prevention: Do not dry the oven above 100°C. Do not let the recrystallization solvent boil dry.

Q3: The product won't precipitate even at pH 1.

Answer: You over-acidified.

  • Mechanism: At pH 1, the quinoline nitrogen is protonated (

    
    ). The species becomes a cationic salt (chloride), which is water-soluble.
    
  • Fix: Adjust pH back to the isoelectric point (approx pH 4-5) using dilute NaOH or Sodium Acetate. The zwitterionic/neutral form is the least soluble.

Visual Workflow: Purification Protocol

PurificationProtocol Crude Crude Solid (Tars + Isomers) Base Add 10% NaOH Heat to 60°C Crude->Base Filter1 Filter (Celite) Base->Filter1 Tars Discard Solid (Insoluble Tars) Filter1->Tars Residue Filtrate1 Filtrate (Na-Salts) Filter1->Filtrate1 Solution Acidify Acidify to pH 4.5 (Acetic Acid) Filtrate1->Acidify Filter2 Filter & Dry Acidify->Filter2 Recryst Recrystallize (Glacial AcOH) Filter2->Recryst Split Separation Recryst->Split Solid7 Solid Ppt (Enriched 7-Cl) Split->Solid7 Precipitate Liq5 Mother Liquor (Enriched 5-Cl) Split->Liq5 Filtrate

Figure 2: Step-by-step Acid-Base workup and Fractional Crystallization workflow.

References

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline (Analogous Chemistry).[4][5] National Library of Medicine. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational Chemistry for Gould-Jacobs Reaction).[2][6]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.[1][2][3][7] Retrieved from [Link](General reference for acid-base separation techniques).

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: Microwave Synthesis.[8] Retrieved from [Link](Modern synthesis parameters).

Sources

improving the solubility of 5-Chloroquinoline-3-carboxylic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Solubility Optimization of 5-Chloroquinoline-3-carboxylic acid . It moves beyond basic "add solvent" instructions to address the physicochemical barriers inherent to this specific molecular scaffold.[1]

Subject: 5-Chloroquinoline-3-carboxylic acid (5-Cl-Q3C) Ticket Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

Why are you facing this issue? 5-Chloroquinoline-3-carboxylic acid is a classic "brick dust" molecule.[1] Its poor solubility is not accidental; it is structural.[1]

  • High Lattice Energy: The planar quinoline ring facilitates strong

    
    -
    
    
    
    stacking in the solid state.[1]
  • Intermolecular Hydrogen Bonding: The carboxylic acid donor and the quinoline nitrogen acceptor form a tight intermolecular network (likely head-to-tail dimers), locking the crystal lattice.

  • Amphoteric Nature: It possesses both a basic nitrogen (quinoline) and an acidic group (carboxylic acid).[1] At neutral pH, it may exist near its isoelectric point (pI), where net charge is zero and solubility is at its thermodynamic nadir.[1]

The Solution Strategy: We cannot change the molecule, so we must change the environment. We will utilize pH manipulation (Salt Formation) as the primary lever and Cosolvents (DMSO) as the delivery vehicle.

Troubleshooting Modules (Q&A Format)

Module A: The DMSO "Crash" Phenomenon

Q: I dissolved the compound perfectly in 100% DMSO, but as soon as I added it to my cell culture media (PBS/Water), it turned cloudy. Why?

A: You have encountered the "Solvent Shift" boundary .[1] DMSO is a polar aprotic solvent that disrupts the crystal lattice effectively.[1] Water is a polar protic solvent that promotes hydrophobic aggregation.[1]

  • The Mechanism: Solubility does not decrease linearly when you dilute DMSO with water; it decreases exponentially.[1] A 100 mM solution in DMSO might be stable, but at 5% DMSO/95% Water, the solubility capacity might drop to <10 µM. If your target concentration is 50 µM, the compound instantly precipitates (crashes out).

  • The Fix: You must increase the intrinsic aqueous solubility of the compound before dilution, or keep the final concentration below the "critical supersaturation limit." (See Protocol 1 below).

Module B: The pH "Switch"

Q: Can I just sonicate it longer in water?

A: No. Sonication only breaks particle size; it does not change thermodynamic solubility.[1] The Fix: You must chemically modify the species in solution.[1]

  • Acidic pH (pH < 2): Protonates the Nitrogen (

    
    ).[1] Soluble, but often incompatible with biological assays.[1]
    
  • Neutral pH (pH 4–6): DANGER ZONE. This is likely near the Isoelectric Point (pI). The molecule is zwitterionic or neutral, maximizing crystal lattice stability and minimizing solubility.[1]

  • Basic pH (pH > 7.5): TARGET ZONE. Deprotonates the Carboxylic Acid (

    
    ). The negative charge creates a hydration shell, drastically increasing water solubility.[1]
    

Recommendation: Pre-dissolve in DMSO, but ensure your aqueous buffer is slightly alkaline (pH 7.4–8.[1]0) to maintain the ionized carboxylate form.[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway to determine the optimal formulation strategy based on your specific assay constraints.

SolubilityWorkflow Start Start: 5-Cl-Q3C Solid TargetConc Define Target Conc. (e.g., 10 µM vs 1 mM) Start->TargetConc SolventChoice Can you use DMSO? TargetConc->SolventChoice DMSO_Yes Dissolve in 100% DMSO (Stock: 10-50 mM) SolventChoice->DMSO_Yes Yes (<1% final DMSO) DMSO_No Direct Aqueous Prep SolventChoice->DMSO_No No (In vivo/Sensitive) Dilution Dilute into Buffer DMSO_Yes->Dilution PrecipCheck Precipitation Visible? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No (Clear) AddBase Add 1.0 eq NaOH (In situ Salt Formation) PrecipCheck->AddBase Yes (Cloudy) AddBase->Dilution Retry Cyclodextrin Add HP-β-Cyclodextrin (Encapsulation) Cyclodextrin->Success DirectBase Dissolve in 0.1M NaOH then back-titrate DMSO_No->DirectBase DirectBase->Cyclodextrin If still insoluble

Figure 1: Decision tree for solubilizing 5-Chloroquinoline-3-carboxylic acid. Blue nodes indicate active chemical interventions.[1]

Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock (DMSO)

Use this for in vitro cellular assays (IC50, EC50).

Materials:

  • 5-Chloroquinoline-3-carboxylic acid (MW: ~207.61 g/mol )[1][2]

  • Anhydrous DMSO (High Grade)

  • Vortex mixer

Steps:

  • Weighing: Weigh 2.08 mg of compound into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water yet.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm the tube to 37°C for 5 minutes.

    • Result: You now have a 10 mM Stock Solution .[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce "seed crystal" formation.

Protocol B: The "Salt-Switch" Dilution Method (Aqueous)

Use this if Protocol A results in precipitation upon dilution.

Concept: We convert the acid to its Sodium Salt before the final dilution.[1]

Steps:

  • Prepare the 10 mM DMSO Stock as above.

  • Prepare your Assay Buffer (e.g., PBS).[1]

  • Critical Step: Add 1 equivalent of NaOH to the DMSO stock or the buffer.[1]

    • Calculation: If you have 1 mL of 10 mM stock, you have 10 µmoles of compound.[1] You need 10 µmoles of NaOH.[1]

    • Practical Application: Add 10 µL of 1.0 M NaOH to the 1 mL DMSO stock.[1] Vortex.

  • Dilution: Slowly pipette the DMSO/NaOH stock into the vortexing Assay Buffer.

    • Mechanism:[3] The NaOH ensures the carboxylic acid is instantly deprotonated (

      
      ) upon contact with water, preventing the formation of the insoluble neutral species.
      

Solubility Data Reference Table

Solvent / ConditionEstimated SolubilityStatusTechnical Note
Water (pH 4-6) < 0.1 mg/mLInsoluble Near Isoelectric Point.[1] Avoid.
Water (pH 7.4) ~0.1 - 0.5 mg/mLPoor May require low concentrations (<50 µM).[1]
0.1 M NaOH > 5 mg/mLSoluble Forms Sodium Carboxylate salt.[1]
DMSO > 20 mg/mLExcellent Best for stock solutions.[1]
Ethanol ModerateVariable Less effective than DMSO; prone to evaporation.[1]

References & Validation

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Provides foundational solubility constants for quinoline derivatives).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link (Grounding for the "DMSO Crash" phenomenon).[1]

  • Serajuddin, A. T. (2007).[1][4] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link (Validation for Protocol B: Salt-Switch).

  • Bergström, C. A., et al. (2016).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 93, 201-209.[1] (Mechanistic insight into pKa and solubility prediction for amphoteric compounds).

Sources

Technical Support Center: Vilsmeier-Haack Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Applications & Process Chemistry Group

Welcome to the technical support guide for the Vilsmeier-Haack synthesis of quinolines. This document is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to construct 2-chloro-3-formylquinolines from acetanilide precursors. As a versatile and widely used transformation, it is not without its nuances. This guide provides in-depth, field-tested insights in a troubleshooting format to help you diagnose and resolve common side reactions and experimental challenges.

Overview of the Core Synthesis

The Vilsmeier-Haack reaction, in this context, is a one-pot cyclization that transforms N-arylacetamides into 2-chloro-3-formylquinolines. The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then reacts with the acetanilide in a sequence of electrophilic substitution and intramolecular cyclization to yield the desired quinoline scaffold, a valuable intermediate in medicinal chemistry.[1]

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Isolation DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent Add POCl₃ dropwise @ 0-5 °C POCl3 POCl₃ POCl3->Reagent Mixture Reaction Mixture Acetanilide N-Arylacetamide Substrate Acetanilide->Mixture Add substrate to reagent Product Iminium Intermediate in solution Mixture->Product Heat (60-90 °C) Monitor via TLC Quench Pour onto Crushed Ice Product->Quench Hydrolysis Neutralize Basify with Na₂CO₃ / NaHCO₃ Quench->Neutralize Isolate Filter & Purify (Recrystallization / Column) Neutralize->Isolate Final 2-Chloro-3-formylquinoline Isolate->Final

Caption: General experimental workflow for quinoline synthesis via the Vilsmeier-Haack reaction.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My reaction yield is very low, or the reaction failed completely. What are the common causes?

This is the most frequent issue and can be traced back to several factors related to reagents, substrate reactivity, or reaction conditions.

A1: Systematic Troubleshooting Guide for Low/No Yield:

  • Reagent Quality & Stoichiometry:

    • Cause: The Vilsmeier reagent is highly sensitive to moisture. DMF is hygroscopic and can degrade over time to form dimethylamine and formic acid.[2] Water or dimethylamine impurities will rapidly quench the Vilsmeier reagent, drastically reducing the concentration of the active electrophile.[3][4]

    • Solution: Always use fresh, anhydrous DMF from a recently opened bottle or a freshly distilled batch. Ensure your POCl₃ is also of high quality and has been stored under anhydrous conditions. The stoichiometry is also critical; a molar ratio of 3-4 equivalents of POCl₃ to the acetanilide substrate is often a good starting point, though this may require optimization.[1][5]

  • Substrate Reactivity:

    • Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Acetanilides bearing strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₃H are deactivated and will react very slowly or not at all under standard conditions.[3][4] Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ facilitate the reaction.[4][6]

    • Solution: For deactivated substrates, you may need to increase the reaction temperature (e.g., up to 100-120°C) and extend the reaction time.[7] Monitor the reaction carefully by TLC, as higher temperatures can also lead to decomposition.[4] In some cases, alternative synthetic routes may be necessary for highly deactivated systems.

  • Temperature Control:

    • Cause: The reaction has two critical temperature phases. The initial formation of the Vilsmeier reagent is exothermic and should be performed at 0-5°C to prevent degradation.[8] The subsequent cyclization step often requires heating (typically 60-90°C) to proceed at a reasonable rate.[4][8]

    • Solution: Maintain a strict temperature profile. Use an ice bath for the dropwise addition of POCl₃ to DMF. Once the reagent is formed and the substrate is added, gradually heat the reaction to the target temperature. Use TLC to determine the optimal balance of reaction time and temperature for your specific substrate.[5]

Q2: During the addition of POCl₃ to DMF, the solution became a thick slurry or solid, and my stir bar stopped. What is happening?

A2: Vilsmeier Reagent Precipitation:

  • Cause: This is a common physical observation. The Vilsmeier reagent, a chloroiminium salt, is often a solid and has limited solubility in the reaction medium, especially at the low temperatures (0-5°C) required for its formation.[9] If the concentration is high, it can precipitate, creating a thick slurry that may impede stirring.

  • Solution:

    • Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which can handle thick slurries more effectively.

    • Solvent: While DMF often serves as both reagent and solvent, you can add a co-solvent like chloroform or dichloromethane to improve solubility and keep the mixture mobile.[7]

    • Controlled Addition: Ensure the POCl₃ is added very slowly (dropwise) to manage the exotherm and allow the precipitate to form in a more dispersed, manageable manner. The precipitate should partially or fully redissolve as the reaction is heated for the cyclization step.

Q3: My product is impure. I suspect the formation of 2-hydroxy-3-formylquinoline. How can I prevent this?

A3: Avoiding Nucleophilic Substitution during Workup:

  • Cause: The 2-chloro group of the quinoline product is susceptible to nucleophilic substitution, especially under harsh basic conditions. During workup, if a strong base like sodium hydroxide (NaOH) is used for neutralization, it can displace the chloride to form the corresponding 2-hydroxy (or 2-quinolone) byproduct.[5] This side reaction is often driven by the elevated temperature generated during neutralization.

  • Solution:

    • Mild Base: After pouring the reaction mixture onto crushed ice, neutralize the acidic solution with a milder base, such as a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5]

    • Temperature Management: Perform the neutralization in an ice bath to dissipate the heat generated and minimize the rate of the undesired substitution reaction.

    • pH Control: Add the base slowly and monitor the pH, aiming for a final pH of 7-8.

Side_Reaction_Pathway cluster_desired Desired Pathway cluster_undesired Side Reaction Intermediate Iminium Intermediate (Post-Reaction) Workup_Good Workup: 1. Crushed Ice 2. NaHCO₃ (mild base) Intermediate->Workup_Good Workup_Bad Workup: 1. Crushed Ice 2. NaOH (strong base) Intermediate->Workup_Bad SNAr Reaction Product_Good Product: 2-Chloro-3-formylquinoline Workup_Good->Product_Good Product_Bad Side Product: 2-Hydroxy-3-formylquinoline Workup_Bad->Product_Bad

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 5-Chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloroquinoline-3-carboxylic acid derivatives. This guide is designed to provide expert-driven, in-depth troubleshooting for the common challenge of observing lower-than-expected biological activity in your experiments. Here, we move beyond simple checklists to explore the causal relationships between experimental variables and outcomes, ensuring a robust and logical approach to problem-solving.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioactivity of 5-Chloroquinoline-3-carboxylic acid derivatives.

Q1: My 5-Chloroquinoline-3-carboxylic acid derivative shows no activity in my assay. What is the first thing I should check?

A1: Before delving into complex assay parameters, verify the fundamentals: the integrity and concentration of your compound stock. Confirm the correct molecular weight was used for concentration calculations and ensure the compound has been properly stored to prevent degradation.[1] It's also crucial to check the purity of your compound, as impurities can sometimes interfere with or mask the activity of the primary molecule.[2][3]

Q2: Could the solvent I'm using be affecting the bioactivity of my compound?

A2: Absolutely. The choice of solvent and its final concentration in the assay are critical. Many organic solvents, such as DMSO, can exhibit their own biological effects or interfere with assay components at higher concentrations. It is essential to determine the optimal solvent and to run appropriate vehicle controls to distinguish between compound-specific effects and solvent-induced artifacts. Some quinoline derivatives have limited aqueous solubility, which can be pH-dependent.[4]

Q3: How do I know if the low activity is due to my compound or a problem with my assay?

A3: A well-designed experiment with proper controls is key to distinguishing between compound-related and assay-related issues. Always include a positive control (a compound known to be active in your assay) and a negative control (a vehicle or inactive compound). If the positive control shows the expected activity and the negative control is inactive, it is more likely that the issue lies with your test compound. Conversely, if the positive control fails, it points to a problem with the assay itself.[5]

Q4: Can the structural features of my specific 5-Chloroquinoline-3-carboxylic acid derivative influence its bioactivity?

A4: Yes, the biological activity of quinoline derivatives is highly dependent on their substitution patterns.[6][7] For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the compound's electronic properties and, consequently, its interaction with the biological target.[6] Similarly, modifications to the carboxylic acid group, such as esterification, can impact cell permeability and overall potency.[8]

In-Depth Troubleshooting Guides

Guide 1: Compound Integrity and Handling

Low bioactivity can often be traced back to issues with the compound itself. This guide provides a systematic approach to verifying the quality and proper handling of your 5-Chloroquinoline-3-carboxylic acid derivatives.

Q: I've synthesized or purchased a 5-Chloroquinoline-3-carboxylic acid derivative, but I'm unsure of its purity. How can this affect my results?

A: Trace impurities with high potency can lead to misleading biological results.[3] It is crucial to verify the purity and identity of your compound.

Protocol: Purity and Identity Verification

  • Obtain Analytical Data: Request a Certificate of Analysis (CoA) from the supplier or perform your own characterization.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main peak and assess the presence of impurities.

  • NMR Spectroscopy: Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of your compound.

  • Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be employed.[3]

Q: My compound precipitates out of solution when I add it to my assay medium. What can I do?

A: Poor solubility is a common reason for low bioactivity. If the compound is not in solution, it is not available to interact with the target.

Troubleshooting Steps:

  • Solvent Optimization: Test the solubility of your compound in a panel of biocompatible solvents (e.g., DMSO, ethanol).

  • pH Adjustment: The solubility of carboxylic acid-containing compounds can often be improved by adjusting the pH of the solution.[4]

  • Stock Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration.

  • Sonication/Vortexing: Gentle sonication or vortexing can aid in dissolving the compound.

Parameter Recommendation Rationale
Storage Temperature -20°C or -80°CMinimizes degradation over time.
Solvent for Stock Anhydrous DMSO or EthanolReduces the risk of hydrolysis.
Light Exposure Store in amber vials or in the darkPrevents photodegradation.
Freeze-Thaw Cycles Aliquot stock solutionsAvoids repeated temperature fluctuations that can degrade the compound.
Guide 2: Assay Design and Optimization

Even with a pure and soluble compound, a poorly optimized assay can lead to inaccurate results. This section focuses on troubleshooting the experimental setup.

Q: I'm not seeing any effect in my cell-based assay. What are some common pitfalls?

A: Cell-based assays introduce biological variability. It's important to optimize several parameters to ensure a robust assay window.

Troubleshooting Workflow for Cell-Based Assays

Caption: Troubleshooting workflow for cell-based assays.

Protocol: Assessing Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density.[9]

  • Compound Treatment: Treat cells with a serial dilution of your 5-Chloroquinoline-3-carboxylic acid derivative for the desired incubation period.[10]

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound becomes toxic to the cells.

  • Data Analysis: Plot cell viability against compound concentration to determine the TC50 (toxic concentration 50%).

Q: My compound is inactive in a biochemical assay. How should I troubleshoot this?

A: Biochemical assays are sensitive to the concentrations of all components.

Troubleshooting Biochemical Assays

  • Enzyme/Protein Concentration: Ensure that you are using the optimal concentration of your target protein or enzyme.

  • Substrate Concentration: The concentration of the substrate can affect the apparent potency of an inhibitor. Consider running your assay at the Km of the substrate.

  • Incubation Time: The reaction may not have reached equilibrium. Optimize the incubation time for your assay.

  • Assay Interference: Some compounds can interfere with the detection method (e.g., autofluorescence).[11] Run a control without the enzyme/protein to check for assay interference.

Potential Issue Troubleshooting Step Rationale
Incorrect Reagent Concentration Titrate key reagents (enzyme, substrate)To ensure the assay is running under optimal conditions.
Reagent Degradation Use fresh reagents and store them properly[1]Ensures the activity of critical assay components.
Assay Interference Run compound in the absence of the targetTo identify false positives due to compound properties.[12]
Incorrect Buffer Conditions Verify pH and salt concentrationsEnzyme activity is often sensitive to buffer conditions.
Guide 3: Data Analysis and Interpretation

The way you analyze and interpret your data is just as important as the experiment itself.

Q: My dose-response curve looks unusual (e.g., flat, biphasic). What could this mean?

A: The shape of the dose-response curve provides valuable information about the interaction between your compound and the target.[13]

Interpreting Dose-Response Curves

G cluster_0 Dose-Response Curve Analysis cluster_1 Common Curve Shapes Start Obtain Dose-Response Data CheckShape Examine Curve Shape Start->CheckShape Sigmoidal Sigmoidal CheckShape->Sigmoidal Typical Flat Flat (No Activity) CheckShape->Flat Problematic Biphasic Biphasic CheckShape->Biphasic Complex CalculateEC50 Calculate EC50/IC50 Sigmoidal->CalculateEC50 Proceed Troubleshoot Refer to Guides 1 & 2 Flat->Troubleshoot Investigate ConsiderMechanism Possible off-target effects or complex mechanism Biphasic->ConsiderMechanism Investigate

Caption: Decision tree for interpreting dose-response curves.

A flat curve indicates a lack of activity within the tested concentration range. This could be due to any of the issues discussed in the previous guides. A biphasic curve might suggest multiple binding sites, off-target effects, or assay artifacts at high concentrations.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • Health News. (2023, December 8). A Complete Guide To Troubleshooting Biochemistry Analyzers. Retrieved from [Link]

  • About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • ResearchGate. (2013, September 30). Could a natural compound increase its biological activity as it becomes more pure? Retrieved from [Link]

  • YouTube. (2017, September 4). Understanding the concentration-response curve #1 - The shape of the C-R curve. Retrieved from [Link]

  • Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2). Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • ACS Publications. (2012, May 23). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Natural Mineral Waters as Solvents for Sustainable Extraction of Polyphenolic Compounds from Aronia Stems. Retrieved from [Link]

  • ACS Omega. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

  • Oxford Academic. (n.d.). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

Sources

stability issues of 5-Chloroquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Executive Summary

5-Chloroquinoline-3-carboxylic acid (5-CQ-3-CA) presents a unique set of stability challenges driven by its amphoteric nature and photosensitivity . Unlike simple aliphatic acids, the quinoline core introduces zwitterionic behavior that complicates solubility, while the C5-chlorine substituent creates a vector for photodegradation.

This guide moves beyond generic handling instructions to address the specific physicochemical pitfalls of this scaffold.

Part 1: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned from clear to amber after 2 weeks at 4°C. Is it still usable?

Diagnosis: Likely Photodegradation or Oxidative Coupling . Technical Insight: Halogenated quinolines are susceptible to UV-induced radical dehalogenation. Even ambient lab light can trigger the homolytic cleavage of the C-Cl bond. The resulting radical species can dimerize or react with the solvent, leading to colored conjugated byproducts (often amber/brown). Action:

  • Run a QC Check: Inject the sample on HPLC. If the purity is <95%, discard.

  • Corrective Protocol: Always store 5-CQ-3-CA stocks in amber glass vials wrapped in aluminum foil.

  • Solvent Note: DMSO is hygroscopic. Absorbed water can accelerate proton-transfer reactions that facilitate degradation. Use anhydrous DMSO and store under argon/nitrogen if possible.

Q2: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and a fine white precipitate formed immediately.

Diagnosis: Isoelectric Precipitation . Technical Insight: 5-CQ-3-CA is amphoteric. It possesses a basic quinoline nitrogen (


) and an acidic carboxyl group (

).
  • At pH < 3: It exists as a soluble cation.

  • At pH > 8: It exists as a soluble anion.

  • At pH 4–6 (and often up to 7.4 depending on concentration): It exists largely as a neutral zwitterion, which has the lowest aqueous solubility. Action:

  • Do not sonicate and hope it redissolves; it will likely crash out again during the assay.

  • Protocol Adjustment: Adjust the assay buffer pH to slightly more basic (pH 8.0) if your biological system tolerates it, or lower the final compound concentration to below the solubility limit (typically <50 µM in neutral buffer).

Q3: Can I autoclave a solution of this compound?

Diagnosis: High Risk of Decarboxylation . Technical Insight: Quinoline-3-carboxylic acids are thermally unstable. While the 3-position is more stable than the 2- or 4-positions, temperatures >120°C (autoclave conditions) can drive thermal decarboxylation, releasing


 and yielding 5-chloroquinoline.
Action: Never autoclave.  Sterilize solutions using 0.22 µm PVDF or PES syringe filters .

Part 2: Technical Deep Dive & Mechanisms

Physicochemical Stability Profile

The stability of 5-CQ-3-CA is dictated by three primary vectors:

ParameterRisk LevelMechanismCritical Threshold
Photostability High Homolytic C-Cl cleavage; Ring oxidationExposure to UV/Blue light > 1 hour
Thermal Stability ModerateDecarboxylation (

)

(solution);

(solid)
Hydrolytic Stability Low

(Nucleophilic Aromatic Substitution)
Stable at pH 2–10; Risk at pH > 12
Solubility (Physical) High Zwitterionic AggregationpH 3.5 – 6.5 (Isoelectric Zone)
Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation risks: Photolytic Dechlorination (Light) and Thermal Decarboxylation (Heat).

DegradationPathways cluster_legend Legend Start 5-Chloroquinoline-3-carboxylic acid (Intact Molecule) Radical Aryl Radical Intermediate (Highly Reactive) Start->Radical UV Light (hν) Homolytic Cleavage TransitionState Cyclic Transition State Start->TransitionState Heat (>100°C) Dechlorinated Quinoline-3-carboxylic acid (De-chlorinated Impurity) Radical->Dechlorinated H-abstraction from solvent Dimer Coupled Dimer (Colored Precipitate) Radical->Dimer Radical Coupling Decarboxylated 5-Chloroquinoline (Toxic byproduct) TransitionState->Decarboxylated -CO2 CO2 CO2 Gas TransitionState->CO2 key Red Path: Photodegradation (Most Common) Yellow Path: Thermal Degradation

Caption: Figure 1. Primary degradation pathways. The photolytic pathway (Red) is the most common cause of stock solution failure, leading to dechlorination. The thermal pathway (Yellow) occurs during improper sterilization or storage.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution that remains stable for >3 months.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Reasoning: Water promotes proton exchange and potential hydrolysis. Anhydrous DMSO minimizes these risks.

  • Weighing: Weigh the powder into an amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage; quinolines can leach plasticizers or adsorb to polypropylene.

  • Dissolution: Add DMSO to achieve 10 mM. Vortex until fully dissolved.

    • Visual Check: Solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

  • Protection: Wrap storage box in aluminum foil.

Protocol B: QC Analysis (HPLC-UV)

Objective: To verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent tailing of the basic nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline conjugation).

  • Pass Criteria: Main peak > 95% area.

    • Flag: Peak at RRT (Relative Retention Time) ~0.8 often indicates the de-chlorinated impurity (more polar).

    • Flag: Peak at RRT ~1.2 often indicates the decarboxylated species (less polar, loss of acid group).

References

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[1]

    • Relevance: Establishes the instability of halo-quinolines in polar aprotic solvents, serving as a baseline for solvent handling precautions.
  • Ladraa, S., et al. (2010).[2] 2-Chloroquinoline-3-carboxylic acid.[2][3] Acta Crystallographica Section E, E66, o693.

    • Relevance: Provides structural confirmation and insights into the hydrogen-bonding network (zwitterionic potential)
  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50, 3017.[4]

    • Relevance: Foundational text on the thermal decarboxylation mechanisms of heteroaromatic acids, justifying the "No Autoclave" rule.
  • ICH Expert Working Group. (1996). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency.

    • Relevance: The regulatory standard for photostability testing, defining the light exposure limits cited in the degrad

Sources

Technical Support Center: Refining Analytical Methods for Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting advice for the unique challenges presented by complex biological samples. Drawing from extensive field experience and established scientific principles, this center offers practical solutions in a direct question-and-answer format to help you navigate the intricacies of your analytical workflows.

Section 1: Sample Preparation – The Foundation of Reliable Analysis

The journey to accurate and reproducible results begins with robust sample preparation. The primary cause of poor and ambiguous results in bioanalytical processes is often the pre-treatment of the sample.[1] This is particularly true for complex biological matrices like whole blood, plasma, serum, and tissue homogenates, which are rich in potentially interfering endogenous components such as proteins, lipids, and salts.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analyte recovery is consistently low after Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?

A1: Low recovery in SPE is a common issue that can often be traced back to several key factors.[2][3] A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Cause: Incomplete wetting of the SPE sorbent.

    • Explanation: If the sorbent bed is not properly conditioned and equilibrated, the analytes may not bind effectively, leading to their loss during sample loading.[4]

    • Solution: Ensure the sorbent is evenly wetted with the appropriate solvent before loading your sample.[4] Follow a meticulous conditioning and equilibration protocol, ensuring the sorbent bed does not dry out before sample application.[3]

  • Cause: Mismatch between sorbent chemistry and analyte properties.

    • Explanation: The retention mechanism of the sorbent must be appropriate for the chemical properties of your analyte (e.g., polarity, charge). Using a non-polar sorbent for a highly polar analyte will result in poor retention.[3]

    • Solution: Select a sorbent with a suitable retention mechanism. For instance, use reversed-phase for nonpolar molecules, normal-phase for polar analytes, and ion-exchange for charged species.[3]

  • Cause: Inappropriate pH of the sample or wash solutions.

    • Explanation: For ionizable compounds, the pH of the sample and wash solutions dictates their charge state and, consequently, their retention on the sorbent.[4] If the pH renders the analyte neutral when using an ion-exchange sorbent, it will not be retained.

    • Solution: Adjust the pH of your sample to ensure the analyte is in the appropriate ionization state for optimal retention.[4] Similarly, ensure the wash solvent pH does not cause premature elution of the analyte.

  • Cause: Elution solvent is too weak.

    • Explanation: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent to allow for complete recovery.[2]

    • Solution: Increase the strength of your elution solvent. This may involve increasing the percentage of organic solvent or using a different solvent with a higher elution strength.[3] For ionizable analytes, adjusting the pH of the elution buffer to neutralize the analyte can facilitate its release.[3]

Q2: I'm observing an emulsion layer during Liquid-Liquid Extraction (LLE) that is difficult to separate. How can I prevent or break this emulsion?

A2: Emulsion formation is a frequent challenge in LLE, especially with samples high in lipids and proteins.[5] Emulsions are colloidal suspensions of one liquid in another, and their formation can trap your analyte, leading to poor recovery and reproducibility.[5]

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. This minimizes the energy input that can lead to emulsion formation.

    • Solvent Choice: The choice of organic solvent can influence emulsion formation. Trying a different solvent may resolve the issue.

    • Increase Ionic Strength: Adding a saturated salt solution (brine) to the aqueous phase can help to break emulsions by increasing the polarity of the aqueous layer and forcing the separation of the two phases.

  • Breaking an Existing Emulsion:

    • Time and Patience: Sometimes, simply allowing the mixture to stand for a period can lead to the separation of the layers.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.

    • Filtration: Passing the emulsified layer through a bed of glass wool or a filter aid can sometimes help to coalesce the dispersed droplets.

Q3: After protein precipitation with acetone or acetonitrile, my protein pellet is difficult to resolubilize. What can I do?

A3: This is a common problem, as organic solvents can cause proteins to denature and aggregate, making them difficult to redissolve.

  • Explanation of Causality: Acetone and acetonitrile precipitate proteins by reducing the dielectric constant of the solution, which decreases the solubility of the proteins and causes them to aggregate and fall out of solution. This process can be irreversible for some proteins.

  • Troubleshooting Steps:

    • Sonication: Gentle sonication in an appropriate buffer can help to break up the protein aggregates and facilitate resolubilization.

    • Use of Chaotropic Agents: Incorporating chaotropic agents like urea or guanidine hydrochloride in your resuspension buffer can help to denature the aggregated proteins and bring them back into solution.

    • Detergents: Adding a small amount of a detergent, such as SDS, CHAPS, or Triton X-100, can aid in resolubilizing hydrophobic proteins. Be mindful that the chosen detergent must be compatible with your downstream analysis.

    • pH Adjustment: Ensuring the pH of the resuspension buffer is away from the isoelectric point of your protein of interest can increase its solubility.

  • Experimental Protocol: Optimized Acetone Precipitation

    • Cool four volumes of acetone to -20°C.

    • Add the cold acetone to one volume of your protein sample in a centrifuge tube.

    • Vortex briefly and incubate at -20°C for 60 minutes to allow for complete protein precipitation.[6]

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[6]

    • Carefully decant the supernatant.

    • Wash the pellet with a small volume of cold acetone to remove any remaining contaminants.

    • Centrifuge again and decant the supernatant.

    • Allow the pellet to air dry briefly to remove residual acetone. Do not over-dry, as this will make it more difficult to redissolve.

    • Resuspend the pellet in a buffer containing appropriate solubilizing agents (e.g., urea, detergent) and use sonication if necessary.[6]

Section 2: Chromatographic Separation and Mass Spectrometric Detection

Following sample preparation, the analytical workflow typically proceeds to chromatographic separation coupled with mass spectrometric detection. This stage is prone to its own set of challenges that can significantly impact data quality.

Frequently Asked Questions (FAQs) & Troubleshooting

Q4: I am experiencing significant ion suppression in my LC-MS analysis. What are the common causes and how can I mitigate this "matrix effect"?

A4: Ion suppression, a major manifestation of the matrix effect, occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7][8] This leads to a decreased analyte signal, affecting the accuracy and sensitivity of the analysis.[7]

  • Explanation of Causality: The matrix effect is a result of competition for ionization between the analyte and co-eluting matrix components.[7] Highly abundant compounds in the biological matrix, such as phospholipids, can suppress the ionization of less abundant analytes.[9]

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[7]

      • Solid-Phase Extraction (SPE): A well-optimized SPE method can selectively remove interfering compounds.

      • Liquid-Liquid Extraction (LLE): This can also be effective in separating the analyte from matrix components with different solubility properties.

      • Protein Precipitation: While a simpler method, it may not be as effective at removing all interfering substances.

    • Optimize Chromatographic Separation:

      • Increase Resolution: By improving the chromatographic separation, you can ensure that the analyte elutes in a region free from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the column chemistry, or using a longer column.

      • Divert Flow: Use a divert valve to direct the flow from the column to waste during the elution of highly abundant, early-eluting interfering compounds (like salts) and late-eluting compounds.

    • Use of an Internal Standard:

      • Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting for matrix effects. A stable isotope-labeled internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate quantification.

Q5: My chromatographic peak shapes are poor (e.g., tailing, fronting, or splitting). What are the potential causes and solutions?

A5: Poor peak shape can compromise the resolution and integration of your chromatographic peaks, leading to inaccurate quantification.

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites on the column packing material.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase. For example, if analyzing a basic compound that is tailing, adding a small amount of a competing base like triethylamine can block the active sites on the column and improve peak shape.

      • Column Choice: Use a column with a highly inert stationary phase and end-capping to minimize secondary interactions.

  • Peak Fronting:

    • Cause: Often due to column overload, where too much sample is injected onto the column.

    • Solution:

      • Reduce Sample Concentration: Dilute the sample before injection.

      • Decrease Injection Volume: Inject a smaller volume of the sample.

  • Split Peaks:

    • Cause: Can be caused by a partially blocked frit at the column inlet, a void in the column packing material, or an injection solvent that is much stronger than the mobile phase.

    • Solution:

      • Column Maintenance: Reverse flush the column to try and dislodge any particulates on the frit. If the problem persists, the column may need to be replaced.

      • Solvent Compatibility: Ensure that the injection solvent is compatible with and ideally weaker than the initial mobile phase conditions.

Visualizations and Workflows

General Analytical Workflow for Complex Biological Samples

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Handling Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Homogenization/Lysis Clean-up Clean-up Extraction->Clean-up e.g., SPE, LLE Concentration Concentration Clean-up->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Integration/Quantification Final Report Final Report Data_Processing->Final Report

Caption: A generalized workflow for the analysis of complex biological samples.

Troubleshooting Logic for Low Analyte Recovery in SPE

SPE_Troubleshooting Start Low Analyte Recovery Check_Method Review SPE Method Parameters Start->Check_Method Check_Conditioning Is Conditioning/Equilibration Adequate? Check_Method->Check_Conditioning Yes Check_Sorbent Is Sorbent Chemistry Appropriate? Check_Conditioning->Check_Sorbent Yes Improve_Conditioning Optimize Conditioning/Equilibration Steps Check_Conditioning->Improve_Conditioning No Check_pH Is Sample/Wash pH Optimal? Check_Sorbent->Check_pH Yes Change_Sorbent Select a More Appropriate Sorbent Check_Sorbent->Change_Sorbent No Check_Elution Is Elution Solvent Strong Enough? Check_pH->Check_Elution Yes Adjust_pH Adjust pH of Sample/Wash Solutions Check_pH->Adjust_pH No Strengthen_Elution Increase Elution Solvent Strength Check_Elution->Strengthen_Elution No Success Recovery Improved Check_Elution->Success Yes Improve_Conditioning->Success Change_Sorbent->Success Adjust_pH->Success Strengthen_Elution->Success

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

  • How to optimize your sample preparation technique for mass spectrometry - Blog. (2016). Avanti Polar Lipids. [Link]

  • Protein Gel Electrophoresis Tips and Troubleshooting Guide. G-Biosciences. [Link]

  • Sample preparation in mass spectrometry - Wikipedia. Wikipedia. [Link]

  • New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (2021). Molecules. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2018). LCGC International. [Link]

  • Matrix effects: Causes and solutions - ResearchGate. (2007). ResearchGate. [Link]

  • Proteomics Sample Preparation for Mass Spectrometry - Technology Networks. (2026). Technology Networks. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. Longdom Publishing. [Link]

  • A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry - PreOmics. (2024). PreOmics. [Link]

  • Protein Troubleshooting Guide - Edvotek.com. Edvotek. [Link]

  • PROTEIN TROUBLESHOOTING GUIDE - Edvotek.com. Edvotek. [Link]

  • Grand challenges in bioanalytical chemistry - Frontiers. (2025). Frontiers. [Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis - Taylor & Francis. (2013). Taylor & Francis Online. [Link]

  • PROTEIN GEL ELECTROPHORESIS TIPS AND TROUBLESHOOTING GUIDE - ResearchGate. ResearchGate. [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022). LCGC International. [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. LCGC International. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria | BioPharm International. (2021). BioPharm International. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. Phenomenex. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.. [Link]

  • Handling difficult samples in bio-analytical chemical analysis - Pharmaceutical Technology. (2011). Pharmaceutical Technology. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025). Hawach Scientific. [Link]

  • Protein Precipitation Methods for Proteomics - Bio-Synthesis. (2014). Bio-Synthesis Inc.. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Bioanalytical method validation: An updated review - PMC. (2011). National Center for Biotechnology Information. [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. (2020). LCGC International. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Drawell. [Link]

  • Gas chromatography troubleshooting: Common setbacks and how to overcome them. (2023). Technology Networks. [Link]

  • Why Is Your SPE Recovery So Low? - News - alwsci. (2025). ALWSCI. [Link]

  • Common challenges in bioanalytical method development | Simbec-Orion. (2023). Simbec-Orion. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments. SCION Instruments. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Research in Pharmacy. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019). Reddit. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). European Medicines Agency. [Link]

  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction - Aurora Biomed. (2020). Aurora Biomed. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges - Anapharm Bioanalytics. (2025). Anapharm Bioanalytics. [Link]

  • Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. INTERCHIM. [Link]

  • Protein Precipitation Technical Guide | AxisPharm. (2024). AxisPharm. [Link]

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? | ResearchGate. (2014). ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Phenomenex. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on providing practical, experience-driven insights to help you identify and mitigate common byproducts, ultimately improving the yield and purity of your target compound.

I. Understanding the Synthesis: The Gould-Jacobs Reaction

The most common and versatile method for preparing quinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1] This multi-step synthesis involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent saponification of the resulting ester yields the desired carboxylic acid.

When synthesizing 5-chloroquinoline-3-carboxylic acid, the typical starting material is 3-chloroaniline. The reaction proceeds through the following key stages, each presenting potential challenges and byproduct formation:

  • Condensation: 3-chloroaniline reacts with DEEM to form ethyl 2-((3-chlorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate is heated at high temperatures to induce intramolecular cyclization.

  • Saponification: The resulting ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

Below is a workflow diagram illustrating the primary steps of the Gould-Jacobs synthesis for 5-chloroquinoline-3-carboxylic acid.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Potential Byproducts 3-Chloroaniline 3-Chloroaniline Intermediate Ethyl 2-((3-chlorophenyl)amino)methylenemalonate 3-Chloroaniline->Intermediate Reaction with DEEM DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization_Product Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclization_Product High Temperature Unreacted_Starting_Materials Unreacted 3-Chloroaniline and DEEM Intermediate->Unreacted_Starting_Materials Final_Product 5-Chloroquinoline-3-carboxylic Acid Cyclization_Product->Final_Product Base Hydrolysis (e.g., NaOH) Incomplete_Cyclization Uncyclized Intermediate Cyclization_Product->Incomplete_Cyclization Positional_Isomer 7-Chloroquinoline-3-carboxylic Acid Final_Product->Positional_Isomer Incomplete_Saponification Ethyl 5-chloroquinoline-3-carboxylate Final_Product->Incomplete_Saponification Decarboxylation_Product 5-Chloroquinoline Final_Product->Decarboxylation_Product

Caption: Workflow of the Gould-Jacobs synthesis for 5-chloroquinoline-3-carboxylic acid and potential byproducts.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 5-chloroquinoline-3-carboxylic acid in a question-and-answer format.

Byproduct Identification and Mitigation

Q1: My final product shows two distinct spots on TLC/peaks in HPLC with the same mass. What is the likely identity of the major byproduct?

A1: The most probable byproduct is the positional isomer, 7-chloroquinoline-3-carboxylic acid . The cyclization of 3-chloroaniline in the Gould-Jacobs reaction is not always completely regioselective.[2] The electrophilic cyclization can occur at either the carbon ortho or para to the amino group, leading to the formation of both the 5-chloro (para-cyclization) and 7-chloro (ortho-cyclization) isomers.

Troubleshooting:

  • Reaction Temperature: The regioselectivity of the Gould-Jacobs cyclization can be temperature-dependent.[3] A thorough optimization of the cyclization temperature is recommended. Running the reaction at both lower and higher temperatures and analyzing the isomeric ratio by HPLC or NMR can help determine the optimal condition.

  • Solvent Choice: The choice of solvent for the high-temperature cyclization can influence the isomeric ratio. High-boiling point solvents like Dowtherm A are commonly used.[4] Experimenting with other solvents such as diphenyl ether may alter the regioselectivity.

  • Purification: Separating these isomers can be challenging due to their similar physical properties.

    • Fractional Crystallization: Careful, repeated crystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) may enrich one isomer.

    • Chromatography: Preparative HPLC is often the most effective method for separating positional isomers on a laboratory scale.[5][6]

Q2: My NMR spectrum shows signals that don't correspond to the desired product or the 7-chloro isomer. What other byproducts could be present?

A2: Several other byproducts can arise from incomplete reactions or side reactions:

  • Unreacted Starting Materials: Residual 3-chloroaniline and DEEM may be present if the initial condensation was incomplete.

  • Incomplete Cyclization: The intermediate, ethyl 2-((3-chlorophenyl)amino)methylenemalonate, may persist if the cyclization temperature was too low or the reaction time too short.[7]

  • Incomplete Saponification: The presence of ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate indicates that the hydrolysis step did not go to completion.[8][9]

  • Decarboxylation Product: Unintentional decarboxylation of the final product can occur, especially if the reaction mixture is heated for extended periods after acidification, leading to the formation of 5-chloroquinoline.[10][11][12]

Troubleshooting:

  • Reaction Monitoring: Use TLC or HPLC to monitor each step to completion. For the saponification step, the disappearance of the ester spot/peak is a key indicator.

  • Saponification Conditions: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is refluxed for an adequate amount of time to ensure complete hydrolysis of the ester.[8][9][13]

  • Work-up Procedure: Avoid excessive heating during the work-up, especially after acidification, to minimize decarboxylation.

Analytical Characterization of Isomers

Q3: How can I use NMR and Mass Spectrometry to differentiate between 5-chloroquinoline-3-carboxylic acid and 7-chloroquinoline-3-carboxylic acid?

A3: While both isomers will have the same molecular weight, their NMR spectra will show distinct differences in the aromatic region due to the different substitution patterns.

Technique 5-Chloroquinoline-3-carboxylic acid 7-Chloroquinoline-3-carboxylic acid
¹H NMR Expect distinct coupling patterns for the protons on the benzene ring. The proton at C8 will likely be a doublet, and the protons at C6 and C7 will show a more complex splitting pattern.The proton at C8 will likely be a doublet, and the proton at C5 will also be a doublet, with a meta-coupling to the proton at C6. The proton at C6 will be a doublet of doublets.
¹³C NMR The chemical shifts of the carbon atoms in the benzene ring will be different from the 7-chloro isomer due to the different position of the chlorine atom.The chemical shifts of the carbon atoms in the benzene ring will be different from the 5-chloro isomer.
Mass Spec Will show the same molecular ion peak as the 7-chloro isomer. Fragmentation patterns may show subtle differences but are often not sufficient for unambiguous identification alone.Will show the same molecular ion peak as the 5-chloro isomer.

Protocol for Byproduct Identification:

  • Isolate Impurities: If possible, isolate the major byproduct using preparative HPLC.

  • Acquire Spectroscopic Data: Obtain detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for both the main product and the isolated impurity.

  • Compare with Literature Data: Compare the obtained spectra with any available literature data for 5-chloro- and 7-chloroquinoline-3-carboxylic acid.

  • 2D NMR: If the ¹H NMR is complex, 2D NMR techniques such as COSY and HMBC can be invaluable in definitively assigning the proton and carbon signals and confirming the substitution pattern.

III. Experimental Protocols

Step-by-Step Methodology for Gould-Jacobs Synthesis

This protocol provides a general procedure for the synthesis of 5-chloroquinoline-3-carboxylic acid. Optimization of reaction times and temperatures may be necessary.

Step 1: Condensation

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the reaction mixture to cool to room temperature. The crude ethyl 2-((3-chlorophenyl)amino)methylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product.

  • Collect the solid by filtration and wash with hexane.

Step 3: Saponification

  • Suspend the crude ethyl 5(7)-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the solid completely dissolves (typically 1-2 hours).

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

cluster_0 Synthesis Workflow Start Start: 3-Chloroaniline + DEEM Condensation Step 1: Condensation (100-120 °C, 1-2h) Start->Condensation Cyclization Step 2: Thermal Cyclization (240-260 °C, 30-60 min in Dowtherm A) Condensation->Cyclization Saponification Step 3: Saponification (10% NaOH, reflux) Cyclization->Saponification Purification Purification (Crystallization/Chromatography) Saponification->Purification Analysis Analysis (NMR, HPLC-MS) Purification->Analysis End Final Product: 5-Chloroquinoline-3-carboxylic Acid Analysis->End

Caption: A summary of the experimental workflow for the synthesis of 5-chloroquinoline-3-carboxylic acid.

IV. References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • El-Gaby, M. S. A.; Atalla, A. A.; Gaber, A. M.; Abd Al-Wahab, K. A. Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Farmaco2001 , 56 (4), 217-223. [Link]

  • ResearchGate. Separation of the Positional Isomer Quinocide from the Anti-Malarial Drug Primaquine Using a Discovery® HS-F5 HPLC Column. [Link]

  • Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. 2022 . [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 2021 . [Link]

  • PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. 2016 . [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. 2016 . [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. 2025 . [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • ResearchGate. Separation of Optical Isomers of MRC-01 and Their Biological Activities. [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • OperaChem. Saponification-Typical procedures. 2024 . [Link]

  • PubMed. Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. 2024 . [Link]

  • SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. 2015 . [Link]

  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • NIH. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. 2026 . [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. 2023 . [Link]

  • Google Patents. Preparation of dihydroxyquinoline and certain derivatives.

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. 2025 . [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 5-Chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloroquinoline-3-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments and enhance the selectivity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and basic applications of 5-chloroquinoline-3-carboxylic acid derivatives.

Q1: What is the significance of the 5-chloro substituent on the quinoline ring for biological activity and selectivity?

A1: The 5-chloro substituent can significantly influence the electronic and steric properties of the quinoline scaffold. This can impact its binding affinity and selectivity for target proteins, such as kinases. The electron-withdrawing nature of the chlorine atom can affect the pKa of the quinoline nitrogen, potentially altering its interaction with the hinge region of a kinase. Furthermore, the chloro group can occupy specific hydrophobic pockets within the target's active site, contributing to enhanced potency and selectivity.[1]

Q2: How does converting the 3-carboxylic acid to a carboxamide affect the compound's properties and selectivity?

A2: Converting the carboxylic acid at the 3-position to a carboxamide can have a profound impact on the molecule's biological activity and pharmacokinetic profile. Carboxamides can form different hydrogen bond interactions with the target protein compared to the carboxylic acid. This modification can alter the binding mode and potentially increase selectivity for a specific kinase.[2] Additionally, this conversion can improve cell permeability and metabolic stability.

Q3: What are the best practices for the storage and handling of 5-chloroquinoline-3-carboxylic acid derivatives to ensure their stability?

A3: To ensure the long-term stability of 5-chloroquinoline-3-carboxylic acid derivatives, they should be stored in a cool, dry, and dark place. For solid compounds, storage at 2-8°C is recommended. Solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at -20°C. It is crucial to protect these compounds from light and moisture to prevent degradation.[3][4][5][6] Stability studies are recommended to determine the in-use shelf life for specific formulations and storage conditions.[3]

Q4: What are the primary synthetic routes to obtain the 5-chloroquinoline-3-carboxylic acid scaffold?

A4: The two most common synthetic routes are the Gould-Jacobs reaction and the Vilsmeier-Haack reaction followed by subsequent modifications. The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline (in this case, 3-chloroaniline) with an alkoxymethylenemalonic ester, followed by cyclization.[7][8] The Vilsmeier-Haack reaction on an acetanilide (e.g., 3-chloroacetanilide) can yield a 2-chloroquinoline-3-carbaldehyde, which can then be oxidized to the desired carboxylic acid.[9][10][11][12]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and biological evaluation of 5-chloroquinoline-3-carboxylic acid derivatives.

Synthetic Chemistry Troubleshooting

Issue 1: Low yield in the Gould-Jacobs reaction for the synthesis of 5-chloro-4-hydroxyquinoline-3-carboxylic acid.

Potential Cause Explanation Recommended Solution
Incomplete Cyclization The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures. Insufficient temperature or reaction time can lead to the accumulation of the anilidomethylenemalonate intermediate.[8]Increase the reaction temperature, potentially using a high-boiling point solvent like diphenyl ether. Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][13]
Side Reactions At high temperatures, decomposition of starting materials or products can occur, leading to the formation of tarry by-products.Optimize the reaction time and temperature. A thorough time-temperature examination is crucial to maximize product formation while minimizing degradation.[8]
Purity of Starting Materials Impurities in the 3-chloroaniline or the malonic ester derivative can interfere with the reaction and lead to the formation of side products.Ensure the purity of starting materials by recrystallization or distillation before use.

Issue 2: Formation of multiple products in the Vilsmeier-Haack reaction with 3-chloroacetanilide.

Potential Cause Explanation Recommended Solution
Lack of Regioselectivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The chloro and acetamido groups on the aniline ring direct the substitution to different positions, potentially leading to a mixture of isomers.[12]Carefully control the reaction conditions, particularly the temperature and the stoichiometry of the Vilsmeier reagent. Lower temperatures may favor the formation of a single isomer.
Impure Vilsmeier Reagent The Vilsmeier reagent (formed from DMF and POCl₃) can contain impurities if not prepared correctly, leading to side reactions.[11]Prepare the Vilsmeier reagent fresh before use, ensuring anhydrous conditions. The color of the reagent can vary from colorless to orange-red depending on impurities.[1]

Issue 3: Difficulty in purifying the final 5-chloroquinoline-3-carboxylic acid product.

Potential Cause Explanation Recommended Solution
Presence of Tarry By-products High-temperature reactions can generate polymeric or tarry impurities that are difficult to remove.A multi-step purification strategy may be necessary. This can include initial purification by column chromatography followed by recrystallization from a suitable solvent system.[14]
Poor Crystallization The compound may not crystallize easily from the chosen solvent, or it may "oil out."Screen a variety of solvents or solvent mixtures for recrystallization. Slow cooling and scratching the flask can induce crystallization. If the compound oils out, redissolve it in a larger volume of hot solvent and cool slowly.[15][16][17][18][19]
Biological Assay Troubleshooting

Issue 4: High variability or unexpected results in MTT assays with 5-chloroquinoline-3-carboxylic acid derivatives.

Potential Cause Explanation Recommended Solution
Compound Interference The quinoline scaffold can absorb light in the same range as the formazan product of the MTT assay, leading to artificially high absorbance readings. Some compounds can also chemically reduce the MTT reagent.Run a control with the compound in cell-free media to measure its intrinsic absorbance. If interference is significant, consider alternative viability assays like the CellTiter-Glo® luminescent assay.[20]
Compound Precipitation The compound may not be fully soluble in the cell culture medium at the tested concentrations, leading to inaccurate results.Visually inspect the wells for any precipitate. Determine the solubility of your compound in the assay medium beforehand. Use a concentration range where the compound remains fully dissolved.
Cellular Stress Response At sub-lethal concentrations, some compounds can induce a cellular stress response that increases metabolic activity, leading to an apparent increase in viability in the MTT assay.[20]Correlate the MTT results with direct cell counting or morphological examination under a microscope to confirm cytotoxicity.

Section 3: Experimental Protocols for Enhancing Selectivity

A key goal in drug development is to enhance the selectivity of a compound for its intended target to minimize off-target effects and toxicity. For 5-chloroquinoline-3-carboxylic acid derivatives, particularly those targeting kinases, several strategies can be employed.

Protocol for Conversion of 5-Chloroquinoline-3-Carboxylic Acid to its Amide Derivative

This protocol describes a general method for converting the carboxylic acid to a carboxamide, which can significantly alter the compound's selectivity profile.

Materials:

  • 5-Chloroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend the 5-chloroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DCM or THF.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF.

    • Slowly add the amine solution to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

This is a general procedure and may require optimization for specific substrates.[21][22][23][24]

Strategy for Modifying Substituents to Enhance Kinase Selectivity

The selectivity of quinoline-based kinase inhibitors can be fine-tuned by introducing different substituents at various positions on the quinoline ring.

Key Positions for Modification:

  • Position 2: Modifications at this position can influence interactions with the solvent-exposed region of the ATP binding pocket.

  • Position 4: Often involved in hinge-binding interactions, modifications here can significantly impact potency and selectivity.

  • Positions 6 and 7: These positions are often solvent-exposed and can be modified to improve physicochemical properties like solubility and to target specific sub-pockets of the kinase.

  • Position 8: Can be used to introduce steric bulk to disfavor binding to certain off-target kinases.

Workflow for Selectivity Enhancement:

  • Computational Modeling: Use molecular docking to predict the binding mode of your 5-chloroquinoline-3-carboxylic acid derivative in the active site of your target kinase and key off-target kinases. Identify potential sites for modification that could introduce favorable interactions with the target or steric clashes with off-targets.[2]

  • Synthesis of Analogs: Synthesize a focused library of analogs with modifications at the identified key positions.

  • In Vitro Kinase Profiling: Screen the synthesized compounds against a panel of kinases to determine their selectivity profile.[25]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the SAR data to understand how different substituents affect potency and selectivity.

  • Iterative Optimization: Use the SAR data to design and synthesize the next generation of more selective compounds.

Table 1: Impact of Substituents on Kinase Selectivity

Position of SubstitutionType of SubstituentPotential Impact on Selectivity
2 Small, flexible groupsCan probe for additional binding interactions in the solvent-front region.
4 H-bond donors/acceptorsCrucial for hinge-binding; modifications can fine-tune potency and selectivity.
6, 7 Polar groups (e.g., morpholine, piperazine)Can improve solubility and provide vectors for further derivatization to target specific sub-pockets.[26]
8 Bulky groupsCan introduce steric hindrance to disfavor binding to kinases with smaller gatekeeper residues.

Section 4: Visualizations

Diagram 1: General Workflow for Enhancing Selectivity

G start Start: Initial 5-Chloroquinoline-3-carboxylic acid Derivative docking Computational Modeling (Target & Off-targets) start->docking design Design Analogs docking->design synthesis Synthesize Focused Library design->synthesis screening In Vitro Kinase Profiling synthesis->screening sar SAR Analysis screening->sar optimization Iterative Optimization sar->optimization optimization->design Refine Design lead Lead Candidate with Enhanced Selectivity optimization->lead

Caption: A typical workflow for enhancing the selectivity of kinase inhibitors.

Diagram 2: Troubleshooting Decision Tree for Low Synthetic Yield

G start Low Yield in Synthesis check_purity Check Purity of Starting Materials? start->check_purity impure Purify Starting Materials (Recrystallize/Distill) check_purity->impure No pure Starting Materials Pure check_purity->pure Yes impure->start check_conditions Review Reaction Conditions? pure->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal check_reagents Check Reagent Stoichiometry & Quality check_conditions->check_reagents Optimal optimize_temp->start adjust_reagents Adjust Stoichiometry/ Use Fresh Reagents check_reagents->adjust_reagents Incorrect purification_issue Difficulty in Purification? check_reagents->purification_issue Correct adjust_reagents->start optimize_purification Optimize Purification (Column/Recrystallization) purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Sources

Technical Support Center: A Guide to Consistent Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your resource for navigating the complexities of chemical and biological reactions. In the pursuit of novel therapeutics and scientific advancement, reproducible results are paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage reaction conditions effectively, ensuring the consistency and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to inconsistent results.

Q1: My reaction failed to produce the expected product, what are the most common reasons?

A1: There are several potential reasons for a complete reaction failure. Common culprits include calculation errors, using the wrong or impure reagents, improper heating, or running the reaction for an incorrect duration.[1] It is also possible that the reaction did not have sufficient energy to overcome the activation barrier, or the molecules collided with the wrong orientation.[2] A systematic check of your setup, calculations, and starting materials is the first step in troubleshooting.[3]

Q2: I'm seeing variable yields in what should be a routine reaction. What should I investigate first?

A2: Inconsistent yields often point to subtle variations in reaction conditions.[4] Key factors to investigate include fluctuations in temperature, the purity of your solvents and reagents, and the efficiency of your mixing or agitation.[5][6][7] Even seemingly minor changes in the lab environment, such as temperature and humidity, can impact chemical reactions.[4]

Q3: How critical is the purity of my solvents and reagents?

Q4: Can the way I add reagents affect the outcome of my reaction?

A4: Absolutely. The order and rate of reagent addition can be critical, especially for reactions that are sensitive to concentration gradients or are highly exothermic.[3] Improper addition can lead to the formation of undesired byproducts or even hazardous situations.[10]

Q5: My reaction looks good by TLC, but I have low yield after workup. What could be the issue?

A5: A low yield after a seemingly successful reaction often points to issues during the workup and isolation phase.[11] Your product might be partially soluble in the aqueous layer, volatile, or unstable to the pH conditions of the workup.[11] It's also possible to lose the product during filtration or other purification steps.[11]

Troubleshooting Guides

This section provides a more in-depth look at specific reaction parameters and how to manage them for consistent results.

Temperature Control

Temperature is a critical factor that directly influences reaction rates and product formation.[7][12][13]

Q: My reaction is sluggish or not proceeding to completion. Could temperature be the issue?

A: Yes, lower temperatures can slow down a reaction by reducing the kinetic energy of molecules, leading to less frequent and energetic collisions.[12][13] Conversely, for endothermic reactions, insufficient heating can cause the reaction to stall.[10]

Troubleshooting Protocol for Temperature Issues:

  • Verify Temperature: Use a calibrated thermometer to measure the internal temperature of the reaction mixture, rather than relying on the setpoint of the heating mantle or bath.

  • Ensure Uniform Heating: Use a suitable heating bath (oil, water, or sand) and adequate stirring to ensure even temperature distribution and prevent localized "hotspots."[5]

  • Optimize Temperature: If the reaction is slow, consider a modest increase in temperature. For exothermic reactions, ensure you have adequate cooling to prevent runaway reactions.[10] Monitor the reaction closely by TLC or another appropriate method to observe the effect of temperature changes.[14]

Reagent and Solvent Integrity

The quality of your starting materials is fundamental to achieving reproducible results.[6][9]

Q: I suspect my reagents or solvents may be compromised. How can I be sure?

A: Reagent degradation can occur due to improper storage, exposure to air or moisture, or simply age.[15][16] Solvents can contain impurities that interfere with the reaction.[6]

Best Practices for Maintaining Reagent and Solvent Quality:

  • Proper Storage: Always store reagents and solvents according to the manufacturer's instructions, paying close attention to temperature, light, and humidity requirements.[15][16]

  • Use the Right Grade: Select a solvent grade appropriate for your application (e.g., HPLC grade for analytical work, anhydrous for moisture-sensitive reactions).[17]

  • Inert Atmosphere: For air- or moisture-sensitive reagents, use proper techniques such as storing under an inert gas like nitrogen or argon.[16]

  • Check for Purity: If in doubt, re-purify your starting materials or purchase fresh reagents. You can check the purity of your starting material by techniques like NMR or melting point analysis.

Table 1: Common Solvent Grades and Their Applications

Solvent GradeTypical PurityCommon Applications
Technical GradeMay contain significant impuritiesIndustrial cleaning, non-critical applications
ACS GradeMeets or exceeds standards set by the American Chemical SocietyGeneral laboratory work, qualitative analysis
HPLC GradeHigh purity with low UV absorbanceHigh-Performance Liquid Chromatography
Anhydrous GradeExtremely low water contentMoisture-sensitive reactions (e.g., Grignard, organolithium)
Spectroscopy GradeHigh purity and transparency in specific spectral regionsUV-Vis, IR, and NMR spectroscopy
Mixing and Agitation

Efficient mixing is crucial for ensuring that reactants are uniformly distributed, which is especially important for heterogeneous reactions or when reaction rates are fast.[5][18]

Q: My reaction is giving inconsistent product ratios. Could mixing be the cause?

A: Yes, poor mixing can lead to localized concentration gradients, which can favor the formation of side products and reduce the selectivity of your reaction.[5] Inadequate agitation can also lead to localized temperature spikes in exothermic reactions.[5]

Diagram 1: The Impact of Mixing on Reaction Selectivity

G cluster_good Good Mixing cluster_poor Poor Mixing A_good Reactant A Product_good Desired Product C A_good->Product_good Uniform Concentration B_good Reactant B B_good->Product_good A_poor Reactant A Product_poor Desired Product C A_poor->Product_poor Localized High Concentration of B B_poor Reactant B B_poor->Product_poor Side_Product Side Product D Product_poor->Side_Product Further reaction

Caption: Efficient vs. Inefficient Mixing.

Experimental Protocol for Optimizing Mixing:

  • Select the Right Stirrer: Use a stir bar or overhead stirrer that is appropriate for the viscosity of the reaction mixture and the shape of the flask.

  • Ensure a Vortex: For magnetic stirring, ensure a sufficient stir rate to create a vortex, indicating good mixing. For viscous mixtures, an overhead mechanical stirrer is often necessary.

  • Consider Baffles: In larger scale reactions, baffles can be used to improve mixing efficiency.

  • Monitor for Heterogeneity: Visually inspect the reaction to ensure that all components are well-dispersated, especially in reactions with solids or multiple liquid phases.

pH Control

The pH of a reaction mixture can have a profound effect on reaction rates, product stability, and the solubility of reactants and products, particularly in aqueous solutions.[19][20]

Q: I'm performing a reaction in water and the results are not reproducible. Should I be controlling the pH?

A: Yes, even if your reaction does not explicitly involve an acid or a base, the pH can change over the course of the reaction, or be sensitive to dissolved gases like carbon dioxide.[21] This can affect the ionization state of your reactants and influence the reaction pathway.[20]

Diagram 2: General Workflow for Troubleshooting Inconsistent Reactions

G start Inconsistent Results Observed check_params Review Reaction Parameters (Temp, Conc, Time) start->check_params check_materials Verify Starting Materials (Purity, Stability) start->check_materials check_setup Examine Physical Setup (Glassware, Stirring, Atmosphere) start->check_setup analyze_data Analyze Data from Failed/Poor Reactions check_params->analyze_data check_materials->analyze_data check_setup->analyze_data formulate_hypothesis Formulate Hypothesis for Failure analyze_data->formulate_hypothesis design_experiment Design Controlled Experiment to Test Hypothesis formulate_hypothesis->design_experiment run_experiment Run Controlled Experiment design_experiment->run_experiment evaluate_results Evaluate Results run_experiment->evaluate_results consistent Consistent Results Achieved evaluate_results->consistent inconsistent Results Still Inconsistent evaluate_results->inconsistent Re-evaluate inconsistent->formulate_hypothesis

Sources

preventing degradation of 5-Chloroquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chloroquinoline-3-carboxylic acid (CAS No. 13659-23-9) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Chloroquinoline-3-carboxylic acid?

A1: Based on supplier safety data sheets and the compound's chemical nature, the ideal storage conditions are designed to mitigate risks from light, heat, and moisture. The compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C. It is crucial to store it in a tightly sealed, opaque container to protect it from light and moisture. The storage area should be dry and well-ventilated.

Q2: Why is light protection so critical for this compound?

A2: 5-Chloroquinoline-3-carboxylic acid is designated as a light-sensitive material. Quinoline and its derivatives are aromatic heterocyclic systems capable of absorbing UV and visible light. This absorption can elevate the molecule to an excited state, making it susceptible to photodegradation pathways. Potential reactions include photodechlorination or the formation of reactive radical species that can lead to polymerization and the appearance of colored impurities.

Q3: I noticed the powder has changed color from off-white to yellowish-brown. What does this indicate?

A3: A change in color is a primary visual indicator of chemical degradation. For many nitrogen-containing aromatic compounds, color formation is linked to oxidation or the formation of complex polymeric byproducts. This suggests a breach in the storage integrity, such as exposure to air (oxygen), light, or excessive heat, which has initiated decomposition. The material should be re-analyzed for purity before use.

Q4: What is the expected shelf-life of 5-Chloroquinoline-3-carboxylic acid?

A4: The shelf-life is highly dependent on storage conditions. While suppliers do not always specify a fixed expiry date, proper storage as described (2-8°C, dark, dry) is essential for long-term stability. For critical applications, such as in GMP environments or for creating reference standards, it is best practice to re-qualify the material's purity (e.g., via HPLC) at regular intervals (e.g., annually) or if any visual changes are observed.

Q5: Are there any chemical incompatibilities I should be aware of during storage?

A5: Yes. You should avoid storing 5-Chloroquinoline-3-carboxylic acid with strong oxidizing agents, as they can accelerate its decomposition. Furthermore, due to its carboxylic acid group, it is incompatible with strong bases. Upon decomposition, hazardous gases such as nitrogen oxides, carbon oxides, and hydrogen chloride can be produced, indicating that the molecular structure is not stable under thermal stress.

Troubleshooting Guide

This section addresses specific issues that may arise, providing a logical path to resolution.

Issue 1: Compound shows poor solubility in the expected solvent.

  • Possible Cause 1: Degradation. The degradation products may be less soluble or have formed insoluble polymers.

  • Troubleshooting Steps:

    • Visual Inspection: Check for color change, clumping, or a non-crystalline appearance.

    • Purity Analysis: Perform an HPLC or LC-MS analysis to check for the presence of multiple peaks corresponding to impurities. Compare the chromatogram to a reference standard or a previously analyzed batch.

    • Solution: If degradation is confirmed, the material should be discarded. Procure a new, verified batch of the compound.

Issue 2: Analytical results (e.g., HPLC, NMR) show unexpected peaks or signals.

  • Possible Cause 1: Contamination. The compound may have been contaminated during handling.

  • Possible Cause 2: Decomposition. The compound has degraded during storage or handling, leading to the formation of new chemical species.

  • Troubleshooting Steps:

    • Review Handling Protocol: Ensure that clean spatulas, glassware, and high-purity solvents were used.

    • Analyze Impurities: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks. This can provide clues to the degradation pathway (e.g., a mass loss of 35.5 Da could suggest dechlorination).

    • Consult the Degradation Pathway Diagram (Figure 2) to see if the identified impurities match known degradation products.

Troubleshooting Workflow

G cluster_observe Observation cluster_investigate Investigation cluster_decide Decision & Action observe Problem Observed (e.g., Color Change, Poor Solubility, Unexpected Analytical Peak) visual Perform Visual Inspection: - Color? - Texture? - Homogeneity? observe->visual Start Troubleshooting review Review Storage & Handling Log: - Temp Excursion? - Light Exposure? - Lid Properly Sealed? visual->review analytical Conduct Purity Analysis (e.g., HPLC, LC-MS) review->analytical degraded Is Degradation Confirmed? analytical->degraded discard Quarantine & Discard Material. Procure New Batch. Update Storage SOPs. degraded->discard Yes use Material is OK to Use. Document Findings. degraded->use No

Figure 1: A step-by-step workflow for troubleshooting suspected degradation of 5-Chloroquinoline-3-carboxylic acid.

Protocols

Protocol 1: Recommended Aliquoting and Storage Procedure
  • Preparation: Work in a clean, dry environment with low ambient light. Allow the main container of 5-Chloroquinoline-3-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquoting: Weigh the desired amounts of the compound into smaller, amber glass vials or other opaque containers suitable for low-temperature storage.

  • Inerting (Optional, for highest stability): Gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Sealing: Tightly seal the vials with high-quality, chemically resistant caps. For extra protection against moisture, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Place the aliquots in a designated, labeled container inside a refrigerator at 2-8°C.

Protocol 2: HPLC Purity Assessment Method

This is a general method; parameters may need to be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 320 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis: A stable, pure sample should yield a single major peak. The appearance of new peaks, especially earlier eluting (more polar) ones, can indicate degradation. Purity can be calculated based on the area percentage of the main peak.

Appendices

Data Summary
ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows down thermally-induced degradation reactions.
Light Protect from light (use amber vials)Prevents photodegradation pathways common in quinoline structures.
Atmosphere Tightly sealed container, inert gas optionalMinimizes exposure to moisture and atmospheric oxygen, preventing hydrolysis and oxidation.
pH Store as a solidAvoids storing in basic solutions which can deprotonate the carboxylic acid and potentially increase reactivity.
Potential Degradation Pathways

G cluster_pathways Degradation Pathways parent 5-Chloroquinoline-3-carboxylic acid hydrolysis Hydrolysis Product (e.g., 5-Hydroxyquinoline- 3-carboxylic acid) parent->hydrolysis H₂O (Moisture) photo Photodechlorination Product (Quinoline-3-carboxylic acid) parent->photo (Light) decarboxy Decarboxylation Product (5-Chloroquinoline) parent->decarboxy Δ (Heat) oxidized Oxidation/Polymerization (Colored Impurities) parent->oxidized O₂ / Light (Air)

Figure 2: Potential degradation pathways for 5-Chloroquinoline-3-carboxylic acid initiated by common environmental factors.

References

Validation & Comparative

validating the anticancer activity of 5-Chloroquinoline-3-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Validation of 5-Chloroquinoline-3-carboxylic Acid as a Potential Anticancer Agent

Introduction: The Therapeutic Promise of Quinoline Scaffolds in Oncology

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] These derivatives exert their effects through diverse mechanisms such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways, making them a fertile ground for the development of novel cancer therapeutics.[1][2][3] Within this promising class, 5-Chloroquinoline-3-carboxylic acid emerges as a compound of significant interest. Its unique substitution pattern—an electron-withdrawing chlorine atom and a carboxylic acid group—suggests the potential for specific interactions with biological targets, warranting a rigorous evaluation of its anticancer efficacy.[4][5]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro validation of 5-Chloroquinoline-3-carboxylic acid. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach. We will compare its performance against established anticancer agents and explore its potential mechanisms of action, providing the foundational data necessary for its advancement in the drug discovery pipeline.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells.[6][7] This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%. A potent anticancer agent will have a low IC50 value.

Causality Behind Experimental Design
  • Choice of Cell Lines: To establish a meaningful cytotoxicity profile, it is crucial to use a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon). This helps determine the breadth of the compound's activity. Furthermore, including a non-cancerous cell line (e.g., human embryonic kidney cells or normal fibroblasts) is essential to assess selectivity. A promising candidate should exhibit high toxicity towards cancer cells while sparing normal cells.

  • Selection of Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and high-throughput method for assessing cell viability.[8] It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Select & Culture Cancer (e.g., MCF-7, A549) and Non-Cancerous (e.g., HEK293) Cell Lines P2 Harvest and Count Cells P1->P2 P3 Seed Cells into 96-well Plates (5,000-10,000 cells/well) P2->P3 P4 Incubate for 24h to Allow Attachment P3->P4 T2 Treat Cells with Compounds (e.g., 0.1, 1, 10, 50, 100 µM) P4->T2 T1 Prepare Serial Dilutions of 5-Chloroquinoline-3-carboxylic acid, Positive Control (Doxorubicin), and Vehicle Control (DMSO) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent to Each Well T3->A1 A2 Incubate for 2-4h (Formation of Formazan Crystals) A1->A2 A3 Solubilize Formazan Crystals with DMSO or Solubilization Buffer A2->A3 A4 Read Absorbance at 570 nm using a Microplate Reader A3->A4 D1 Calculate Percent Viability vs. Vehicle Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for determining the IC50 of a test compound.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of 5-Chloroquinoline-3-carboxylic acid and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO-treated) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for easy comparison.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
5-Chloroquinoline-3-carboxylic acid 15.522.3>100>6.4 (MCF-7) / >4.5 (A549)
Doxorubicin (Positive Control) 0.81.25.46.75 (MCF-7) / 4.5 (A549)
Quinoline-3-carboxylic acid (Analog) 85.2>100>100Low

Note: Data are hypothetical and for illustrative purposes.

Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell division cycle.[9][10]

A. Apoptosis Induction Analysis

Apoptosis is a controlled, energy-dependent process of cell suicide that avoids the inflammatory response associated with necrosis, making it a highly desirable outcome for cancer therapy.[10][11]

  • Causality Behind Method Selection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis.[12] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the precise differentiation of four cell populations:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Detailed Protocol: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Chloroquinoline-3-carboxylic acid at its IC50 and 2x IC50 concentration for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

B. Cell Cycle Analysis

Many anticancer agents function by causing damage to cellular components or processes, which triggers cell cycle checkpoints and leads to cell cycle arrest.[13][14] This arrest prevents the damaged cell from dividing and can ultimately lead to apoptosis.

  • Causality Behind Method Selection: Flow cytometry with propidium iodide (PI) staining is a robust method for analyzing the cell cycle distribution.[13] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle:

    • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

    • S Phase: Cells are actively replicating their DNA (between 2N and 4N).

    • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent the staining of RNA.

  • Incubation and Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Phase 3: Investigating Potential Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[3] The PI3K/Akt and MAPK pathways are two of the most frequently dysregulated cascades in human cancers, making them prime targets for therapeutic intervention.[15][16][17][18]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[15][19] Its constitutive activation, a common event in cancer, promotes cell survival by inhibiting pro-apoptotic proteins.[20][21]

  • MAPK/ERK Pathway: This cascade transduces signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[16][22] Its over-activation is a hallmark of many cancers.[18]

Investigating whether 5-Chloroquinoline-3-carboxylic acid affects key proteins in these pathways (e.g., by Western Blotting for phosphorylated forms of Akt or ERK) can provide crucial mechanistic insights.

G cluster_pi3k PI3K/Akt Survival Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT Akt PIP3->AKT activates Apoptosis Inhibition of Apoptosis (Cell Survival) AKT->Apoptosis Inhibition 5-Chloroquinoline- 3-carboxylic acid Inhibition->PI3K Inhibition->AKT

Caption: The PI3K/Akt pathway, a potential target for the compound.

G cluster_mapk MAPK/ERK Proliferation Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Differentiation) ERK->Proliferation Inhibition 5-Chloroquinoline- 3-carboxylic acid Inhibition->RAF Inhibition->MEK

Caption: The MAPK/ERK pathway, a potential target for the compound.

Conclusion

This guide outlines a systematic and robust methodology for the initial in vitro validation of 5-Chloroquinoline-3-carboxylic acid as a potential anticancer agent. By progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis and cell cycle analysis, researchers can build a comprehensive data package. Comparing the compound's activity against a known drug like Doxorubicin and assessing its selectivity for cancer cells over normal cells are crucial for contextualizing its potential. The presented protocols, rooted in established scientific principles, provide a self-validating framework to rigorously assess the therapeutic promise of this and other novel chemical entities. Further investigation into its effects on specific signaling pathways like PI3K/Akt and MAPK will be essential to fully elucidate its mechanism of action and guide future preclinical and clinical development.

References

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology. Retrieved January 29, 2026, from [Link]

  • Joseph, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2026, from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Singh, P., et al. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Retrieved January 29, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Zhang, G., et al. (2018). Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace. Retrieved January 29, 2026, from [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. Retrieved January 29, 2026, from [Link]

  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved January 29, 2026, from [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf - NIH. Retrieved January 29, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • West, K. A., & Castillo, S. S. (2004). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved January 29, 2026, from [Link]

  • Braicu, C., et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. Retrieved January 29, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • Targeting the MAPK Pathway in Cancer. (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 29, 2026, from [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (2025). PubMed. Retrieved January 29, 2026, from [Link]

  • Analysis of Cell Cycle by Flow Cytometry. (2019). PubMed. Retrieved January 29, 2026, from [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (2016). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved January 29, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 29, 2026, from [Link]

  • Adventures with the MAPK pathway. (n.d.). The Cancer Researcher. Retrieved January 29, 2026, from [Link]

  • PI3K/AKT Signaling in Cancer. (n.d.). PubChem - NIH. Retrieved January 29, 2026, from [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • (PDF) In-vitro Models in Anticancer Screening. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). UWCCC Flow Lab. Retrieved January 29, 2026, from [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 29, 2026, from [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). PubMed. Retrieved January 29, 2026, from [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Retrieved January 29, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Targeting PI3K/Akt Pathway: 20 Years of Progress. (2011). OncLive. Retrieved January 29, 2026, from [Link]

  • Ras-MAPK in cancer. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (2019). PubMed. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Quinolines: Positioning 5-Chloroquinoline-3-carboxylic acid in a Diverse Chemical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various quinoline derivatives, with a special focus on positioning the potential of 5-Chloroquinoline-3-carboxylic acid within this versatile class of compounds. While direct experimental data for 5-Chloroquinoline-3-carboxylic acid is not extensively available in the public domain, we can infer its potential therapeutic applications by examining the structure-activity relationships (SAR) of closely related and well-studied quinoline analogues.

This guide will delve into the demonstrated anticancer, antimicrobial, and anti-inflammatory properties of key quinoline derivatives, supported by experimental data, to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Quinoline Backbone: A Privileged Scaffold in Drug Discovery

The quinoline ring system is a versatile pharmacophore due to its ability to interact with various biological targets. Its derivatives have been successfully developed as anticancer, antibacterial, antimalarial, and anti-inflammatory drugs.[1] The planar nature of the quinoline ring allows for intercalation into DNA, while the nitrogen atom and various substitution patterns facilitate interactions with a wide range of enzymes and receptors.[2]

Anticancer Efficacy of Quinolines: A Multi-pronged Attack

Quinoline derivatives have demonstrated significant potential in oncology through diverse mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[2]

5-Chloroquinoline-3-carboxylic acid: An Unexplored Potential
Comparative Anticancer Activity of Quinoline Derivatives

To understand the potential of 5-Chloroquinoline-3-carboxylic acid, it is crucial to examine the efficacy of other quinoline derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 26e ASK10.03017[3]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) A549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[4]
Chloroquine SCC25 (Oral Squamous Cell Carcinoma)29.95[5]
Chloroquine CAL27 (Oral Squamous Cell Carcinoma)17.27[5]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies allows for the assessment of a compound's broad-spectrum anticancer potential or its specificity towards a particular cancer type. The half-maximal inhibitory concentration (IC50) is a standard metric to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Self-Validating System: The inclusion of positive controls, such as established chemotherapy drugs like Cisplatin and Doxorubicin, provides a benchmark for evaluating the potency of the experimental quinoline derivatives.

Antimicrobial Efficacy of Quinolines: A Legacy and a Future

The quinoline core is central to some of the most important antibacterial and antimalarial drugs.

5-Chloroquinoline-3-carboxylic acid: A Potential Antimicrobial Agent

The quinoline-3-carboxylic acid moiety is a key feature of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. The chloro- substitution could further enhance its antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for 5-Chloroquinoline-3-carboxylic acid is lacking, its structural similarity to known antimicrobial quinolines suggests it is a promising candidate for antimicrobial screening.

Comparative Antimicrobial Activity of Quinoline Derivatives

The following table summarizes the MIC values for several well-known quinoline-based antimicrobial agents. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli≤ 0.25[6]
Ciprofloxacin Pseudomonas aeruginosa≤ 0.5[7]
Ciprofloxacin Staphylococcus aureus≤ 1[7]
Cloxyquin (5-chloroquinolin-8-ol) Mycobacterium tuberculosis0.062 - 0.25[8]
Quinoline-based hybrid 7b Staphylococcus aureus2[9]
Quinoline-based hybrid 7c & 7d Cryptococcus neoformans15.6[9]

Causality Behind Experimental Choices: The selection of a panel of both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi, is essential to determine the spectrum of activity of a potential antimicrobial agent.

Self-Validating System: The determination of MIC values is a standardized and reproducible method for assessing antimicrobial efficacy, allowing for direct comparison between different compounds and with established antibiotics.

Anti-inflammatory Potential of Quinolines

Recent research has highlighted the anti-inflammatory properties of certain quinoline derivatives, suggesting their potential in treating a range of inflammatory conditions. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes. While specific data on the anti-inflammatory activity of 5-Chloroquinoline-3-carboxylic acid is not available, the broader class of quinoline carboxylic acids has shown promise in this area.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Anticancer Activity (IC50) using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Chloroquinoline-3-carboxylic acid and other quinoline derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth compared to the control.

MTT_Assay_Workflow cluster_workflow MTT Assay for IC50 Determination A Seed cancer cells in 96-well plate B Treat with quinoline compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of quinoline compounds.

Determination of Antimicrobial Activity (MIC) by Broth Microdilution

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth alone).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination A Prepare standardized microbial inoculum B Perform serial dilutions of quinoline compounds A->B C Inoculate microtiter plate wells B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the MIC of quinoline compounds.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinolines stem from their ability to modulate various cellular signaling pathways.

Quinoline_Mechanisms cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms DNA DNA Intercalation Apoptosis Induction of Apoptosis DNA->Apoptosis Angiogenesis Inhibition of Angiogenesis CellCycle Cell Cycle Arrest Angiogenesis->CellCycle Gyrase DNA Gyrase Inhibition TopoIV Topoisomerase IV Inhibition Gyrase->TopoIV Quinoline Quinoline Derivatives Quinoline->DNA e.g., Chloroquine Quinoline->Angiogenesis e.g., Linomide Quinoline->Gyrase e.g., Ciprofloxacin

Caption: Diverse mechanisms of action of quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of new therapeutic agents. While this guide has highlighted the potent and diverse biological activities of several quinoline derivatives, the specific efficacy of 5-Chloroquinoline-3-carboxylic acid remains to be experimentally determined. Based on the established structure-activity relationships within the quinoline class, particularly the importance of the carboxylic acid moiety at the 3-position and the influence of halogen substitutions, 5-Chloroquinoline-3-carboxylic acid represents a promising candidate for future investigation.

Researchers are encouraged to utilize the provided experimental protocols to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of this and other novel quinoline derivatives. Such studies will be invaluable in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • He, Z.-G., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(10), 3329–3330. [Link]

  • Deokar, S.C., et al. (2025). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 9(2), 139-150. [Link]

  • Bautista-Donoso, J.A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4815. [Link]

  • Syniugin, A.R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Pak. J. Pharm. Sci., 32(4), 1569-1575. [Link]

  • Gautam, N., & Singh, P. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 107, 117865. [Link]

  • Shelar, U.B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 219-227. [Link]

  • Abdel-Wahab, B.F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Patel, H.D., & Patel, V.D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Yan, M., et al. (2018). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 16(5), 6135–6142. [Link]

  • Dumitras, G.A., et al. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Farmacia, 73(4). [Link]

  • Singh, R.K., et al. (2018). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 15(11), 1166-1176. [Link]

  • Macleod, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4447–4460. [Link]

  • E-S, H., & Labouta, I.M. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 40(1), 3-7. [Link]

  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 9(11), 1233-1260. [Link]

  • Syniugin, A.R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1569-1575. [Link]

  • Cecchetti, V., et al. (1995). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

  • Titov, M.I., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infection and Drug Resistance, 13, 4503–4509. [Link]

  • Wang, S., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863391. [Link]

  • Al-Qaisi, Z.I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6296. [Link]

  • Kaczor, A.A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3192. [Link]

  • Kamal, A., et al. (2015). The IC50 values of compounds 3b and 3d determined in K562 cells at different time points. [Link]

  • Neves, M.P., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6831. [Link]

  • Fodor, E., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1319, 138629. [Link]

  • Al-Omair, M.A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4689. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

  • ResearchGate. (n.d.). Ciprofloxacin minimum inhibitory concentration (MIC) values for Enterobacterales. [Link]

  • Gu, Y., & Mitscher, L.A. (1995). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 38(21), 4237-4245. [Link]

  • Neu, H.C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9(Supplement_5), S1015-S1023. [Link]

Sources

A Researcher's Guide to Assessing 3-Chloroquinoline Derivative Cytotoxicity: An In-Depth Comparison of Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology, quinoline and its derivatives have emerged as a "privileged structure" due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] Among these, 3-chloroquinoline derivatives are a subject of intense investigation for their potential to induce cell cycle arrest and apoptosis in cancer cells.[2][3] A crucial first step in evaluating these novel compounds is the accurate assessment of their cytotoxic effects on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and straightforward colorimetric method for measuring cellular metabolic activity, which is often used as a proxy for cell viability.[4][5] This guide provides an in-depth, optimized MTT assay protocol specifically tailored for screening 3-chloroquinoline derivatives. More importantly, it delves into the critical considerations and potential pitfalls associated with this assay when testing quinoline-based compounds. We will also objectively compare the MTT assay with alternative methods, providing the necessary data to help you make an informed decision for your research.

The Core Principle of the MTT Assay: A Double-Edged Sword

The MTT assay's utility lies in its simple mechanism: viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7][8] This formazan is then solubilized, and the resulting colored solution's absorbance is measured, which is directly proportional to the number of viable cells.[8][9]

However, it is this reliance on cellular metabolism that can be a double-edged sword. The MTT assay is an indirect measure of cell viability and can be influenced by factors that alter a cell's metabolic state without necessarily causing cell death.[6][10] This is a critical consideration when working with novel compounds like 3-chloroquinoline derivatives, which may have unknown mechanisms of action that could interfere with mitochondrial function.

An Optimized and Self-Validating MTT Assay Protocol for 3-Chloroquinoline Derivatives

To ensure the generation of reliable and reproducible data, the following protocol has been optimized for the assessment of 3-chloroquinoline derivatives. It incorporates several control steps to validate the assay's performance.

Materials Required:
  • 3-chloroquinoline derivatives of interest

  • Appropriate cancer cell line (e.g., MCF-7, HeLa, HCT-116)[3][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)[9][11]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)[6][9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[6][11]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of 3-Chloroquinoline Derivatives D Treat Cells with Compounds (24-72h) B->D C->D E Add MTT Solution (Incubate 2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & IC50 G->H

Caption: A streamlined workflow for the MTT assay.

Detailed Step-by-Step Protocol:
  • Cell Seeding Optimization (Crucial First Step): Before the main experiment, determine the optimal cell seeding density. This is critical as cell number influences metabolic rate.[8] Plate a range of cell concentrations (e.g., 1,000 to 100,000 cells/well) and perform the MTT assay over your intended experimental duration (e.g., 24, 48, 72 hours) to identify the density that results in logarithmic growth and a linear absorbance response.[6]

  • Cell Plating: Seed the optimized number of cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your 3-chloroquinoline derivatives in culture medium. After the 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of your compounds to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Culture medium without cells.

    • Compound Interference Control: Medium with the highest concentration of each derivative but no cells. This is essential to check for direct reduction of MTT by the compounds.[12]

  • Incubation: Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12] Incubate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6]

  • Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at 570 nm using a microplate reader. The plate should be read within 1 hour of adding the solubilization agent.[11]

Data Analysis and Interpretation:
  • Correct for Background Absorbance: Subtract the average absorbance of the medium blank wells from all other readings.

  • Check for Compound Interference: The absorbance of the "Compound Interference Control" wells should be negligible. If a significant signal is detected, it indicates that your 3-chloroquinoline derivative is directly reducing MTT, which will lead to false-positive results.[13]

  • Calculate Percentage Viability:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100

  • Determine IC₅₀ Values: Plot the percentage viability against the log concentration of the 3-chloroquinoline derivative. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Potential Pitfalls and Considerations for 3-Chloroquinoline Derivatives

Quinoline-based compounds can sometimes interfere with colorimetric assays.[13] It is crucial to be aware of the following potential issues:

  • Direct MTT Reduction: As mentioned, some compounds can directly reduce MTT, leading to an overestimation of cell viability. The compound interference control is non-negotiable.

  • Formazan Crystal Stabilization: The pH of the solubilization solution can affect the stability of the formazan color. Acidified isopropanol can help by converting phenol red in the medium to its yellow form, reducing interference.[14]

  • Mitochondrial Activity Modulation: Your 3-chloroquinoline derivative might alter mitochondrial function without inducing cell death, leading to a change in MTT reduction that does not correlate with viability.[6]

Objective Comparison with Alternative Viability Assays

While the MTT assay is a valuable tool, its limitations necessitate the consideration of alternative methods, especially when screening novel compounds.

Assay Principle Advantages Disadvantages Relevance for 3-Chloroquinoline Derivatives
MTT Mitochondrial reductase activity converts MTT to insoluble purple formazan.[7]Inexpensive, widely used, and well-documented.[15]Indirect measure of viability, potential for compound interference, requires a solubilization step, and is an endpoint assay.[6]A good initial screening tool, but requires rigorous controls and potential validation with other assays.
MTS/XTT Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[7][12]More convenient and has fewer steps than MTT.Generally less sensitive than MTT and can also be subject to compound interference.A more streamlined alternative to MTT, but the potential for interference remains.
Resazurin (AlamarBlue) Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12]Highly sensitive, non-toxic to cells (allowing for kinetic studies), and has a simple, homogeneous format.[16]Can be sensitive to changes in culture medium pH and may be reduced by compounds with antioxidant properties.[12]An excellent alternative, particularly if kinetic data is desired. Its different chemical principle may circumvent some of the interference issues seen with tetrazolium salts.
ATP-Based Assays (e.g., CellTiter-Glo) Measures ATP levels, which are a strong indicator of metabolically active, viable cells.[17]Extremely sensitive (can detect as few as 10 cells), rapid, and well-suited for high-throughput screening.[17][18]More expensive than colorimetric assays and requires a luminometer for detection.Considered a gold-standard for cell viability due to its direct correlation with cell health. It's an excellent choice for confirming hits from an initial MTT screen.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (a marker of cell death).Directly measures cytotoxicity rather than metabolic activity.Less sensitive than other assays and only detects late-stage cell death.A useful complementary assay to confirm that a decrease in metabolic activity observed in an MTT assay is due to cell death.
Comparative Logic Diagram

Assay_Comparison cluster_metabolic Metabolic Activity-Based Assays cluster_atp ATP Content-Based Assay cluster_membrane Membrane Integrity Assay MTT MTT (Insoluble Formazan) MTS_XTT MTS / XTT (Soluble Formazan) MTT->MTS_XTT Improved Convenience LDH LDH Release (Cytotoxicity) MTT->LDH Complementary Mechanism (Confirms Cytotoxicity) Resazurin Resazurin (Fluorescent Product) MTS_XTT->Resazurin Increased Sensitivity & Kinetic Potential MTS_XTT->LDH Complementary Mechanism (Confirms Cytotoxicity) ATP ATP Assay (e.g., CellTiter-Glo) (Luminescent Signal) Resazurin->ATP Gold Standard Sensitivity Resazurin->LDH Complementary Mechanism (Confirms Cytotoxicity) ATP->LDH Complementary Mechanism (Confirms Cytotoxicity)

Caption: A logical comparison of cell viability assays.

Conclusion and Recommendations

When assessing the cytotoxic potential of novel 3-chloroquinoline derivatives, the MTT assay remains a viable and cost-effective initial screening tool. However, its indirect nature and susceptibility to interference necessitate a methodologically rigorous approach. The optimized protocol provided in this guide, with its emphasis on self-validating controls, is designed to mitigate these risks and produce reliable data.

For a more comprehensive and robust evaluation, it is highly recommended to complement the MTT assay with an orthogonal method that relies on a different biological principle. An ATP-based assay like CellTiter-Glo is an excellent choice for confirming the potency of lead compounds due to its high sensitivity and direct correlation with cell viability. Furthermore, employing an LDH release assay can provide definitive evidence that the observed effects are indeed due to cytotoxicity. By adopting this multi-assay approach, researchers can confidently and accurately characterize the biological activity of their 3-chloroquinoline derivatives, paving the way for the development of the next generation of anticancer therapeutics.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Espinoza, I., Rodriguez, H., Spencer, P., et al. (2021). An aromatic imidazoline derived from chloroquine triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. PLoS ONE, 16(11), e0260336. [Link]

  • Roy, A., Singh, M. S., & Kumar, A. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1603-1611. [Link]

  • Khan, S. A., Asiri, A. M., Al-Amry, K. A., & Malik, M. A. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(25), 15303–15318. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2017). Cell viability assays: Alternatives to the MTT assay. Biotechnology Progress, 33(6), 1445-1455. [Link]

  • Khan, S., Nisar, S., Khan, M. A., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(1), 35-49. [Link]

  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?[Link]

  • ResearchGate. (2016). Quinones and MTT assay?[Link]

  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Suseela, M., & Bhat, S. G. (2016). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Journal of Clinical and Diagnostic Research, 10(3), DC01–DC05. [Link]

  • Jamshed, A., Khan, S. A., & Raza, H. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU Journal of Pharmaceutical Sciences, 27(2), 433-446. [Link]

  • ResearchGate. (2024). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. [Link]

  • Kim, J. Y., Kim, J., & Park, J. H. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 589. [Link]

  • ResearchGate. (2024). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 33(55A), 346-354. [Link]

  • RSC Advances. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • de Freitas, T. S., da Silva, I. M. M., da Silva, A. C. G., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(12), 2616-2626. [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

Sources

A Researcher's Guide to Evaluating the Target Specificity of 5-Chloroquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification of a molecule's biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target specificity of 5-Chloroquinoline-3-carboxylic acid, a member of the pharmacologically significant quinoline class. While specific data for this particular molecule is emerging, the principles and methodologies outlined here offer a robust pathway to characterizing its mechanism of action and potential off-target effects. The quinoline scaffold is known for its diverse biological activities, including anticancer, antimalarial, and antibacterial properties, making a thorough understanding of target engagement crucial.[1][2][3]

This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, ensuring a self-validating system of inquiry. We will explore a multi-pronged approach, from broad profiling to specific validation, to build a comprehensive specificity profile.

Section 1: The Rationale for Specificity Evaluation

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to a lack of target specificity. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and late-stage attrition of promising compounds. For a quinoline derivative like 5-Chloroquinoline-3-carboxylic acid, which belongs to a class of molecules with a wide range of biological activities, a rigorous evaluation of its interaction partners is not just a recommendation, but a necessity.[1][4] A well-defined target specificity profile is the bedrock of a successful therapeutic program.

Section 2: A Multi-Tiered Approach to Target Identification and Specificity Profiling

We advocate for a hierarchical approach to evaluating target specificity, beginning with broad, unbiased methods to identify potential binding partners and progressively moving towards more focused assays to confirm and quantify these interactions.

Tier 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential molecular targets without preconceived notions. This is particularly important for a novel compound or one with a poorly defined mechanism of action.

1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Principle: This technique, often referred to as "chemical proteomics," involves immobilizing the compound of interest (the "bait") on a solid support and then passing a complex biological sample (e.g., cell lysate) over it. Proteins that bind to the compound are "captured" and subsequently identified by mass spectrometry.[5][6]

  • Experimental Workflow:

    cluster_0 Immobilization cluster_1 Affinity Capture cluster_2 Analysis A 5-Chloroquinoline-3-carboxylic acid B Linker Arm Attachment A->B C Immobilization on Solid Support (e.g., beads) B->C D Incubate with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I

    Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Protocol: Affinity Chromatography

    • Probe Synthesis: Synthesize a derivative of 5-Chloroquinoline-3-carboxylic acid with a suitable linker for immobilization.

    • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads).

    • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

    • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding.

    • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins using a competitive ligand, or by changing buffer conditions (e.g., pH, salt concentration).

    • Sample Preparation for MS: Digest the eluted proteins into peptides and prepare for mass spectrometry analysis.

  • Advantages: Unbiased, can identify novel targets.

  • Limitations: Requires chemical modification of the compound, potential for false positives due to non-specific binding.

2. Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][8][9] This allows for the detection of target engagement in a cellular context.

  • Experimental Workflow:

    cluster_0 Treatment & Heating cluster_1 Lysis & Separation cluster_2 Analysis A Treat cells with 5-Chloroquinoline-3-carboxylic acid B Heat cell suspension to a range of temperatures A->B C Cool to room temperature B->C D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect supernatant (soluble proteins) E->F G Analyze protein levels (e.g., Western Blot, Mass Spectrometry) F->G

    Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Protocol: CETSA

    • Cell Treatment: Treat intact cells with 5-Chloroquinoline-3-carboxylic acid or a vehicle control.

    • Heating: Heat the cell suspensions to a range of temperatures.

    • Lysis: Lyse the cells to release their contents.

    • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Advantages: Label-free, performed in a physiological context (intact cells), can confirm target engagement in vivo.[7][10]

  • Limitations: Requires an antibody for the putative target (for Western blot-based detection) or sophisticated proteomics for unbiased screening.

Tier 2: Focused Specificity Profiling

Once a primary target or a set of potential targets has been identified, the next step is to perform more focused assays to quantify the compound's potency and selectivity.

1. In Vitro Kinase Profiling

  • Rationale: Given that some quinoline derivatives are known to target kinases, a broad kinase screen is a logical step.[11][12][13] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

  • Methodology:

    • Biochemical Assays: These assays directly measure the catalytic activity of kinases.[14][15][16] They can be radioactivity-based (e.g., 32P-ATP filter binding assays) or non-radioactive (e.g., fluorescence-based, luminescence-based).

    • Binding Assays: These assays measure the affinity of the compound for the kinase.[17] A popular method is the KINOMEscan™, which uses a competition binding assay to quantify the interaction of a compound with a panel of kinases.

  • Data Presentation: The results of a kinase screen are typically presented as a percentage of inhibition at a given compound concentration or as IC50/Kd values.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Activity Assays Measures the transfer of a phosphate group from ATP to a substrate.Directly measures functional inhibition.Can be influenced by assay conditions (e.g., ATP concentration).
Binding Assays (e.g., KINOMEscan™) Measures the displacement of a tagged ligand from the kinase active site.High-throughput, provides quantitative binding affinity (Kd).Does not directly measure functional inhibition.

2. Cell-Based Assays

  • Rationale: To bridge the gap between in vitro activity and cellular effects, cell-based assays are crucial. These assays assess the compound's activity in a more physiologically relevant environment.

  • Types of Assays:

    • Target-Specific Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay can be used to measure the downstream effects of target engagement.

    • Phenotypic Assays: These assays measure a specific cellular phenotype that is dependent on the target's activity (e.g., cell proliferation, apoptosis).

    • Phospho-protein Analysis: For kinase targets, Western blotting or mass spectrometry can be used to measure the phosphorylation status of downstream substrates.

Tier 3: Computational Prediction of Off-Targets
  • Principle: In silico methods can be used to predict potential off-targets based on the chemical structure of the compound.[18][19][20] These methods often utilize machine learning algorithms trained on large datasets of known drug-target interactions.

  • Methodology:

    • Ligand-Based Approaches: These methods compare the structure of 5-Chloroquinoline-3-carboxylic acid to a database of compounds with known biological activities.

    • Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking can be used to predict the binding affinity of the compound.

  • Advantages: Fast, cost-effective, can provide a broad overview of potential off-targets.

  • Limitations: Predictions require experimental validation, accuracy depends on the quality of the underlying data and algorithms.

Section 3: Comparative Analysis of Methodologies

The choice of methodology for evaluating specificity depends on the stage of the research, the available resources, and the specific questions being asked.

MethodThroughputCostPhysiological RelevanceKey Output
Affinity Chromatography-MS Low to MediumHighModerateList of potential binding partners
CETSA® Medium to HighMedium to HighHighConfirmation of target engagement in cells/tissues
In Vitro Kinase Profiling HighHighLowIC50/Kd values against a panel of kinases
Cell-Based Assays Medium to HighMediumHighCellular potency and functional effects
Computational Prediction Very HighLowLowList of predicted off-targets

Section 4: Conclusion and Future Directions

The evaluation of target specificity is an iterative process that requires the integration of multiple experimental and computational approaches. For a compound like 5-Chloroquinoline-3-carboxylic acid, starting with unbiased methods like affinity chromatography-mass spectrometry or a broad CETSA screen can provide initial clues about its molecular targets. These findings should then be validated and quantified using focused in vitro and cell-based assays. Computational methods can further guide the experimental work by predicting potential off-targets that can then be experimentally tested.

The journey to fully understanding the biological activity of 5-Chloroquinoline-3-carboxylic acid and its analogs will undoubtedly uncover novel biology and may lead to the development of new therapeutic agents. A commitment to rigorous and comprehensive specificity profiling is the surest way to navigate this path successfully.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Application Notes and Protocols: 5-Quinolinecarboxylic Acid in Coordination Chemistry - Benchchem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed.
  • Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes - PubMed.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • 5-HT3 receptor antagonists. 3. Quinoline derivatives which may be effective in the therapy of irritable bowel syndrome - PubMed.
  • (PDF) 2-Chloroquinoline-3-carboxylic acid - ResearchGate.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • 2-Chloroquinoline-3-carboxylic acid - PMC - NIH.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals.
  • Kinase assays | BMG LABTECH.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries - Frontiers.
  • Drug Target Analysis Service | MtoZ Biolabs.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • (PDF) Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins - ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online.
  • Computational Drug Target Prediction: Benchmark and Experiments - IEEE Xplore.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report.
  • Assessing drug target suitability using TargetMine - PMC - NIH.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis.
  • Affinity Mass Spectrometry Drug Screening - MedChemExpress.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube.

Sources

Comparative Analytical Guide: Cross-Validation of HPLC-UV and UHPLC-MS/MS for 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 5-Chloroquinoline-3-carboxylic acid , a critical scaffold in the synthesis of kinase inhibitors and antimalarial agents.

Unlike standard validation protocols that focus on a single method, this guide details the comparative validation of a routine QC method (HPLC-UV) against a high-sensitivity reference method (UHPLC-MS/MS). This approach ensures that the cost-effective UV method is sufficiently robust for daily release testing while establishing the MS method as the "Gold Standard" for impurity profiling and trace analysis.

Executive Summary & Scientific Rationale

Compound of Interest: 5-Chloroquinoline-3-carboxylic acid (5-CQ-3-CA) Chemical Nature: Amphoteric molecule containing a basic quinoline nitrogen (


) and an acidic carboxylic group (

). This zwitterionic character necessitates strict pH control during analysis to prevent peak tailing and ensure retention reproducibility.

The Challenge: Routine analysis of 5-CQ-3-CA is often plagued by:

  • Regioisomeric Impurities: Difficulty separating the 5-chloro isomer from the 7-chloro or 8-chloro analogs generated during Vilsmeier-Haack cyclization.

  • Ionic Interaction: Secondary interactions with residual silanols on C18 columns.

The Solution: A cross-validated dual-method approach:

  • Method A (Routine): HPLC-UV using phosphate buffer (pH 2.5) to suppress silanol activity.

  • Method B (Reference): UHPLC-MS/MS using volatile formic acid buffer for mass confirmation and peak purity assessment.

Methodological Landscape

Method A: The Workhorse (HPLC-UV)

Best for: Routine QC, Assay, Content Uniformity

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

High surface area with double end-capping reduces peak tailing caused by the basic nitrogen.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH ensures the carboxylic acid is protonated (neutral) and the nitrogen is protonated, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, reducing backpressure.
Gradient 10% B to 60% B over 15 minShallow gradient required to resolve the 5-chloro isomer from potential 7-chloro regioisomers.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5

particles.
Detection UV @ 242 nm

of the quinoline core; provides maximal signal-to-noise ratio.
Method B: The Validator (UHPLC-MS/MS)

Best for: Impurity ID, Trace Analysis, Specificity Confirmation

ParameterConditionRationale
Column C18 Sub-2

(e.g., Waters ACQUITY BEH),

High peak capacity for complex impurity profiles.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer essential for MS compatibility; pH ~2.7 maintains similar selectivity to Method A.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 8 minFast ramp for high-throughput screening.
Detection ESI (+) MRM ModePrecursor: 208.0 (

) / 210.0 (

)Product Ions: 190.0 (loss of -OH), 162.0 (loss of -COOH)

Experimental Cross-Validation Protocol

This protocol validates that Method A provides equivalent quantitative results to Method B, thereby justifying the use of the cheaper UV method for routine work.

Step 1: Specificity & Peak Purity (The "Stress Test")

Objective: Prove that the UV peak at 242 nm is pure and not co-eluting with the 7-chloro isomer.

  • Sample Prep: Spike 5-CQ-3-CA standard with 1% w/w of 7-chloroquinoline-3-carboxylic acid (common impurity).

  • Execution: Inject sample into Method A (UV) and Method B (MS).

  • Acceptance Criteria:

    • Method A: Resolution (

      
      ) between 5-chloro and 7-chloro peaks must be 
      
      
      
      .
    • Method B: Mass spectrum under the main peak must show no extraneous ions.

    • Cross-Check: The purity angle < purity threshold (if using PDA detector).

Step 2: Linearity & Range Alignment

Objective: Ensure both detectors respond linearly across the same concentration range.

  • Range: Prepare 5 levels from 50% to 150% of target concentration (e.g.,

    
    ).
    
  • Data Analysis: Calculate Response Factor (RF) for both methods.

  • Cross-Validation Metric:

    • Plot Concentration (x) vs. UV Area (y1) and MS Area (y2).

    • The coefficient of determination (

      
      ) must be 
      
      
      
      for UV and
      
      
      for MS.
Step 3: Accuracy (Orthogonal Comparison)

Objective: Compare the absolute quantitation values of a "blind" sample.

  • Protocol: Prepare a synthetic mixture of the intermediate with known impurities.

  • Analysis: Analyze

    
     replicates on both instruments.
    
  • Statistical Test: Perform a Paired t-test at 95% confidence interval.

    • 
      : 
      
      
      
      (No significant difference).
    • If

      
      , the methods are statistically equivalent.
      

Mandatory Visualization: Validation Workflow

The following diagram illustrates the decision logic for cross-validating the analytical methods.

CrossValidation Start Start: 5-CQ-3-CA Sample Parallel Split Sample Start->Parallel MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.5) Parallel->MethodA MethodB Method B: UHPLC-MS/MS (Formic Acid 0.1%) Parallel->MethodB DataA Data: UV Area @ 242nm MethodA->DataA DataB Data: TIC/MRM Area MethodB->DataB Compare Statistical Comparison (Paired t-test & Bland-Altman) DataA->Compare DataB->Compare Decision Is p-value > 0.05? Compare->Decision Pass PASS: Methods Equivalent Use UV for QC Decision->Pass Yes Fail FAIL: Bias Detected Investigate Matrix Effect/Co-elution Decision->Fail No

Caption: Figure 1. Orthogonal cross-validation workflow comparing HPLC-UV and UHPLC-MS/MS data streams.

Comparative Performance Data

The following table summarizes typical performance metrics observed when validating these methods for quinoline-3-carboxylic acid derivatives.

Performance MetricMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Cross-Validation Verdict
LOD (Limit of Detection)


MS is 50x more sensitive; essential for genotoxic impurity screening.
Precision (RSD, n=6)


UV is superior for assay; MS variability is higher due to ionization fluctuations.
Linearity (

)


UV provides better linearity at high concentrations (assay level).
Specificity Moderate (relies on

)
High (relies on

+

)
MS confirms UV peak purity.
Cost per Run Low ($)High (

$)
Validated UV method is preferred for routine use.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Observation: A small peak eluting immediately after the main 5-CQ-3-CA peak in HPLC-UV.

  • Cause: In phosphate buffers, quinolines can chelate trace metals (Fe, Al) in the system or column frit.

  • Fix: Add 1 mM EDTA to Mobile Phase A or use "High Purity" silica columns designated for basic compounds.

pH Sensitivity
  • Observation: Retention time shifts

    
     min between runs.
    
  • Causality: The

    
     of the carboxylic acid is ~3.8. If Mobile Phase A is at pH 3.5-4.0, small fluctuations in buffer preparation will drastically change the ionization state (and retention) of the molecule.
    
  • Protocol Requirement: Always buffer at pH

    
     (fully protonated) or pH 
    
    
    
    (fully ionized) to ensure robustness. For C18 retention, low pH is preferred.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection for basic compounds).
  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Source for Vilsmeier-Haack synthesis route and impurity profile). Link

  • PubChem. (2024).[2] Quinoline-3-carboxylic acid Compound Summary. National Library of Medicine. (Physicochemical property verification). Link

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antimicrobial spectrum of various quinoline compounds, offering valuable insights for researchers, scientists, and drug development professionals. By delving into their mechanisms of action, resistance patterns, and the experimental methodologies used for their evaluation, this document serves as a comprehensive resource for understanding the nuanced differences within this critical class of antibiotics.

Introduction: The Evolution and Significance of Quinolones

The quinolones are a class of synthetic broad-spectrum antimicrobial agents that have become indispensable in clinical practice.[1][2] The journey of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[3][4] While nalidixic acid exhibited activity primarily against Gram-negative bacteria and was used for urinary tract infections, its limitations spurred the development of more potent and broad-spectrum derivatives.[5][6] The subsequent introduction of a fluorine atom at position 6 of the quinolone ring system gave rise to the fluoroquinolones, a modification that significantly enhanced their antibacterial activity and pharmacokinetic properties.[5]

Over the years, quinolones have been categorized into generations based on their antimicrobial spectrum.[3] First-generation quinolones, like nalidixic acid, have a narrow spectrum. Second-generation agents, such as ciprofloxacin, demonstrate excellent activity against Gram-negative bacteria and some activity against Gram-positive organisms.[3][7] Third-generation fluoroquinolones, including levofloxacin, offer an expanded spectrum against Gram-positive bacteria, particularly Streptococcus pneumoniae.[8][9] Fourth-generation compounds like moxifloxacin exhibit further enhanced activity against Gram-positive and anaerobic bacteria.[10][11] More recent additions, such as delafloxacin, possess a broad spectrum of activity that includes methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

This guide will focus on a comparative analysis of representative quinolone compounds, highlighting the evolution of their antimicrobial spectrum and the underlying molecular mechanisms.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1]

  • DNA Gyrase (Topoisomerase II): This enzyme is the primary target of quinolones in most Gram-negative bacteria.[5][15] DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and transcription.[5]

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[15] This enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[14]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it.[14] This leads to the accumulation of double-stranded DNA breaks, which, when encountered by the replication machinery, results in the fragmentation of the bacterial chromosome and ultimately cell death.[14]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Trapped complex leads to Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DNA_Breaks Trapped complex leads to Cell_Death Cell Death DNA_Breaks->Cell_Death Triggers

Caption: Mechanism of action of quinolone antibiotics.

Comparative Antimicrobial Spectrum

The antimicrobial spectrum of quinolones has broadened with each successive generation. The following table summarizes the general activity of representative quinolone compounds against key bacterial pathogens. Minimum Inhibitory Concentration (MIC) values are provided to offer a quantitative comparison of their potency. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Quinolone Compound Generation Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)Atypical Bacteria (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae)Anaerobic Bacteria
Nalidixic Acid FirstGenerally resistant[4]Active against many Enterobacteriaceae, but resistance is common.[6][17]Not activeNot active
Ciprofloxacin SecondModerate activity against methicillin-susceptible S. aureus, less effective against S. pneumoniae.[7]Highly active against a wide range of Gram-negative bacteria, including P. aeruginosa.[7][18]Active[19]Limited activity
Levofloxacin ThirdEnhanced activity against Gram-positive bacteria, including penicillin-resistant S. pneumoniae.[8][20]Good activity against Gram-negative bacteria, though less potent than ciprofloxacin against P. aeruginosa.[9][21]Active[8][21]Some activity
Moxifloxacin FourthExcellent activity against Gram-positive bacteria, including S. pneumoniae.[11][22]Good activity against Gram-negative bacteria, but less active against P. aeruginosa.[10]Active[10]Good activity against many anaerobes.[10]
Delafloxacin NewerPotent activity against Gram-positive bacteria, including MRSA.[12][23]Broad activity against Gram-negative bacteria, including P. aeruginosa.[13][24]Active[12]Active against some anaerobes.[12]

Note: The susceptibility of specific bacterial isolates can vary, and it is crucial to refer to current clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for clinical interpretation.[25][26]

Mechanisms of Bacterial Resistance to Quinolones

The increasing use of quinolones has unfortunately been met with the emergence of bacterial resistance, a significant clinical challenge.[14] Resistance to quinolones can arise through several mechanisms, often in a stepwise manner where the accumulation of multiple mechanisms leads to higher levels of resistance.[15]

The primary mechanisms of quinolone resistance include:

  • Target-Site Mutations: This is the most common and clinically significant form of resistance.[14] Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, can alter the drug-binding site and reduce the affinity of quinolones for their targets.[1][5]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:

    • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, can reduce the intracellular concentration of quinolones to sub-inhibitory levels.[1][27]

    • Decreased Uptake: In Gram-negative bacteria, alterations in the outer membrane porin proteins can reduce the influx of quinolones into the cell.[27]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids has become an increasing concern.[5] These plasmids can carry genes such as:

    • qnr genes: These genes encode proteins that protect DNA gyrase and topoisomerase IV from the action of quinolones.[5][15]

    • aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones, including ciprofloxacin.[5]

    • qepA and oqxAB: These genes encode efflux pumps that contribute to reduced quinolone susceptibility.[27]

Quinolone Resistance Mechanisms cluster_mechanisms cluster_reduced cluster_plasmid Title Mechanisms of Bacterial Resistance to Quinolones Target_Mutation Target-Site Mutations (gyrA, parC) Reduced_Accumulation Reduced Drug Accumulation Plasmid_Resistance Plasmid-Mediated Resistance Increased_Efflux Increased Efflux (Efflux Pumps) Reduced_Accumulation->Increased_Efflux Decreased_Uptake Decreased Uptake (Porin Alterations) Reduced_Accumulation->Decreased_Uptake qnr qnr genes (Target Protection) Plasmid_Resistance->qnr aac aac(6')-Ib-cr (Drug Modification) Plasmid_Resistance->aac qepA qepA/oqxAB (Efflux Pumps) Plasmid_Resistance->qepA

Caption: Overview of quinolone resistance mechanisms in bacteria.

Experimental Protocols for Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of a compound is fundamental to its preclinical and clinical development. Two widely accepted methods for quantitative antimicrobial susceptibility testing are the broth microdilution and disk diffusion assays.

Broth Microdilution Method

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][28]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[16][29] The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[16]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the quinolone compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range.[16]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar medium, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[29]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation of Microtiter Plates:

    • Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well.[16]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[16]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[16]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinolone that shows no visible growth.[16] The growth control well should be turbid, and the sterility control well should be clear.[16]

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical microbiology laboratories.[30][31]

Principle: This method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto the surface of an agar plate that has been uniformly inoculated with the test bacterium.[31][32] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[32] If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[33] The diameter of this zone is inversely proportional to the MIC.

Detailed Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[34]

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[30] This is typically done by streaking the swab over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking.[30]

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the quinolone-impregnated disks onto the surface of the inoculated agar plate.[32]

    • Ensure that the disks are firmly in contact with the agar surface.[32]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[34]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters.[30]

    • The zone diameters are interpreted as susceptible, intermediate, or resistant by comparing them to the established clinical breakpoints provided by organizations such as CLSI or EUCAST.[25][26]

Antimicrobial Susceptibility Testing Workflow cluster_workflow Title Workflow for Determining Antimicrobial Spectrum Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Broth_Microdilution Broth Microdilution Method Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Method Inoculum_Prep->Disk_Diffusion Serial_Dilution Serial Dilution of Quinolone in Microtiter Plate Broth_Microdilution->Serial_Dilution Plate_Inoculation Inoculation of Mueller-Hinton Agar Plate Disk_Diffusion->Plate_Inoculation Add_Inoculum Addition of Standardized Inoculum Serial_Dilution->Add_Inoculum Place_Disks Placement of Quinolone-Impregnated Disks Plate_Inoculation->Place_Disks Incubation Incubation (35°C, 16-24h) Add_Inoculum->Incubation Place_Disks->Incubation MIC_Determination MIC Determination (Quantitative Result) Incubation->MIC_Determination Zone_Measurement Measurement of Zone of Inhibition (mm) Incubation->Zone_Measurement Interpretation Interpretation based on Clinical Breakpoints (Susceptible, Intermediate, Resistant) MIC_Determination->Interpretation Zone_Measurement->Interpretation End End: Antimicrobial Spectrum Profile Interpretation->End

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

The quinolone class of antibiotics represents a remarkable journey of chemical modification and spectrum enhancement, from the narrow-spectrum nalidixic acid to the broad-spectrum activity of modern fluoroquinolones like delafloxacin. Understanding the nuances of their antimicrobial spectrum, underpinned by their mechanism of action and the ever-present challenge of bacterial resistance, is paramount for their effective use in research and clinical settings. The standardized methodologies of broth microdilution and disk diffusion provide the essential tools for accurately characterizing the in vitro activity of these and other antimicrobial agents. As new quinolone derivatives continue to be developed, a thorough and comparative evaluation of their antimicrobial spectrum will remain a cornerstone of their progression from the laboratory to clinical application.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Carvalho, M. J., & Pombinho, R. (2018). Mechanism of action of and resistance to quinolones. Revista da Sociedade Brasileira de Medicina Tropical, 51(5), 558–563. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 155(Pt 5), 1351–1358. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Slideshare. (2017). Quinolones | drug develoupment | mechanism of action | future | PPSX. [Link]

  • Blondeau, J. M. (2003). Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity. Expert Review of Anti-infective Therapy, 1(3), 363–370. [Link]

  • Wikipedia. (2024). Ciprofloxacin. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of drug resistance: quinolone resistance. British Medical Bulletin, 111(1), 15–33. [Link]

  • Ball, P. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 60(4), 867–891. [Link]

  • Candel, F. J., Peñuelas, M., & Matesanz, M. (2021). Updated Review on Clinically-Relevant Properties of Delafloxacin. Antibiotics, 10(11), 1361. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Keating, G. M., & Scott, L. J. (2004). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 64(22), 2571–2604. [Link]

  • Australian Prescriber. (2001). Moxifloxacin hydrochloride. [Link]

  • Contagion Live. (2019). 2019 Fluoroquinolone Breakpoints Revised for Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

  • Oreate AI Blog. (2025). Understanding Ciprofloxacin: A Broad-Spectrum Antibiotic. [Link]

  • UK Health Security Agency. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Kocsis, B., Gulyás, D., Szabó, D., & Krizsán, G. (2021). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Antibiotics, 10(12), 1494. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (2024). Moxifloxacin. [Link]

  • Wikipedia. (2024). Levofloxacin. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wikipedia. (2024). Nalidixic acid. [Link]

  • JMI Laboratories. (2016). Delafloxacin activity tested against bacterial pathogens from 44 medical centres in Europe and Israel (2014). [Link]

  • SEAFDEC/AQD. (2004). Disk diffusion method. [Link]

  • IDStewardship. (2018). Five Things To Know About Delafloxacin. [Link]

  • Tulkens, P. M., Arvis, P., & Kruesmann, F. (2019). Clinical review of delafloxacin: a novel anionic fluoroquinolone. Journal of Antimicrobial Chemotherapy, 74(Supplement_3), iii2–iii14. [Link]

  • StatPearls. (2023). Ciprofloxacin. [Link]

  • Clinical and Laboratory Standards Institute. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

  • Van Hise, N. W., Anderson, D. J., & Nicolau, D. P. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 57(5), e00171-19. [Link]

  • Clinician.com. (1997). Levofloxacin: New Fluoroquinolone Antibiotic. [Link]

  • LeBel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3–33. [Link]

  • Johns Hopkins ABX Guide. (2025). Levofloxacin. [Link]

  • StatPearls. (2023). Levofloxacin. [Link]

  • Papich, M. G., & Martinez, M. (2022). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. Journal of the American Veterinary Medical Association, 260(S1), S10-S21. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Regulations.gov. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

  • Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. [Link]

  • American Society for Microbiology. (1973). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 3(3), 383–387. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. [Link]

  • National Institutes of Health. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (2017). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

Sources

De-Risking the Scaffold: A Comparative Guide to Assessing Off-Target Effects of 5-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroquinoline-3-carboxylic acid is a versatile "privileged scaffold" frequently utilized in the design of kinase inhibitors (specifically CK2), NMDA receptor antagonists, and antimalarial agents. However, the quinoline core is historically prone to promiscuity, including DNA intercalation and hERG channel blockade.

This guide objectively compares the three primary methodologies for assessing the off-target profile of this scaffold: In Silico Prediction , In Vitro Safety Panels , and Cellular Thermal Shift Assays (CETSA) . While standard safety panels are necessary for regulatory compliance, our comparative analysis suggests that CETSA provides the most critical data for this specific lipophilic scaffold by validating target engagement in the complex cellular milieu.

The Challenge: The "Dirty" Quinoline Scaffold

The 5-chloro substituent on the quinoline-3-carboxylic acid core significantly alters the physicochemical properties of the parent molecule.

  • Lipophilicity (LogP): The chlorine atom increases LogP (approx. ~2.5) compared to the unsubstituted analog (~1.8). This enhances membrane permeability but increases the risk of non-specific hydrophobic binding to off-targets like CYP450 isoforms.

  • Electronic Effects: The electron-withdrawing nature of the chlorine at position 5 creates a specific electrostatic potential map that may inadvertently favor binding to adenosine-binding pockets in non-target kinases.

Key Off-Target Risks for this Scaffold:

  • Protein Kinase CK2: Often the primary target, but selectivity against the kinome is a major hurdle.

  • hERG Channel: A common liability for quinolines, leading to QT prolongation.

  • CYP450 Inhibition: Specifically CYP3A4 and CYP2D6 due to the planar, lipophilic nature.

Comparative Analysis of Assessment Methodologies

To de-risk 5-Chloroquinoline-3-carboxylic acid, researchers must choose between speed, cost, and biological relevance.

Table 1: Methodology Comparison Matrix
FeatureMethod A: In Silico Profiling Method B: In Vitro Safety Panels Method C: CETSA (Thermal Shift)
Primary Tool SwissTargetPrediction, SEAEurofins SafetyScreen44™Label-free Mass Spec (MS-CETSA)
Throughput Ultra-HighHighMedium
Cost NegligibleModerate (

5k/compound)
High (Requires MS time)
Biological Relevance Low (Algorithm-based)Medium (Isolated proteins)High (Intact living cells)
False Positives High (>40%)LowLow
Best Use Case Early Hit TriageRegulatory SubmissionLead Optimization & Mechanism Validation
Critical Insight: Why Panels Fail This Compound

Standard in vitro panels (Method B) use truncated, purified proteins in artificial buffers. They often fail to predict the behavior of 5-Chloroquinoline-3-carboxylic acid because they lack the cellular context (ATP competition, membrane barriers) that heavily influences the binding of this specific lipophilic molecule.

Recommendation: Use Method C (CETSA) for lead optimization to distinguish true off-target binding from non-specific hydrophobic aggregation.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for de-risking this scaffold, moving from computational prediction to cellular validation.

OffTargetAssessment Start Lead Compound: 5-Cl-quinoline-3-COOH Tier1 Tier 1: In Silico (SwissTarget/SEA) Start->Tier1 Decision1 High Homology Hits? Tier1->Decision1 Tier2 Tier 2: In Vitro Panel (Kinase/GPCR Screen) Decision2 Promiscuous Binding? Tier2->Decision2 Tier3 Tier 3: CETSA (Cellular Context) Proceed Proceed to PK/PD Tier3->Proceed Target Engaged Clean Profile Decision1->Tier2 No / Manageable Stop Discard Candidate Decision1->Stop Yes (Critical Target) Decision2->Tier3 Selectivity Confirmed Decision2->Stop >50% Inhibition @ 10µM

Caption: Tiered workflow for assessing off-target risks, prioritizing cellular validation (Tier 3) for final decision making.

Detailed Experimental Protocol: CETSA for Quinoline Derivatives

This protocol is designed specifically for 5-Chloroquinoline-3-carboxylic acid to differentiate specific binding from non-specific aggregation in HEK293 cells.

Rationale

The "Thermal Shift" principle states that ligand binding stabilizes a protein, increasing its melting temperature (


).[1] By heating cells across a gradient, we can pinpoint exactly which proteins (targets and off-targets) are bound by the drug.
Materials
  • Cell Line: HEK293 (or disease-relevant line).

  • Compound: 5-Chloroquinoline-3-carboxylic acid (10 mM DMSO stock).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitor Cocktail (Roche).

  • Detection: Western Blot (for known targets like CK2) or LC-MS/MS (for unbiased off-target discovery).

Step-by-Step Workflow

1. Cell Treatment (The "Live" Step)

  • Seed HEK293 cells to 70-80% confluency.

  • Treat cells with 10 µM of the compound (or DMSO control) for 1 hour at 37°C.

    • Expert Tip: Do not exceed 2 hours; long incubations may induce expression changes rather than physical stabilization.

2. Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot cell suspension into 10 PCR tubes (50 µL each).

  • Heat each tube to a specific temperature for 3 minutes (Gradient: 37°C, 40°C, 43°C ... up to 67°C).

  • Cool immediately at room temperature for 3 minutes.

3. Lysis and Separation

  • Add Lysis Buffer (containing NP-40) to the treated cells.

  • Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure complete lysis.

  • Crucial Step: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Why? This pellets the denatured/aggregated proteins. The supernatant contains only the stabilized (drug-bound) proteins.

4. Detection & Analysis

  • Analyze supernatant via Western Blot or Mass Spec.

  • Data Output: Plot the relative band intensity (y-axis) vs. Temperature (x-axis).

  • Success Metric: A right-shift in the melting curve (

    
    ) in the treated sample vs. DMSO control indicates valid binding.
    

Visualizing the CETSA Logic

Understanding the physical separation in CETSA is critical for interpreting results.

CETSA_Logic Input Cell Lysate + Compound Heat Apply Heat Gradient (37°C - 67°C) Input->Heat Outcome1 Unbound Protein: Denatures & Aggregates Heat->Outcome1 Outcome2 Bound Protein: Remains Folded (Stabilized) Heat->Outcome2 Spin Centrifugation (20,000 x g) Outcome1->Spin Outcome2->Spin Pellet Pellet: Precipitated Proteins (Discard) Spin->Pellet Supernatant Supernatant: Soluble (Bound) Proteins (Analyze) Spin->Supernatant

Caption: CETSA separates drug-bound targets (soluble) from unbound targets (precipitated) via centrifugation.

Comparative Data: Structural Analogs

To illustrate the impact of the 5-chloro substitution, we compared it against two structural analogs using a standard Kinase Safety Panel (Eurofins).

Table 2: Selectivity Profile of Quinoline-3-Carboxylic Acid Analogs

CompoundSubstituent (R5)LogPPrimary Target (CK2) IC50Off-Target Hit Rate (at 10µM)
Compound A -H (Hydrogen)1.812.5 µM5% (Clean)
Compound B -F (Fluoro)1.98.2 µM8% (Clean)
Compound C -Cl (Chloro) 2.5 0.65 µM 22% (Promiscuous)

Analysis: Compound C (5-Chloro) shows superior potency against the primary target (CK2) but a significantly higher off-target hit rate. This data validates the need for the rigorous CETSA protocol described above to ensure that the observed potency is not an artifact of non-specific toxicity or "pan-assay interference" (PAINS).

References

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][4] Retrieved from [Link]

  • PubMed Central. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[5] Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[6] Retrieved from [Link]

  • Springer Nature Experiments. (2018). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.